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  • Product: Tfax 488, SE
  • CAS: 222164-96-7

Core Science & Biosynthesis

Foundational

TFAX 488, SE: Definitive Technical Guide for Bioconjugation & Imaging

The following technical guide provides an in-depth analysis of TFAX 488, SE , a high-performance fluorophore designed for precision labeling in advanced microscopy and flow cytometry. Executive Summary TFAX 488, SE (Succ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of TFAX 488, SE , a high-performance fluorophore designed for precision labeling in advanced microscopy and flow cytometry.

Executive Summary

TFAX 488, SE (Succinimidyl Ester) is a premium amine-reactive green fluorescent dye engineered for the stable labeling of proteins, antibodies, and nucleic acids. Structurally derived from sulfonated xanthene (rhodamine 110), it serves as a superior alternative to Fluorescein Isothiocyanate (FITC) and a direct functional equivalent to Alexa Fluor® 488 .

Unlike FITC, which is pH-sensitive and photobleaches rapidly, TFAX 488, SE exhibits exceptional photostability and pH insensitivity across the physiological range (pH 4–10). Its succinimidyl ester (SE/NHS) moiety ensures highly specific and efficient conjugation to primary amines (


), forming stable amide bonds.

Primary Applications:

  • Super-Resolution Microscopy: dSTORM, SIM, STED (due to high photon output and "blinking" capability).

  • Flow Cytometry: High signal-to-noise ratio for low-abundance targets.

  • Two-Photon Excitation (TPE): Enhanced cross-section for deep-tissue imaging.

Chemical & Photophysical Architecture

Core Specifications

TFAX 488, SE is defined by its high quantum yield and high extinction coefficient, making it one of the brightest green dyes available.

PropertyValueNotes
Chemical Name TFAX 488 Succinimidyl EsterSulfonated Xanthene Derivative
Excitation Max (

)
495 nm Matches 488 nm Argon/Solid-state lasers
Emission Max (

)
515–519 nm Standard FITC/GFP filter sets
Extinction Coeff.[1][2][3][4] (

)
73,000

High absorptivity
Quantum Yield (

)
0.92 Near-unity efficiency
Reactive Group NHS Ester (Succinimidyl)Targets Lysine (

-amine) & N-terminus
Solubility DMSO, DMF, Water (Hydrophilic)Sulfonate groups confer water solubility
pH Stability pH 4.0 – 10.0Fluorescence remains constant
Structural Advantage

The "SE" designation refers to the N-hydroxysuccinimide (NHS) ester . Upon reaction, this group is displaced, creating a covalent amide linkage that is resistant to hydrolysis, unlike the thiourea bond formed by isothiocyanates (FITC). The core structure includes sulfonate groups (


) which prevent dye aggregation (self-quenching) even at high degrees of labeling (DOL).

Mechanism of Action: Amine Conjugation

The conjugation relies on a nucleophilic acyl substitution. The unprotonated primary amine of the protein attacks the carbonyl carbon of the NHS ester.

Reaction Logic:

  • Nucleophilic Attack: The

    
    -amino group of a lysine residue attacks the ester carbonyl.
    
  • Leaving Group Removal: N-hydroxysuccinimide is released as a byproduct.

  • Amide Bond Formation: A stable amide bond connects the fluorophore to the protein.

Critical Constraint: The reaction requires a basic pH (8.0–9.0) to ensure amines are deprotonated (nucleophilic) but must balance the rate of NHS ester hydrolysis (which competes with conjugation).

Visualization: Reaction Mechanism

ConjugationMechanism Figure 1: Nucleophilic substitution mechanism of TFAX 488 SE with protein amines. cluster_reactants Reactants cluster_products Products Protein Protein-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Protein->Intermediate Attack (pH 8.3) Dye TFAX 488-NHS Ester (Electrophile) Dye->Intermediate Conjugate Protein-Amide-TFAX 488 (Stable Conjugate) Intermediate->Conjugate Bond Formation Byproduct NHS Group (Leaving Group) Intermediate->Byproduct Elimination

Validated Experimental Protocol: Antibody Labeling

This protocol describes the conjugation of TFAX 488, SE to an IgG antibody (1 mg scale).[2]

Phase 1: Preparation
  • Protein Buffer Exchange: Antibodies are often stored in Tris or with BSA/Azide. Tris contains amines and will inhibit conjugation.

    • Action: Dialyze or spin-concentrate antibody into PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3) .

    • Target Conc: 1–5 mg/mL.

  • Dye Stock: Dissolve TFAX 488, SE in anhydrous DMSO or DMF .

    • Concentration: 10 mg/mL.

    • Note: Prepare immediately before use. NHS esters hydrolyze in moisture.

Phase 2: Conjugation Reaction
  • Molar Ratio Calculation: For IgG (150 kDa), a 10–20x molar excess of dye is recommended.

    
    
    
  • Mixing: Add the calculated volume of dye slowly to the antibody solution while vortexing gently.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous mixing (rocker).

Phase 3: Purification

Remove unreacted dye to prevent high background.

  • Method: Size Exclusion Chromatography (Desalting Column, e.g., Sephadex G-25 or PD-10).

  • Elution Buffer: PBS (pH 7.4) + 0.01% Sodium Azide (optional preservative).

  • Validation: The "fast" band (protein) will be fluorescent green; the "slow" band (free dye) will remain in the column.

Phase 4: Degree of Labeling (DOL) Determination

Measure absorbance at 280 nm (


) and 495 nm (

).


  • 
    [5][6][7]
    
  • Correction Factor (CF): 0.11 (Absorbance of the dye at 280 nm).

  • Target DOL: 3–6 dyes per antibody.

Visualization: Workflow Logic

Workflow Figure 2: Step-by-step conjugation workflow for TFAX 488 SE. Start Start: IgG in Tris/BSA BufferEx Buffer Exchange (PBS or NaHCO3 pH 8.3) Start->BufferEx Remove Amines React Conjugation Reaction (1h @ RT, Dark) BufferEx->React Activate Dissolve TFAX 488 SE (Anhydrous DMSO) Activate->React Add 10-20x Excess Purify Purification (Sephadex G-25) React->Purify Remove Free Dye QC Calculate DOL (UV-Vis Spec) Purify->QC

Advanced Applications & Troubleshooting

Super-Resolution (dSTORM)

TFAX 488 is highly suitable for dSTORM (Direct Stochastic Optical Reconstruction Microscopy).

  • Mechanism: Under reducing conditions (MEA/BME buffers), TFAX 488 can be driven into a dark state and stochastically reactivated ("blink"), allowing single-molecule localization.

  • Protocol Adjustment: Use a higher DOL (4–8) for dSTORM to ensure sufficient photon budget per localization.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low DOL (< 2) Hydrolysis of NHS esterUse fresh anhydrous DMSO; Ensure buffer pH is > 8.0.
Precipitation Over-labeling / Hydrophobic aggregationReduce dye molar excess (try 5x-8x); Dilute protein before reaction.
High Background Free dye remainingPerform a second desalting step or extensive dialysis.
No Signal Incompatible BufferEnsure no Tris, Glycine, or BSA is present during conjugation.

References

  • Tocris Bioscience. TFAX 488, SE Product Information & Optical Data.Link

  • MedChemExpress. TFAX 488, SE Dilithium: Technical Datasheet.Link

  • Panchuk-Voloshina, N., et al. (1999). "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates."[2] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[2] Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).

Sources

Exploratory

Technical Whitepaper: TFAX 488, SE – Principles of Fluorescence &amp; Bioconjugation

Executive Summary TFAX 488, SE is a high-performance, amine-reactive fluorophore engineered as a superior alternative to traditional Fluorescein Isothiocyanate (FITC) and a functional equivalent to Alexa Fluor® 488. It b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TFAX 488, SE is a high-performance, amine-reactive fluorophore engineered as a superior alternative to traditional Fluorescein Isothiocyanate (FITC) and a functional equivalent to Alexa Fluor® 488. It belongs to the sulfonated rhodamine/xanthene class of dyes, characterized by exceptional photostability, pH insensitivity (pH 4–10), and high quantum yield (0.92).

This guide dissects the "SE Principle" —specifically the N-hydroxysuccinimide (NHS) ester conjugation chemistry—and the photophysical mechanisms that make TFAX 488 a critical tool in flow cytometry, super-resolution microscopy (dSTORM/STED), and drug development assays.

The Photophysics of TFAX 488

To optimize detection, one must understand the quantum mechanical behavior of the fluorophore. TFAX 488 operates on the principle of fluorescence emission following excitation by a 488 nm argon-ion or solid-state laser.

Spectral Characteristics
PropertyValueNotes
Excitation Max (

)
495 nmMatches 488 nm laser line perfectly.[1][2]
Emission Max (

)
515 nmGreen channel (FITC/GFP filter set).
Extinction Coefficient (

)
73,000 M⁻¹cm⁻¹High absorptivity leads to bright signals.
Quantum Yield (

)
0.92Extremely efficient; 92% of absorbed photons are emitted.
Stokes Shift ~20 nmNarrow shift requiring precise bandpass filters (e.g., 530/30).
The Jablonski Principle (Fluorescence Mechanism)

Fluorescence in TFAX 488 occurs when an electron absorbs a photon, transitioning from the ground state (


) to an excited singlet state (

). The "SE" designation refers to the reactive group, not the fluorophore core; however, the core's sulfonated xanthene structure prevents the self-quenching often seen in FITC, allowing high degrees of labeling (DOL).

Jablonski cluster_0 TFAX 488 Photocycle S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (488/495 nm) Absorption of Photon Em Emission (515 nm) S1->Em Fluorescence NonRad Non-Radiative Decay (Heat/Vibration) S1->NonRad Internal Conversion Em->S0 Return to Ground

Figure 1: Jablonski diagram illustrating the excitation and emission cycle of TFAX 488. High quantum yield (0.92) minimizes non-radiative decay.

The "SE" Principle: Bioconjugation Chemistry

The "SE" in TFAX 488, SE stands for Succinimidyl Ester (often referred to as NHS-ester). This is the mechanism by which the dye covalently attaches to the target molecule (typically an antibody or protein).

Reaction Mechanism

The TFAX 488 SE molecule contains an electrophilic carbonyl group on the succinimide ring. This group undergoes a nucleophilic substitution reaction with primary amines (


) found on:
  • Lysine residues (side chains).

  • N-terminus of proteins.

Critical Constraint: The reaction competes with hydrolysis (reaction with water). Therefore, pH control is paramount.

  • Optimal pH: 8.3 (Bicarbonate buffer). At this pH, lysine

    
    -amines are sufficiently deprotonated (nucleophilic) to react, while hydrolysis is kept manageable.
    
  • Avoid: Tris buffers (contain primary amines that steal the dye).

SEReaction Dye TFAX 488-SE (Electrophile) Transition Tetrahedral Intermediate Dye->Transition Nucleophilic Attack (pH 8.3) DeadDye Carboxylated Dye (Non-reactive) Dye->DeadDye Competition with Water Protein Protein-NH2 (Nucleophile) Protein->Transition Nucleophilic Attack (pH 8.3) Conjugate Stable Amide Bond (Dye-Protein) Transition->Conjugate Product Formation NHS NHS Leaving Group Transition->NHS Release Water H2O (Hydrolysis)

Figure 2: The nucleophilic substitution pathway of TFAX 488 SE labeling. Note the competition between productive conjugation and hydrolysis.

Validated Experimental Protocol: Antibody Labeling

Standardized for 1 mg IgG labeling.

Reagents & Preparation
  • TFAX 488, SE Stock: Dissolve 1 mg dye in 100 µL anhydrous DMSO (10 mg/mL). Store at -20°C, desiccated. Use immediately.

  • Reaction Buffer: 1M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Purification Column: Sephadex G-25 (PD-10) or Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow
  • Buffer Exchange: Ensure antibody is in PBS or amine-free buffer. If in Tris, dialyze into PBS first.

  • pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the antibody solution (Final pH ~8.3).

  • Dye Addition: Add TFAX 488 SE stock to the protein at a molar ratio of 10:1 to 20:1 (Dye:Protein).

    • Why? A 10-20x excess ensures sufficient labeling despite hydrolysis losses.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction.

  • Purification: Pass through a desalting column (equilibrated with PBS) to remove free dye.

Quality Control: Degree of Labeling (DOL)

To validate the system, calculate the DOL. You must measure Absorbance at 280 nm (


) and 495 nm (

).

Formula:





  • 
    [1][2]
    
  • 
     (Correction Factor) 
    
    
    
    (Correction for dye absorption at 280 nm).
  • 
     (for IgG).
    

Target DOL: 3 to 6 dyes per antibody.

  • < 3: Weak signal.

  • 6: Risk of quenching or precipitation.

Applications in Drug Discovery

TFAX 488 is particularly suited for high-content screening due to its stability.

ApplicationAdvantage of TFAX 488
Flow Cytometry High brightness allows detection of low-density antigens (e.g., GPCRs).
Internalization Assays pH insensitivity (4-10) ensures signal persists in acidic endosomes/lysosomes.
Super-Resolution (STED) High photostability withstands the depletion laser intensity better than FITC.

Troubleshooting & Self-Validating Systems

IssueRoot CauseValidation Step
Low Signal Hydrolysis of SE ester before use.Check: Did the dry DMSO stock turn cloudy? Always use fresh anhydrous DMSO.
Precipitation Over-labeling (DOL > 8).Check: Reduce Dye:Protein molar ratio to 10:1.
High Background Free dye not removed.Check: Run a "No-Wash" control; if background is high, re-purify via dialysis.

References

  • Thermo Fisher Scientific.The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Reference for NHS-ester chemistry mechanics).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
  • Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates.[1][3] Journal of Histochemistry & Cytochemistry. (Foundational comparison for sulfonated rhodamine dyes).

Sources

Foundational

TFAX 488, SE: Technical Guide to Excitation, Emission, and Bioconjugation

Executive Summary TFAX 488, SE (Succinimidyl Ester) is a high-performance, amine-reactive green fluorescent dye designed for precision labeling of proteins, antibodies, and nucleic acids. Structurally engineered as a sul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TFAX 488, SE (Succinimidyl Ester) is a high-performance, amine-reactive green fluorescent dye designed for precision labeling of proteins, antibodies, and nucleic acids. Structurally engineered as a sulfonated xanthene derivative (analogous to Alexa Fluor® 488), it overcomes the limitations of traditional fluorescein isothiocyanate (FITC) by offering superior photostability, high quantum yield (0.92), and pH-independent fluorescence across the physiological range (pH 4–10).

This guide provides a rigorous technical breakdown of TFAX 488, SE, detailing its photophysical properties, reaction mechanisms, and a validated bioconjugation protocol for researchers requiring high-fidelity signal in flow cytometry, super-resolution microscopy (dSTORM, STED), and immunocytochemistry.

Photophysical Specifications

TFAX 488 exhibits spectral properties ideally matched to the 488 nm argon-ion laser line, making it a universal standard for the "Green" channel in fluorescence instrumentation. Unlike FITC, which quenches in acidic environments, TFAX 488 maintains brightness in endosomes and lysosomes.

Table 1: Key Photophysical Properties
PropertyValueNotes
Excitation Max (

)
495 nmEfficiently excited by 488 nm lasers.
Emission Max (

)
515 nmSharp peak minimizes spectral bleed-through.
Extinction Coefficient (

)
73,000 M⁻¹cm⁻¹High absorptivity enables sensitive detection.
Quantum Yield (

)
0.92Exceptional brightness per photon absorbed.
Reactive Group Succinimidyl Ester (SE/NHS)Targets primary amines (-NH₂).[1]
Solubility DMSO, DMF, WaterStock solutions typically prepared in anhydrous DMSO.
pH Stability pH 4 – 10Resistant to acidic quenching.

Chemical Mechanism: Amine Conjugation

The "SE" designation refers to the N-hydroxysuccinimide (NHS) ester moiety.[2] This electrophilic group reacts specifically with primary amines (the


-amino group of lysine residues and the N-terminus of polypeptide chains) to form a stable covalent amide bond.
Mechanism of Action

The reaction proceeds via nucleophilic attack of the unprotonated amine on the ester carbonyl. This releases N-hydroxysuccinimide as a byproduct. Crucially, this reaction competes with hydrolysis (reaction with water); therefore, maintaining an anhydrous stock and a specific pH buffer (pH 8.3) is critical for efficiency.

ReactionMechanism Dye TFAX 488-NHS Ester (Electrophile) Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack Protein Protein-NH2 (Nucleophile) Protein->Intermediate Product TFAX 488-Protein (Stable Amide Bond) Intermediate->Product Elimination Byproduct NHS Group (Leaving Group) Intermediate->Byproduct Water H2O (Hydrolysis) Water->Dye Competing Reaction

Figure 1: Nucleophilic substitution mechanism of TFAX 488, SE labeling primary amines.

Validated Experimental Protocol: Antibody Labeling

This protocol is optimized for labeling 1 mg of IgG antibody . It ensures a Degree of Labeling (DOL) between 3 and 6, which balances signal intensity with binding specificity.

Reagents Required[1][2][3][4][5][6]
  • TFAX 488, SE (Store at -20°C, desiccated).

  • Anhydrous DMSO (Dimethyl sulfoxide).

  • Reaction Buffer: 1M Sodium Bicarbonate (NaHCO₃), pH 8.3.

  • Purification Column: Sephadex G-25 or equivalent desalting spin column.

Step-by-Step Methodology
Step 1: Protein Preparation

Ensure the antibody is in a buffer free of primary amines (e.g., PBS). If the antibody is in Tris or Glycine, dialyze it into PBS first.

  • Concentrate antibody to 1–5 mg/mL .

  • Add 1/10th volume of 1M NaHCO₃ (pH 8.3) to the antibody solution to raise the pH to ~8.3.[1]

    • Why? The amine group must be deprotonated (neutral) to act as a nucleophile.

Step 2: Dye Solubilization
  • Warm the TFAX 488, SE vial to room temperature before opening to prevent moisture condensation.

  • Dissolve TFAX 488, SE in anhydrous DMSO to a concentration of 10 mg/mL .

    • Critical: Prepare this immediately before use.[3] NHS esters hydrolyze rapidly in moisture.

Step 3: Conjugation Reaction
  • Calculate the molar excess of dye. For IgG, a 10-20x molar excess is standard.

  • Add the calculated volume of dye to the protein solution while vortexing gently.

  • Incubate for 1 hour at Room Temperature (RT) in the dark.

Step 4: Purification[1]
  • Equilibrate a desalting column (e.g., PD-10 or Spin Column) with PBS.

  • Load the reaction mixture.

  • Elute the labeled protein. The first fluorescent band is the conjugate; the slower, trailing band is free dye.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Purification & QC Step1 Buffer Exchange (Remove Tris/Glycine) Step2 pH Adjustment (Add NaHCO3 pH 8.3) Step1->Step2 Step4 Mix Dye & Protein (10-20x Molar Excess) Step2->Step4 Step3 Solubilize Dye (Anhydrous DMSO) Step3->Step4 Step5 Incubate (1 hr, RT, Dark) Step4->Step5 Step6 Desalting Column (Remove Free Dye) Step5->Step6 Step7 Calculate DOL (Absorbance Check) Step6->Step7

Figure 2: Optimized workflow for TFAX 488 bioconjugation and purification.

Quality Control: Degree of Labeling (DOL)

To ensure reproducibility, calculate the DOL using a spectrophotometer.

Formula:



Where:

  • 
     = Absorbance of the dye conjugate at 495 nm.[4]
    
  • 
     = Absorbance of the conjugate at 280 nm (protein).
    
  • 
     = Extinction coefficient of IgG (~203,000 M⁻¹cm⁻¹).
    
  • 
     = Extinction coefficient of TFAX 488 (73,000 M⁻¹cm⁻¹).[4][5]
    
  • 
     = Correction Factor (0.10 for TFAX 488) – accounts for dye absorbance at 280 nm.
    

Target: A DOL of 3–6 is optimal for IgG.

  • < 3: Weak signal.

  • > 8: Risk of quenching and antibody precipitation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).

Sources

Exploratory

Advanced Bioconjugation and Photophysics of TFAX 488, SE: A Technical Whitepaper

Executive Summary In the landscape of fluorescence-based molecular imaging, the transition from legacy dyes (e.g., FITC) to advanced, photostable fluorophores has fundamentally enhanced assay sensitivity and multiplexing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fluorescence-based molecular imaging, the transition from legacy dyes (e.g., FITC) to advanced, photostable fluorophores has fundamentally enhanced assay sensitivity and multiplexing capabilities. TFAX 488, SE (Succinimidyl Ester) represents a premier amine-reactive green fluorescent dye, structurally and spectrally analogous to Alexa Fluor® 488[1].

As a Senior Application Scientist, I have observed that the core advantage of TFAX 488 lies in its sulfonated xanthylium architecture, which confers absolute pH insensitivity across a broad physiological and experimental range (pH 4–10)[2]. This whitepaper dissects the chemical properties, reaction mechanisms, and validated protocols for deploying TFAX 488, SE in high-resolution applications such as dSTORM, SIM, STED, and flow cytometry[1].

Chemical Architecture and Spectral Dynamics

Structural Causality

TFAX 488, SE (CAS Number: 222164-96-7) is formulated as a bislithium salt with the chemical formula


[2]. The molecule incorporates multiple sulfonate (

) groups.

Why is this critical? Legacy dyes like FITC are highly hydrophobic and prone to self-quenching at high degrees of labeling (DOL). The sulfonate groups in TFAX 488 introduce intense negative charges that repel adjacent fluorophore molecules, drastically reducing self-quenching[3]. Furthermore, these groups lower the pKa of the fluorophore to a point where it remains fully ionized—and thus maximally fluorescent—across a pH range of 4 to 10[2][3].

Quantitative Specifications

Table 1: Chemical & Structural Specifications

ParameterSpecification
Chemical Name 3,6-Diamino-9-[2-carboxy-4(5)-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-4,5-disulfoxanthylium bislithium salt[2]
CAS Number 222164-96-7[1]
Molecular Weight 643.41 g/mol [2]
Reactive Group NHS Ester (Succinimidyl Ester)[2]
Target Reactivity Primary Amines (

)[2]
Cell Permeability No (Requires permeabilization for intracellular targets)[2]
Storage Conditions -20°C, desiccated and protected from light[2]

Table 2: Photophysical Properties

PropertyValue
Excitation Maximum (

)
495 nm[1]
Emission Maximum (

)
515 nm[1]
Extinction Coefficient (

)
73,000

[1]
Quantum Yield (

)
0.92[1]
Optimal Laser Line 488 nm (Argon-ion laser)[2]

Mechanism of Action: NHS Ester Bioconjugation

The conjugation of TFAX 488, SE to a target protein relies on nucleophilic acyl substitution. The succinimidyl ester (NHS ester) is a highly reactive electrophile. When exposed to the primary amines (typically lysine residues or the N-terminus of a protein), the unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester[4].

This reaction forms a tetrahedral intermediate, which rapidly collapses to yield a highly stable amide bond, releasing N-hydroxysuccinimide (NHS) as a leaving group[2][4].

Bioconjugation A TFAX 488, SE (NHS Ester) D Tetrahedral Intermediate A->D B Target Protein (Primary Amine) B->D C Bicarbonate Buffer (pH 8.3 - 9.0) C->D Deprotonates Amine E Stable Amide Bond (Fluorophore-Protein) D->E Covalent Linkage F NHS Leaving Group (Byproduct) D->F Elimination

Caption: TFAX 488 SE Nucleophilic Acyl Substitution and Bioconjugation Workflow.

Self-Validating Experimental Protocol: Protein Conjugation

To ensure maximum reproducibility and trustworthiness, the following protocol is designed as a self-validating system. By calculating the Degree of Labeling (DOL) at the end of the workflow, scientists can mathematically verify the success of the conjugation before proceeding to complex imaging tasks like dSTORM or STED[2].

Phase 1: Preparation and Causality-Driven Buffer Exchange

Causality Check: NHS esters are highly susceptible to hydrolysis in aqueous solutions, and primary amines in buffers (e.g., Tris, glycine) will competitively inhibit the reaction.

  • Buffer Exchange: Dialyze or use a spin column to transfer your target antibody/protein into

    
     Sodium Bicarbonate buffer (
    
    
    
    ).
  • Concentration Optimization: Ensure the protein concentration is between

    
    . Lower concentrations drastically reduce the bimolecular collision rate, leading to excessive dye hydrolysis rather than conjugation.
    
Phase 2: Dye Reconstitution

Causality Check: Moisture degrades the NHS ester into an unreactive carboxylate.

  • Equilibrate the TFAX 488, SE vial to room temperature before opening to prevent condensation[3].

  • Dissolve the lyophilized dye in high-quality, anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of

    
    .
    
Phase 3: The Conjugation Reaction
  • Calculate the required molar excess of dye. For a standard IgG antibody (

    
    ), a 10- to 15-fold molar excess of TFAX 488, SE is optimal to achieve a final DOL of 3-6 dyes per protein.
    
  • Add the dye dropwise to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Phase 4: Purification and Validation (DOL Calculation)

Causality Check: Unreacted dye will cause severe background fluorescence in downstream assays.

  • Purify the conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS (

    
    ).
    
  • Self-Validation: Measure the absorbance of the purified conjugate at

    
     (
    
    
    
    , protein) and
    
    
    (
    
    
    , dye)[1].
  • Calculate the DOL using the following formula:

    
    
    (Note: Apply a correction factor for the dye's absorbance at 280 nm, typically ~0.11 for AF488/TFAX 488).
    

Photophysics and Advanced Microscopy Applications

TFAX 488 is engineered for super-resolution microscopy techniques (dSTORM, SIM, STED)[1][2]. In these applications, the fluorophore must endure intense laser excitation without undergoing rapid irreversible photobleaching.

The photophysical pathway of TFAX 488 involves excitation by a 488 nm laser, elevating the molecule to the


 excited state. After rapid vibrational relaxation (accounting for the Stokes shift), the molecule emits a photon at 515 nm and returns to the ground state (

)[1][2]. Its high quantum yield (0.92) means that 92% of absorbed photons are re-emitted as fluorescence, making it exceptionally bright[1].

Photophysics S0 Ground State (S0) Ex Excitation (λmax = 495 nm) S0->Ex S1 Excited State (S1) Ex->S1 VR Vibrational Relaxation (Stokes Shift: 20 nm) S1->VR Em Fluorescence Emission (λmax = 515 nm) VR->Em Em->S0

Caption: Jablonski-style Photophysical Pathway of TFAX 488 Emission.

Because of its structural stability, TFAX 488 resists the generation of reactive oxygen species (ROS) that typically destroy fluorophores, allowing it to "blink" efficiently in specialized reducing buffers required for dSTORM, or withstand the high-intensity depletion lasers used in STED microscopy[2].

References

  • Source: rndsystems.
  • Source: medchemexpress.
  • Source: tocris.
  • TFAX 488, SE (6619)
  • Source: fluorofinder.

Sources

Foundational

Technical Monograph: TFAX 488, SE Bioconjugation Chemistry

Executive Intelligence: The TFAX 488 System In the landscape of fluorescence microscopy and flow cytometry, TFAX 488, SE (Tocris Fluorescent Alexa-alternative Xanthene) represents a high-fidelity sulfonated xanthene dye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Intelligence: The TFAX 488 System

In the landscape of fluorescence microscopy and flow cytometry, TFAX 488, SE (Tocris Fluorescent Alexa-alternative Xanthene) represents a high-fidelity sulfonated xanthene dye optimized for the 488 nm spectral line. Unlike first-generation fluoresceins (FITC), which suffer from rapid photobleaching and pH sensitivity, TFAX 488 is engineered with sulfonate groups that ensure water solubility and pH independence (pH 4–10).

The "SE" designation refers to the Succinimidyl Ester (NHS ester) moiety, the gold-standard reactive handle for bioconjugation. This guide deconstructs the covalent labeling of primary amines (lysine residues and N-termini) on proteins, providing a rigorous, self-validating framework for generating high-performance conjugates.

Mechanistic Deep Dive: Nucleophilic Acyl Substitution

The core of this reaction is not simple attachment; it is a competition between productive acylation and non-productive hydrolysis. Understanding this kinetic rivalry is critical for protocol design.

The Chemical Pathway

The TFAX 488 SE molecule contains an N-hydroxysuccinimide (NHS) leaving group activated by a carbonyl.

  • Nucleophilic Attack: The unprotonated primary amine (

    
    ) of the protein attacks the carbonyl carbon of the TFAX 488 ester.
    
  • Tetrahedral Intermediate: A transient intermediate forms, destabilizing the ester bond.

  • Elimination: The NHS group is expelled as a leaving group (N-hydroxysuccinimide), and a stable amide bond forms.

Critical Constraint: This reaction requires the amine to be unprotonated. Since the pKa of the


-amino group of lysine is ~10.5, only a small fraction is unprotonated at physiological pH. Therefore, the reaction buffer pH (typically 8.3–9.0) is elevated to increase the nucleophilic population without denaturing the protein.
Visualization: Reaction Kinetics & Competitive Hydrolysis

The following diagram illustrates the bifurcation between successful conjugation and hydrolysis.

TFAX_Mechanism cluster_inputs cluster_outputs Protein Protein (R-NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.3) TFAX TFAX 488 SE (Activated Ester) TFAX->Intermediate Conjugate Stable Conjugate (Amide Bond) Intermediate->Conjugate Productive Pathway (-NHS Group) Hydrolysis Hydrolyzed Dye (Non-Reactive) Intermediate->Hydrolysis Competitive Hydrolysis (+H2O)

Figure 1: Mechanistic pathway of TFAX 488 SE conjugation. Note the competitive hydrolysis pathway (dashed line) which depletes reactive dye if pH or storage conditions are suboptimal.

Operational Protocol: A Self-Validating Workflow

Do not treat this as a recipe. Treat it as a controlled chemical manufacturing process.

Phase A: Buffer Engineering

The "No-Amine" Rule: You cannot use Tris, Glycine, or BSA in the reaction buffer. These contain primary amines that will scavenge the dye, resulting in labeled buffer rather than labeled protein.

  • Recommended Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3.
    
  • Why: This pH balances amine deprotonation (reactivity) with ester stability (hydrolysis protection).

Phase B: Stoichiometry & Incubation

The molar ratio of Dye:Protein dictates the Degree of Labeling (DOL).

  • Target: 10–20 molar excess of dye for antibodies (IgG).

  • Solvent: Dissolve TFAX 488 SE in anhydrous DMSO or DMF immediately before use. Never store the SE form in water.

Phase C: Purification

Unreacted dye must be removed to prevent high background in imaging.

  • Method: Size Exclusion Chromatography (SEC) using Sephadex G-25 or equivalent desalting columns.

  • Validation: The eluate should show two distinct bands if run on a long column; collect the first (fast-moving) protein band.

Workflow Diagram

Workflow Prep 1. Solubilize TFAX 488 SE (Anhydrous DMSO) Mix 2. Reaction Protein (1mg/mL) + Dye (10-20x) pH 8.3, 1h @ RT Prep->Mix Stop 3. Quench (Optional) Add 1M Tris or Glycine Mix->Stop Purify 4. Purification Desalting Column / Dialysis Stop->Purify QC 5. QC Calculation Absorbance (A280, A495) Purify->QC

Figure 2: Step-by-step bioconjugation workflow ensuring maximum reactivity and purity.

Validation & Quality Control (The E-E-A-T Pillar)

Trustworthiness comes from verification. You must calculate the Degree of Labeling (DOL) to ensure the conjugate is fit for purpose.

The Correction Factor (CF)

TFAX 488 absorbs slightly at 280 nm (where protein is measured). You must correct for this contribution to avoid underestimating protein concentration.

  • TFAX 488 Max Absorbance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  495 nm[1][2]
    
  • Correction Factor (

    
    ):  ~0.11 (11% of 
    
    
    
    contributes to
    
    
    )
The DOL Formula


Quantitative Reference Table:

ParameterValueNotes

(Extinction Coeff)
73,000

Measure of dye brightness
MW (IgG Antibody) ~150,000 DaAdjust for your specific protein
Optimal DOL 2 – 8 dyes/protein<2: Dim signal; >8: Quenching/Precipitation

0.11Correction factor for TFAX 488
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low DOL (<1) Hydrolysis of SE esterUse fresh anhydrous DMSO; ensure buffer pH > 8.0.
Low DOL (<1) Interfering aminesDialyze protein into PBS or Bicarbonate before reaction. Remove Tris/BSA.
Precipitation Over-labeling (DOL > 10)Reduce Dye:Protein molar ratio. TFAX 488 is soluble, but over-conjugation alters protein pI.
High Background Free dye remainingPerform a second desalting step or extensive dialysis.
References
  • Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Standard field reference for NHS chemistry).
  • FluoroFinder. "TFAX 488 SE Dye Profile & Spectra." FluoroFinder.com. [Link]

Sources

Exploratory

Technical Deep Dive: TFAX 488 SE – Photophysics and Bioconjugation Dynamics

Executive Summary TFAX 488, SE (Succinimidyl Ester) represents a high-performance sulfonated rhodamine 110 derivative designed for precision fluorescence labeling. As a direct structural and functional equivalent to Alex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TFAX 488, SE (Succinimidyl Ester) represents a high-performance sulfonated rhodamine 110 derivative designed for precision fluorescence labeling. As a direct structural and functional equivalent to Alexa Fluor® 488 , it addresses the critical limitations of legacy fluorescein isothiocyanate (FITC) probes: rapid photobleaching and pH sensitivity.

This guide dissects the photophysical properties of TFAX 488 SE, quantifying its quantum efficiency and brightness while providing a robust, self-validating protocol for bioconjugation. By leveraging the succinimidyl ester moiety, researchers can achieve site-specific labeling of primary amines (


) on antibodies and proteins with high reproducibility.

Part 1: Photophysical Characterization

The utility of a fluorophore is defined by its Molecular Brightness (


) , a product of its molar extinction coefficient (

) and fluorescence quantum yield (

). TFAX 488 SE exhibits near-unity quantum yield, making it one of the brightest dyes available for the 488 nm excitation line.
Key Photometric Specifications
PropertyValueUnitNotes
Excitation Max (

)
495nmOptimized for Argon-ion lasers (488 nm)
Emission Max (

)
515nmGreen channel (FITC/GFP filter sets)
Extinction Coefficient (

)
73,000

High photon absorption cross-section
Quantum Yield (

)
0.92-Efficiency of photon emission
Brightness (

)
~67,160

Calculated as

pH Stability 4.0 – 10.0pHInvariant fluorescence (unlike FITC)
Solubility High-Sulfonate groups prevent aggregation
Comparative Analysis: TFAX 488 vs. Legacy Dyes

While FITC has a high quantum yield (


), its pKa (~6.4) causes significant quenching in acidic environments (endosomes/lysosomes). TFAX 488 remains fully fluorescent across the physiological range.

Part 2: The Chemistry of Conjugation (SE Mechanism)

The "SE" in TFAX 488 SE stands for Succinimidyl Ester (often referred to as NHS-ester). This electrophilic group reacts specifically with primary amines (lysine residues and N-termini) on proteins to form a stable amide bond.

Reaction Dynamics

The reaction is a nucleophilic acyl substitution. It competes with hydrolysis (reaction with water), meaning the pH and buffer composition are critical variables.

  • Optimal pH: 8.3 – 8.5 (Favors unprotonated amines

    
     over ammonium ions 
    
    
    
    ).
  • Avoid: Primary amine buffers (Tris, Glycine) which act as scavengers.

ConjugationMechanism cluster_hydrolysis Competing Reaction (Hydrolysis) Dye TFAX 488-SE (Electrophile) Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack (pH 8.3) Hydrolyzed Carboxylated Dye (Non-reactive) Dye->Hydrolyzed Slow (pH < 8) Protein Protein-NH2 (Nucleophile) Protein->Intermediate Product Stable Conjugate (Amide Bond) Intermediate->Product Elimination NHS NHS Group (Leaving Group) Intermediate->NHS Water H2O Water->Hydrolyzed

Figure 1: Mechanism of amine-reactive conjugation. The primary amine on the protein attacks the carbonyl carbon of the succinimidyl ester, displacing the NHS group to form a stable amide linkage.

Part 3: Optimization & "The Sweet Spot"

Expert Insight: Brighter is not always better. Over-labeling a protein leads to Concentration Quenching (homo-FRET), where fluorophores in close proximity transfer energy non-radiatively, reducing the net quantum yield.

Degree of Labeling (DOL)

For TFAX 488, the target DOL for an IgG antibody (150 kDa) is typically 4 to 6 dyes per molecule .

  • DOL < 3: Weak signal.

  • DOL > 8: Quenching occurs; precipitation risk increases; potential interference with antigen binding.

Part 4: Experimental Protocols

Workflow A: Conjugation Protocol (Self-Validating)

This protocol includes a "stop point" check to ensure data integrity.

Materials:

  • TFAX 488 SE (dissolved in anhydrous DMSO immediately before use).

  • Protein (1-10 mg/mL in PBS).

  • 1M Sodium Bicarbonate (pH 8.3).

  • Desalting Column (e.g., PD-10 or Zeba Spin).

Step-by-Step:

  • Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the protein solution to raise pH to ~8.3.

  • Dye Preparation: Dissolve TFAX 488 SE in DMSO to 10 mg/mL. Critical: Do not store this solution; SE hydrolyzes in moisture.

  • Reaction: Add dye to protein at a molar ratio of 10:1 to 15:1 (Dye:Protein). Mix gently.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with varying rotation.

  • Quenching (Optional): Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction.

  • Purification: Pass through a desalting column equilibrated with PBS to remove free dye.

  • Validation: Measure Absorbance at 280 nm (

    
    ) and 495 nm (
    
    
    
    ).
Workflow B: Calculating DOL

Use the following formula, correcting for the dye's absorption at 280 nm (Correction Factor, CF


 for 488 dyes).




Workflow Start Start: Protein in PBS Adjust Adjust pH to 8.3 (Add NaHCO3) Start->Adjust Mix Add TFAX 488 SE (15x Molar Excess) Adjust->Mix Incubate Incubate 1h @ RT (Dark) Mix->Incubate Purify Purify: Desalting Column (Remove Free Dye) Incubate->Purify Measure Measure A280 & A495 Purify->Measure Calc Calculate DOL & Conc. Measure->Calc

Figure 2: Standard operating procedure for antibody conjugation with TFAX 488 SE.

References

  • Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates.[1][2] Journal of Histochemistry & Cytochemistry.[2] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Photostability of TFAX 488, SE: Principles, Quantification, and Best Practices

Part 1: Understanding TFAX 488, SE and the Imperative of Photostability TFAX 488, SE is an amine-reactive fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules containing primar...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Understanding TFAX 488, SE and the Imperative of Photostability

TFAX 488, SE is an amine-reactive fluorescent dye designed for the stable labeling of proteins, antibodies, and other biomolecules containing primary amines.[1] It is characterized by its bright green fluorescence, with an excitation maximum around 495 nm and an emission maximum at approximately 515 nm, making it spectrally similar to other popular 488 nm dyes like fluorescein (FITC) and Alexa Fluor 488. A key feature of TFAX 488, SE is its insensitivity to pH in the range of 4 to 10, which ensures consistent fluorescence intensity across various biological buffers and cellular compartments.[1]

The succinimidyl ester (SE) functional group allows for the covalent conjugation of the dye to primary amines on target biomolecules, forming a stable amide bond. This reaction is a cornerstone of bioconjugation, enabling the specific and robust labeling of molecules for a wide array of applications, including flow cytometry, immunofluorescence, and super-resolution microscopy.

Why is Photostability Paramount?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[2] This process leads to a progressive and permanent loss of the fluorescent signal. In practical terms, this manifests as a dimming of the sample over time during imaging. The consequences of poor photostability are significant:

  • For Quantitative Analysis: In experiments where fluorescence intensity is used as a measure of concentration or activity, photobleaching can lead to erroneous data, suggesting a decrease in the target molecule where none has occurred.

  • For Time-Lapse and Live-Cell Imaging: The duration of these experiments is fundamentally limited by the photostability of the fluorophore. Rapid photobleaching curtails the ability to observe dynamic cellular processes over extended periods.

  • For Super-Resolution Microscopy: Techniques like STED and dSTORM require high-intensity light, which can rapidly photobleach conventional dyes.[3][4][5][6][7] Highly photostable dyes are a prerequisite for achieving high-resolution images.[3][4][5][6][7]

TFAX 488, SE is marketed as a photostable dye, making it a suitable candidate for these demanding applications.[1] Understanding the mechanisms of photobleaching and how to mitigate them is crucial for maximizing the performance of this and any other fluorophore.

Part 2: The Science of Photobleaching: Mechanisms and Influencing Factors

The phenomenon of photobleaching is a complex process involving the interaction of the excited fluorophore with its environment. While a fluorophore can theoretically undergo countless excitation-emission cycles, its excited state is inherently more reactive than its ground state.

The primary mechanism of photobleaching involves the transition of the excited fluorophore from its singlet state (S1) to a longer-lived triplet state (T1). In this triplet state, the fluorophore is more susceptible to irreversible chemical reactions, often involving molecular oxygen. These reactions can lead to the formation of reactive oxygen species (ROS), which can, in turn, damage the fluorophore, rendering it non-fluorescent.

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂ (Irreversible)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Several factors can influence the rate of photobleaching:

  • Excitation Light Intensity: Higher light intensity increases the rate of excitation and, consequently, the probability of the fluorophore entering the triplet state and undergoing photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching. Deoxygenating the sample or using antifade reagents that scavenge oxygen can significantly improve photostability.

  • Chemical Environment: The pH, polarity, and viscosity of the mounting medium can affect the stability of the fluorophore's excited state.

  • Intrinsic Properties of the Fluorophore: The chemical structure of the dye itself is a primary determinant of its photostability. Modern dyes like TFAX 488, SE and the Alexa Fluor series have been engineered for enhanced resistance to photobleaching compared to older dyes like fluorescein.[8][9]

Part 3: Quantifying Photostability: A Practical Guide

To rigorously assess the photostability of TFAX 488, SE in your specific experimental context, a quantitative photobleaching experiment is essential. This allows for a direct comparison with other dyes under identical conditions.

Experimental Protocol for Photostability Measurement

Objective: To quantify and compare the rate of photobleaching of TFAX 488, SE-conjugated biomolecules against a standard (e.g., Alexa Fluor 488).

Materials:

  • TFAX 488, SE and Alexa Fluor 488, SE (or other comparative dyes)

  • Antibody or other protein for conjugation

  • Conjugation and purification buffers (e.g., sodium bicarbonate and PBS)

  • Size-exclusion chromatography columns for purification

  • Microscope slides and coverslips

  • Fluorescence microscope with a stable light source (e.g., 488 nm laser) and a sensitive detector

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Bioconjugation:

    • Prepare solutions of the antibody or protein in a suitable conjugation buffer (typically pH 8.0-9.0).

    • Dissolve TFAX 488, SE and the comparative dye in a small amount of anhydrous DMSO.

    • Add the dissolved dye to the protein solution at a specific molar excess (e.g., 10-fold).

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the conjugates using size-exclusion chromatography to remove unconjugated dye.

    • Determine the degree of labeling (DOL) for each conjugate using spectrophotometry. Aim for a similar DOL for all conjugates being compared.

  • Sample Preparation for Imaging:

    • Prepare a solution of the fluorescently labeled biomolecule in a suitable buffer (e.g., PBS).

    • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Image Acquisition:

    • Use the 488 nm laser for excitation. It is crucial to use the same laser power, exposure time, and imaging interval for all samples.

    • Define a region of interest (ROI) for imaging.

    • Acquire a time-lapse series of images, capturing an image at regular intervals (e.g., every 5-10 seconds) under continuous illumination until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software like ImageJ.

    • Measure the mean fluorescence intensity within the ROI for each image in the series.

    • Correct for background fluorescence by measuring the intensity of an area without fluorescent molecules and subtracting this value from the ROI intensity at each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Photostability_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Bioconjugation Bioconjugation (TFAX 488, SE & Standard) Purification Purification Bioconjugation->Purification SampleMount Sample Mounting Purification->SampleMount SetParams Set Imaging Parameters (Laser, Exposure, etc.) SampleMount->SetParams Timelapse Acquire Time-Lapse Series SetParams->Timelapse MeasureIntensity Measure Intensity vs. Time Timelapse->MeasureIntensity Normalize Normalize Data MeasureIntensity->Normalize Plot Plot Decay Curve Normalize->Plot Calculate Calculate Half-Life (t½) Plot->Calculate Compare Compare Calculate->Compare Compare Photostability

Caption: Experimental workflow for quantifying photostability.

Comparative Data and Expectations
FluorophoreExcitation (nm)Emission (nm)Quantum YieldRelative Photostability
TFAX 488, SE ~495~5150.92High (Expected)
Alexa Fluor 488 ~495~5190.92[11]High (Benchmark)[8][9][10]
FITC ~494~5180.5Low

Note: The photostability of a fluorophore is highly dependent on the experimental conditions.

Part 4: Best Practices for Minimizing Photobleaching

Regardless of the intrinsic photostability of your chosen fluorophore, adopting best practices during imaging can significantly extend its useful life and improve the quality of your data.

  • Optimize Illumination:

    • Use the lowest possible excitation power that provides an adequate signal-to-noise ratio.

    • Minimize the exposure time for each image.

    • For time-lapse experiments, increase the interval between image acquisitions as much as the dynamics of the process being studied will allow.

  • Use Antifade Reagents:

    • Incorporate a commercial antifade mounting medium for fixed-cell imaging. These reagents contain chemical scavengers that reduce the impact of reactive oxygen species.

    • For live-cell imaging, specialized live-cell antifade reagents are available that can help to reduce photobleaching and phototoxicity.

  • Choose the Right Imaging System:

    • Modern, sensitive detectors (e.g., sCMOS cameras) require less excitation light to produce a high-quality image, thereby reducing the rate of photobleaching.

    • Confocal microscopes with resonant scanners can acquire images faster, reducing the overall light exposure for a given area.

  • Proper Sample Preparation:

    • Ensure that your sample is well-mounted and sealed to prevent drying and changes in the local chemical environment.

Conclusion

TFAX 488, SE is a bright and versatile green fluorescent dye that is reported to have high photostability, making it a strong candidate for a wide range of fluorescence imaging applications. While direct quantitative comparisons with other leading dyes are not extensively documented in the scientific literature, its performance can be rigorously evaluated using the standardized protocols outlined in this guide. By understanding the principles of photobleaching, implementing quantitative assessment methods, and adhering to best practices for image acquisition, researchers can maximize the performance of TFAX 488, SE and generate high-quality, reliable, and reproducible data.

References

  • PMC. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. [Link]

  • MDPI. Fluorescent Dyes in Hydrological Tracing: Application Methods, Ecotoxicological Effects, and Safe Application Levels. [Link]

  • MPG.PuRe. Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects. [Link]

  • PMC. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. [Link]

  • Dianova. Fluorescent Dyes for Secondary Antibodies. [Link]

  • Bio-Rad Antibodies. Fluorophores for Blue (488 nm) Laser. [Link]

  • ResearchGate. Comparison between photostability of Alexa Fluor 448 and Alexa Fluor 647 with conventional dyes FITC and APC by flow cytometry | Request PDF. [Link]

  • MDPI. Recent Advances in Fluorescence Recovery after Photobleaching for Decoupling Transport and Kinetics of Biomacromolecules in Cell. [Link]

  • QB3 Berkeley. Fluorophore Selection Guide. [Link]

  • ResearchGate. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]

  • PMC. Comparing Super-Resolution Microscopy Techniques to Analyze Chromosomes. [Link]

  • PMC. Super-Resolution Microscopy Opens New Doors to Life at the Nanoscale. [Link]

  • arXiv. Quantum yield optimized fluorophores for site-specific labeling and super-resolution imaging. [Link]

  • IDEX Health & Science. Super-resolution Microscopy. [Link]

  • Taylor & Francis. Super-resolution microscopy – Knowledge and References. [Link]

  • Auro-Science. Super Resolution Microscopes. [Link]

  • FluoroFinder. Alexa Fluor 488 Dye Profile. [Link]

Sources

Exploratory

Technical Deep Dive: TFAX 488, SE – Physicochemical Properties and Bioconjugation Protocols

Executive Summary TFAX 488, SE (Succinimidyl Ester) is a high-performance, amine-reactive green fluorescent dye designed for precision labeling of proteins, antibodies, and nucleic acids. Spectrally equivalent to the ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

TFAX 488, SE (Succinimidyl Ester) is a high-performance, amine-reactive green fluorescent dye designed for precision labeling of proteins, antibodies, and nucleic acids. Spectrally equivalent to the industry-standard Alexa Fluor® 488, TFAX 488 exhibits exceptional photostability and pH insensitivity across the physiologically relevant range (pH 4–10).[1]

This technical guide provides a definitive reference for the physicochemical properties of TFAX 488, SE, delineates the molecular mechanism of its bioconjugation, and details a validated protocol for antibody labeling.

Physicochemical Profile

TFAX 488 belongs to the sulfonated rhodamine/xanthene family of fluorophores. Its high water solubility and negative charge prevent aggregation-induced quenching, a common failure mode in older fluorescein derivatives (e.g., FITC).

Molecular Specifications

The following data corresponds to the commercially available dilithium salt form, which is the standard formulation for biological research.

PropertySpecification
Product Name TFAX 488, SE (Succinimidyl Ester)
Molecular Weight 643.41 g/mol
Chemical Formula C₂₅H₁₅Li₂N₃O₁₃S₂
CAS Number 222164-96-7
Reactive Group Succinimidyl Ester (NHS Ester)
Target Functional Group Primary Amines (-NH₂)
Solubility DMSO, DMF, Water (Hydrolysis risk in water)
Spectral Characteristics
Optical PropertyValueNotes
Excitation Max 495 nmMatches 488 nm Argon-ion laser line
Emission Max 515 nmGreen Channel (FITC/GFP filter set)
Extinction Coefficient (ε) 73,000 M⁻¹cm⁻¹High brightness
Quantum Yield (Φ) 0.92Efficient photon emission
Correction Factor (CF₂₈₀) 0.11Critical for A₂₈₀ correction during quantification

Mechanism of Action: Amine Conjugation

The "SE" designation refers to the Succinimidyl Ester (often called NHS ester) moiety. This electrophilic group reacts specifically with primary amines—typically the ε-amino group of Lysine residues or the N-terminus of proteins—to form a stable amide bond.

Reaction Kinetics

The reaction is pH-dependent. At physiological pH (7.2–7.5), the amine is protonated (NH₃⁺) and less reactive. To drive the nucleophilic attack, the pH must be elevated to 8.3–8.5 to generate the unprotonated, nucleophilic amine (NH₂).

Critical Insight: While higher pH accelerates the conjugation, it also accelerates the competing hydrolysis reaction where the SE group reacts with water. A pH of 8.3 is the optimal "Goldilocks" zone balancing conjugation efficiency against hydrolysis.

Visualization of Reaction Pathway

Bioconjugation_Mechanism TFAX TFAX 488-SE (Electrophile) Intermediate Tetrahedral Intermediate TFAX->Intermediate Nucleophilic Attack (pH 8.3) Protein Protein-NH2 (Nucleophile) Protein->Intermediate Conjugate Stable Conjugate (Amide Bond) Intermediate->Conjugate Elimination Byproduct NHS Group (Leaving Group) Intermediate->Byproduct

Figure 1: The nucleophilic attack of a primary amine on the TFAX 488 Succinimidyl Ester forms a stable amide bond, releasing the NHS leaving group.

Validated Experimental Protocol: Antibody Labeling

This protocol is optimized for labeling 1 mg of IgG antibody . It is a self-validating system; the final Degree of Labeling (DOL) calculation serves as the internal quality control.

Reagents Required
  • TFAX 488, SE : 1 mg vial (store at -20°C, desiccated).

  • Anhydrous DMSO : High purity (>99.9%).

  • Reaction Buffer : 1M Sodium Bicarbonate (NaHCO₃), pH 8.3.

  • Purification Column : Sephadex G-25 or equivalent desalting spin column (MWCO 7-10 kDa).

Step-by-Step Workflow
  • Protein Preparation :

    • Ensure antibody is in a buffer free of primary amines (No Tris, Glycine, or BSA). PBS is acceptable.

    • Adjust concentration to 1–2 mg/mL.

    • Add 1/10th volume of 1M NaHCO₃ (pH 8.3) to the antibody solution to raise pH.

  • Dye Solubilization :

    • Crucial: Allow the TFAX 488 vial to warm to room temperature before opening to prevent condensation.

    • Dissolve TFAX 488 SE in anhydrous DMSO to a concentration of 10 mg/mL. Use immediately.

  • Conjugation Reaction :

    • Calculate the molar ratio. For IgG, a 10-15x molar excess of dye is recommended.

    • Add the calculated volume of dye slowly to the antibody solution while vortexing gently.

    • Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • Purification :

    • Load the reaction mixture onto a pre-equilibrated desalting column (e.g., PD-10 or Zeba Spin).

    • Elute with PBS (pH 7.2) to remove unreacted free dye.

    • Note: A distinct separation between the faster-moving conjugate (protein band) and the slower free dye should be visible.

Workflow Diagram

Labeling_Workflow Start Start: Purified Antibody (PBS, pH 7.2) Adjust pH Adjustment Add 1M NaHCO3 (pH 8.3) Start->Adjust React Reaction Mix & Incubate (1h, RT, Dark) Adjust->React DyePrep Dye Solubilization TFAX 488 in DMSO DyePrep->React Add 15x Excess Purify Purification Desalting Column (G-25) React->Purify QC QC: Calculate DOL (Degree of Labeling) Purify->QC

Figure 2: Operational workflow for TFAX 488 conjugation, ensuring pH optimization and removal of unreacted dye.

Quality Control: Calculating Degree of Labeling (DOL)

To validate the experiment, you must determine how many dye molecules are attached per protein molecule.

1. Measure Absorbance: Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.

2. Calculate Protein Concentration (Corrected): Since the dye absorbs slightly at 280 nm, we must correct the protein absorbance.




(For IgG,

)

3. Calculate DOL:



  • Target DOL: For IgG, an optimal DOL is 3 to 6 .

    • < 3: Weak signal.

    • 7: Risk of fluorescence quenching and protein precipitation.

References

  • Panchuk-Voloshina, N., et al. (1999).[2] "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates."[2] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[2] [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-ester chemistry).

Sources

Foundational

TFAX 488, SE: A Comprehensive Technical Guide to High-Performance Protein and Antibody Labeling

Executive Summary & Photophysical Profile As a Senior Application Scientist, I frequently encounter researchers struggling with suboptimal bioconjugation yields, fluorophore quenching, or rapid photobleaching during comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Photophysical Profile

As a Senior Application Scientist, I frequently encounter researchers struggling with suboptimal bioconjugation yields, fluorophore quenching, or rapid photobleaching during complex imaging assays. TFAX 488, Succinimidyl Ester (SE) is engineered to solve these exact challenges. Functioning as a high-performance alternative to legacy dyes like FITC and a direct equivalent to Alexa Fluor™ 488, TFAX 488 delivers exceptional photostability and pH-insensitive fluorescence,.

The dye is specifically optimized for demanding applications, including flow cytometry, two-photon excitation (TPE) microscopy, and super-resolution techniques such as dSTORM, SIM, and STED,.

Quantitative Photophysical Properties

To ensure accurate experimental design, the core optical and chemical properties of TFAX 488, SE are summarized below,:

PropertySpecification
Excitation Maximum (

)
495 nm
Emission Maximum (

)
515 nm
Extinction Coefficient (

)
73,000 M⁻¹cm⁻¹
Quantum Yield (

)
0.92
Reactive Group Succinimidyl Ester (NHS Ester)
Target Reactivity Primary Amines (Lysine residues, N-terminus)
pH Sensitivity Insensitive (Stable from pH 4 to 10)
Molecular Weight 643.41 g/mol

Mechanistic Principles of Bioconjugation

Do not treat bioconjugation as a mere mixing of reagents; it is a delicate thermodynamic balance. The conjugation of TFAX 488, SE to proteins relies on the nucleophilic attack of primary amines on the dye's succinimidyl ester group, forming a highly stable amide bond[1].

  • The Causality of pH: Primary amines must be in their unprotonated, nucleophilic state to react efficiently. Because the

    
    -amino groups of lysine residues have a pKa of ~10.5, physiological pH (7.4) leaves them mostly protonated and unreactive. We must shift the reaction buffer to pH 8.3–9.0  (typically using 0.1 M Sodium Bicarbonate).
    
  • The Hydrolysis Competition: Why not increase the pH further to deprotonate all lysines? Because NHS esters are highly susceptible to parasitic hydrolysis by hydroxide ions (

    
    ) in aqueous environments. A pH of 8.3 strikes the optimal thermodynamic balance—providing enough unprotonated amines for efficient labeling while minimizing the rapid degradation of the reactive dye[2].
    
  • Buffer Exclusions: Amine-containing buffers (e.g., Tris, glycine) or carrier proteins (e.g., BSA) must be strictly avoided. They act as competitive inhibitors, reacting with the NHS ester and completely quenching the labeling efficiency of your target antibody.

The Self-Validating Conjugation Protocol

This protocol is designed as a self-validating system. By strictly controlling the inputs and measuring the Degree of Labeling (DOL) at the end, you mathematically verify the success of the workflow.

Step 1: Protein Preparation & Buffer Exchange

Ensure your target protein/antibody is at a concentration of 2–10 mg/mL . Use a desalting column or dialysis cassette to exchange the protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Expert Insight: Lower protein concentrations (<2 mg/mL) drastically reduce the bimolecular collision rate between the dye and the protein, leading to higher rates of dye hydrolysis and poor labeling yields.

Step 2: Anhydrous Dye Reconstitution

Reconstitute the TFAX 488, SE powder in high-quality, anhydrous DMSO or DMF immediately before use.

  • Expert Insight: Moisture is the enemy of NHS esters. Never store reconstituted dye in aqueous solutions, and discard any reconstituted DMSO stock after a few days, as atmospheric moisture will inevitably cause hydrolysis.

Step 3: The Conjugation Reaction

Calculate the required dye-to-protein (D:P) molar ratio. For a standard IgG antibody (~150 kDa), a 10:1 to 15:1 molar excess of dye typically yields an optimal DOL of 3–6 dyes per antibody.

  • Add the calculated volume of TFAX 488, SE dropwise to the protein solution while gently vortexing to prevent localized over-labeling.

  • Incubate the reaction for 1 hour at room temperature , protected from light.

Step 4: Purification

Separate the labeled protein conjugate from the unreacted free dye using size-exclusion chromatography (e.g., Sephadex G-25 desalting spin columns) equilibrated with PBS (pH 7.4). The high-molecular-weight labeled protein will elute in the void volume, while the small free dye molecules will be retained in the column matrix.

Step 5: Validation (Degree of Labeling Calculation)

A protocol is only as good as its validation. Measure the absorbance of your purified conjugate at 280 nm (


) and 495 nm (

).

Because TFAX 488 absorbs slightly in the UV range, it artificially inflates the


 reading. You must apply a Correction Factor (CF = 0.11) to determine the true protein concentration:
  • Calculate True Protein Concentration (M):

    
    
    (Note: 
    
    
    
    for a typical IgG is ~210,000 M⁻¹cm⁻¹)
  • Calculate Degree of Labeling (Moles of Dye per Mole of Protein):

    
    
    An optimal DOL for TFAX 488 on an IgG is between 3.0 and 6.0 .
    

Workflow Visualization

ConjugationWorkflow ProteinPrep 1. Protein Preparation Buffer Exchange to pH 8.3 Reaction 3. Conjugation Reaction Incubate 1 hr at RT (Dark) ProteinPrep->Reaction DyePrep 2. TFAX 488, SE Prep Dissolve in Anhydrous DMSO DyePrep->Reaction Purification 4. Purification Size Exclusion Chromatography Reaction->Purification Remove free dye Validation 5. Validation Calculate Degree of Labeling Purification->Validation Pure Conjugate

Figure 1: Step-by-step bioconjugation workflow for TFAX 488, SE labeling.

Troubleshooting & Optimization Matrix

SymptomMechanistic CauseCorrective Action
Low DOL (< 2.0) Dye hydrolysis prior to reaction.Ensure DMSO is strictly anhydrous. Prepare dye fresh.
Low DOL (< 2.0) Suboptimal nucleophilicity.Verify conjugation buffer is pH 8.3–9.0. Ensure no Tris/Glycine is present.
High DOL (> 7.0) Excessive D:P molar ratio.Reduce the initial molar excess of dye from 15:1 to 5:1 or 8:1.
Signal Quenching Fluorophore self-quenching due to over-labeling.High DOLs place fluorophores too close together, causing Förster resonance energy transfer (FRET) quenching. Reduce labeling ratio.
Protein Precipitation Hydrophobic shift.Over-labeling masks hydrophilic lysines. Reduce DOL to restore protein solubility.

References

  • Title: Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates Source: Journal of Histochemistry & Cytochemistry (via PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: TFAX 488, SE Protein Conjugation Protocol

Mechanistic Insights and Optimized Workflows for Amine-Reactive Fluorescent Labeling Introduction & Scientific Rationale TFAX 488, SE is an amine-reactive green fluorescent dye that serves as a high-performance equivalen...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights and Optimized Workflows for Amine-Reactive Fluorescent Labeling

Introduction & Scientific Rationale

TFAX 488, SE is an amine-reactive green fluorescent dye that serves as a high-performance equivalent to Alexa Fluor® 488. Exhibiting exceptional photostability and pH-insensitivity across a broad range (pH 4–10), it is a premier choice for demanding applications such as flow cytometry, two-photon excitation (TPE) microscopy, and super-resolution imaging techniques like [3].

Mechanistic Insight: The succinimidyl ester (SE) moiety reacts specifically with primary amines—such as the


-amino groups of lysine residues or the N-terminal 

-amines of proteins—to form highly stable amide bonds. This nucleophilic acyl substitution is fundamentally governed by pH. Because the primary amine must be in its deprotonated state to act as a nucleophile, the reaction requires an alkaline environment. However, as pH increases, the competing hydrolysis of the NHS ester into an unreactive carboxylic acid accelerates exponentially. Therefore, maintaining a strict pH window of 8.3–9.0 is the thermodynamic "sweet spot" to maximize aminolysis while minimizing hydrolysis, a standard established in authoritative [2].

Physicochemical Properties

The following table summarizes the critical optical and chemical properties of TFAX 488, SE required for accurate experimental planning and Degree of Labeling (DOL) calculations.

PropertySpecification
Fluorophore TFAX 488 (Alexa Fluor® 488 equivalent)
Reactive Group Succinimidyl Ester (SE / NHS)
Target Reactivity Primary Amines (-NH

)
Excitation / Emission Max 495 nm / 515 nm
Extinction Coefficient (

)
73,000 M

cm

Quantum Yield (

)
0.92
Molecular Weight 643.41 g/mol

Data sourced from [1].

Conjugation Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Recovery & QC A Protein Buffer Exchange (pH 8.3-9.0, Amine-Free) C Bioconjugation (1-2 Hrs, RT, Dark) A->C B Dye Reconstitution (Anhydrous DMSO) B->C D Purification (SEC or Dialysis) C->D E Characterization (Calculate DOL) D->E

TFAX 488, SE conjugation workflow from preparation to quality control.

Step-by-Step Experimental Protocol

Step 1: Protein Preparation (The Foundation)
  • Buffer Exchange: Ensure the target protein is dissolved in an amine-free buffer, such as 0.1 M Sodium Bicarbonate (pH 8.3–9.0) or PBS with 10% (v/v) 1 M NaHCO

    
     added. If the protein is stored in Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
    
  • Concentration Optimization: Adjust the protein concentration to 2–10 mg/mL. Expert Causality: Buffers containing primary amines (e.g., Tris, glycine) or stabilizing agents like BSA will aggressively compete for the SE reactive group, quenching the fluorophore before it can label the target protein. Furthermore, higher protein concentrations increase the probability of bimolecular collisions, kinetically favoring conjugation over the competing hydrolysis reaction () [2].

Step 2: Dye Reconstitution (Moisture Control)
  • Equilibration: Allow the TFAX 488, SE vial to fully equilibrate to room temperature before opening.

  • Reconstitution: Dissolve the lyophilized dye in high-quality, anhydrous DMSO or DMF to a concentration of 10 mg/mL. Expert Causality: Cold vials will condense atmospheric moisture upon opening. Water rapidly hydrolyzes the succinimidyl ester group into an unreactive carboxylic acid. The use of strictly anhydrous solvents is mandatory to preserve the active ester functionality.

Step 3: The Conjugation Reaction (Stoichiometry)
  • Calculation: Determine the required molar excess of the dye. For a standard IgG antibody (~150 kDa), a 10- to 20-fold molar excess of dye is recommended.

  • Addition: Add the dye solution dropwise to the protein solution while vortexing gently.

  • Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature (or overnight at 4°C) in the dark. Expert Causality: Dropwise addition prevents localized high concentrations of the hydrophobic dye, which can trigger protein precipitation. The dark environment is critical to protect the fluorophore from photobleaching during the extended incubation.

Step 4: Purification (Isolating the Conjugate)
  • Separation: Isolate the labeled protein from unreacted dye using size-exclusion chromatography (SEC) (e.g., Sephadex G-25 spin columns) or extensive dialysis against PBS (pH 7.4). Expert Causality: Unreacted free dye will co-isolate with the protein if not rigorously removed, causing severe background fluorescence and false positives in downstream functional assays, particularly in sensitive [3].

Step 5: Characterization (Self-Validating DOL Calculation)

To validate the success of the bioconjugation, quantify the Degree of Labeling (DOL).

  • Measurement: Measure the absorbance of the purified conjugate at 280 nm (

    
    ) and at the dye's excitation maximum of 495 nm (
    
    
    
    ).
  • Calculation: First, calculate the actual protein concentration by correcting for the dye's absorbance at 280 nm (Correction Factor, CF

    
     0.11):
    
    
    
    
    Next, calculate the Degree of Labeling (moles of dye per mole of protein):
    
    
    Expert Causality: An optimal DOL for IgGs is typically between 3 and 6. A DOL that is too low yields a weak fluorescent signal, whereas a DOL that is too high can cause fluorophore self-quenching, steric hindrance, and a potential loss of antibody binding affinity.

References

  • Title: Bioconjugate Techniques (3rd Edition) Source: Academic Press / ScienceDirect URL: [Link]

  • Title: Super-resolution imaging of aquaporin-4 orthogonal arrays of particles in cell membranes Source: Journal of Cell Science (2012) URL: [Link]

Application

High-Performance Antibody Labeling with TFAX 488, SE

Application Note & Protocol Abstract This guide details the protocol for covalently labeling IgG antibodies with TFAX 488, SE (Succinimidyl Ester). TFAX 488 is a bright, photostable green fluorescent dye (Ex/Em: 495/515...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This guide details the protocol for covalently labeling IgG antibodies with TFAX 488, SE (Succinimidyl Ester). TFAX 488 is a bright, photostable green fluorescent dye (Ex/Em: 495/515 nm) functionally equivalent to Alexa Fluor® 488. The succinimidyl ester (SE) moiety targets primary amines (


) on lysine residues and the N-terminus of the antibody, forming stable amide bonds. This protocol is optimized for high-yield conjugation, ensuring a Degree of Labeling (DOL) between 4 and 8, which provides maximal brightness without quenching or precipitating the antibody.
Scientific Mechanism & Logic
2.1 The Chemistry of Conjugation

The TFAX 488, SE dye contains an N-hydroxysuccinimide (NHS) ester group. This group is amine-reactive but moisture-sensitive. The reaction requires a slightly alkaline environment (pH 8.3 – 9.0) to ensure the primary amines on the antibody are deprotonated (nucleophilic) and can attack the carbonyl carbon of the NHS ester.

Key Constraint: The reaction competes with hydrolysis (reaction with water). Therefore, the dye must be dissolved in anhydrous organic solvent immediately before use, and the buffer pH must be carefully controlled to favor acylation over hydrolysis.

2.2 Visualizing the Workflow

The following diagram illustrates the critical path for labeling and the chemical logic governing the process.

AntibodyLabeling cluster_chem Chemical Mechanism Ab Purified Antibody (Amine-free Buffer) Reaction Conjugation Reaction (pH 8.3-9.0, 1h @ RT) Ab->Reaction Nucleophile (-NH2) Dye TFAX 488, SE (Anhydrous DMSO) Dye->Reaction Electrophile (NHS) Purification Purification (Size Exclusion) Reaction->Purification Crude Conjugate Mech1 NHS Ester Hydrolysis (Competitor) Reaction->Mech1 Mech2 Amide Bond Formation (Desired) Reaction->Mech2 QC Quality Control (A280/A495 Measurement) Purification->QC Purified Conjugate

Figure 1: Workflow and mechanistic logic of TFAX 488 SE conjugation.

Pre-Labeling Considerations (Critical)

Before starting, verify the following parameters to prevent experimental failure:

ParameterRequirementScientific Rationale
Buffer Composition NO Primary Amines (No Tris, Glycine, Azide*)Tris and Glycine contain amines that will react with the dye, consuming it before it labels the antibody. Sodium Azide is acceptable for NHS reactions but can interfere with HRP; avoid if possible.
pH 8.3 – 9.0 Lysine

-amines have a pKa ~10.5. At pH 7.4 (PBS), they are mostly protonated (

) and unreactive. Raising pH to 8.3+ increases the fraction of unprotonated, nucleophilic amines.
Concentration 1 – 10 mg/mL High protein concentration drives the second-order reaction kinetics, favoring antibody labeling over dye hydrolysis. Optimal is ~2 mg/mL.[1]
Purity >90% IgG Carrier proteins like BSA or Gelatin must be removed; they will be labeled alongside your antibody, reducing specific signal and wasting dye.
Materials Required
  • Antibody: Purified IgG (free of BSA/amines), conc. > 1 mg/mL.

  • Dye: TFAX 488, SE (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO or DMF (High quality, fresh).

  • Reaction Buffer: 1 M Sodium Bicarbonate (

    
    ), pH 8.3 – 9.0.
    
  • Purification Column: Sephadex G-25 desalting column (e.g., PD-10 or Zeba Spin Columns) equilibrated in PBS.

  • Storage Buffer: PBS (pH 7.4) + optional preservative (0.05% Sodium Azide) and stabilizer (1% BSA, added after labeling).

Step-by-Step Protocol
Step 1: Antibody Preparation [1][2]
  • If the antibody is in an amine-containing buffer (Tris, Glycine), perform a buffer exchange into PBS (pH 7.4) using a dialysis cassette or spin column.

  • Adjust antibody concentration to 2 mg/mL .

    • Calculation: If you have 100

      
      g of antibody, the volume should be 50 
      
      
      
      L.
  • Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.3) to the antibody solution.

    • Example: To 50

      
      L antibody in PBS, add 5 
      
      
      
      L of 1 M Bicarbonate. Final pH will be ~8.3.[3]
Step 2: Dye Preparation
  • Remove TFAX 488, SE vial from freezer and warm to room temperature before opening (prevents condensation).

  • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .

    • Note: Prepare this immediately before use.[1][4] NHS esters hydrolyze within minutes in the presence of moisture.

Step 3: Conjugation Reaction
  • Calculate the volume of dye required for a 15:1 Molar Ratio (Dye:Protein).

    • Formula:

      
      
      
    • Simplified: For 100

      
      g IgG (MW 150 kDa) and TFAX 488 SE (MW ~643 Da), using a 15x molar excess:
      
      
      
      
      
      
  • Add the calculated volume of dye to the antibody solution while vortexing gently.

  • Incubate for 1 hour at Room Temperature (RT) in the dark. Constant mixing (rotation) is recommended but not strictly necessary.

Step 4: Purification
  • Equilibrate a desalting column (e.g., Zeba Spin or PD-10) with PBS.

  • Load the reaction mixture onto the column.

  • Elute the labeled antibody according to the column manufacturer’s instructions.

    • Observation: You should see two bands on a gravity column: a fast-moving colored band (Conjugate) and a slow-moving band (Free Dye). Collect the fast band.

Quality Control & Data Analysis

To validate the experiment, you must calculate the Degree of Labeling (DOL) .

6.1 Absorbance Measurement

Dilute a small aliquot of the purified conjugate (e.g., 1:10) in PBS and measure absorbance at:

  • 280 nm (

    
    ):  Protein absorbance.[3][5][6]
    
  • 495 nm (

    
    ):  Dye absorbance maximum.[7][8]
    
6.2 Calculations

Use the following constants for TFAX 488 / IgG:

  • 
     (Extinction Coeff.[3][7][8][9][10] Dye):  73,000 
    
    
    
    [7][8]
  • 
     (Extinction Coeff.[3][6] IgG):  203,000 
    
    
    
  • CF (Correction Factor 280 nm): 0.11 (Correction for dye absorbance at 280 nm).

1. Corrected Protein Concentration (


): 


2. Degree of Labeling (DOL):



Target DOL:4 – 8 dyes per antibody.

  • < 3: Weak signal. Increase dye molar ratio next time.

  • 9: Quenching/Precipitation risk. Decrease dye molar ratio.

Troubleshooting Guide
IssuePossible CauseSolution
Low DOL (< 3) Hydrolyzed dyeUse fresh anhydrous DMSO; ensure dye is warmed before opening.
Interfering agentsDialyze antibody to remove Tris/Glycine/Ammonium ions.
Low pHEnsure reaction buffer is pH 8.3 – 9.0.
High DOL (> 9) Antibody concentration too lowIf Ab < 1 mg/mL, labeling efficiency drops, but sometimes "sticking" occurs. Concentrate Ab.
Excess dye ratioReduce molar excess from 15x to 10x or 8x.
Precipitation Over-labelingHydrophobic dyes can aggregate proteins. Filter (0.2

m) and use lower dye ratio.
No Signal Microscope filter mismatchEnsure filter set matches Ex 495 / Em 515 (FITC/Alexa488 set).
References
  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard reference for NHS-ester chemistry).

Sources

Method

Application Note: High-Fidelity Labeling and Flow Cytometry with TFAX 488, SE

This Application Note and Protocol guide is designed for high-level researchers requiring a robust, self-validating workflow for TFAX 488, SE (Succinimidyl Ester). This guide moves beyond basic instructions to explain th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for high-level researchers requiring a robust, self-validating workflow for TFAX 488, SE (Succinimidyl Ester). This guide moves beyond basic instructions to explain the physicochemical rationale behind every step, ensuring reproducibility and data integrity.

Introduction & Mechanistic Basis

TFAX 488, SE is a superior alternative to traditional FITC and a direct equivalent to Alexa Fluor® 488 NHS Ester. Unlike FITC, which suffers from rapid photobleaching and pH sensitivity (quenching in acidic endosomes), TFAX 488 maintains high quantum yield (0.92) across a broad pH range (pH 4–10) and exhibits exceptional photostability.[1][2]

The Chemistry: Amine-Selective Conjugation

The "SE" designation stands for Succinimidyl Ester (also known as NHS ester).[3][4][5] This functional group targets primary amines (


) found on:
  • The N-terminus of proteins.

  • The

    
    -amino group of Lysine  residues.[4]
    

Reaction Mechanism: At slightly basic pH (8.0–9.0), the NHS ester undergoes a nucleophilic attack by the deprotonated primary amine on the target antibody/protein. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Critical Constraint: This reaction competes with hydrolysis (reaction with water). Therefore, the dye stock must be anhydrous, and the reaction buffer must be free of competing amines (e.g., Tris, Glycine, BSA).

Experimental Workflow Visualization

Diagram 1: Bioconjugation Logic Flow

This workflow illustrates the critical path for labeling an antibody with TFAX 488, SE, highlighting decision nodes for purification and QC.

ConjugationWorkflow Start Start: Purified Antibody (>1 mg/mL, PBS pH 7.4) BufferEx Buffer Exchange / pH Adjustment Target: 0.1M NaHCO3, pH 8.3 Start->BufferEx Remove Tris/BSA Reaction Conjugation Reaction (1h @ RT, Dark, Rotation) BufferEx->Reaction DyePrep Reconstitute TFAX 488 SE (Anhydrous DMSO) DyePrep->Reaction Add Dye (10-20x Molar Excess) Quench Optional: Quench (1M Tris or Glycine) Reaction->Quench Purify Purification (Removal of Free Dye) Method: Spin Column or Dialysis Quench->Purify QC QC: Calculate Degree of Labeling (DOL) Absorbance 280nm & 495nm Purify->QC QC->Start Fail (Adjust Ratio) Storage Storage (4°C, Dark, +Azide/BSA) QC->Storage Pass (DOL 3-6)

Caption: Logical workflow for amine-reactive conjugation. Yellow nodes indicate critical control points where buffer composition is paramount.

Protocol Part A: Bioconjugation (Labeling)[5][6]

Reagents Required
ReagentSpecificationPurpose
TFAX 488, SE Lyophilized powderFluorophore
Anhydrous DMSO Fresh, High Purity (>99.9%)Solvent for dye (prevents hydrolysis)
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.3Provides basic pH for nucleophilic attack
Purification Column Sephadex G-25 or Zeba Spin Column (7K MWCO)Removes unreacted free dye
Target Protein Antibody (IgG)Concentration: 2–10 mg/mL
Step-by-Step Procedure

1. Protein Preparation (The Foundation)

  • Requirement: The antibody must be in an amine-free buffer (PBS is acceptable; Tris or Glycine are forbidden).

  • Action: If the antibody contains BSA, Gelatin, or Tris, dialyze against PBS (pH 7.4) first.

  • pH Adjustment: Add 10% v/v of 1 M Sodium Bicarbonate (pH 8.5–9.0) to the antibody solution to raise the pH to ~8.3.

    • Why? The

      
      -amino group of Lysine has a pKa of ~10.5. At pH 7.4, it is mostly protonated (
      
      
      
      ) and unreactive. Raising pH to 8.3 increases the fraction of unprotonated, nucleophilic amines (
      
      
      ).

2. Dye Preparation

  • Allow the TFAX 488, SE vial to warm to room temperature before opening to prevent moisture condensation.

  • Dissolve in anhydrous DMSO to a concentration of 10 mg/mL (approx. 10–15 mM).

    • Caution: Prepare immediately before use. NHS esters hydrolyze within minutes in aqueous solutions.

3. Conjugation Reaction

  • Calculate the volume of dye needed for a 10:1 to 20:1 molar excess (Dye:Protein).

    • Rule of Thumb: For 1 mg of IgG (150 kDa), use approx. 50–100 µg of dye.

  • Add the dye to the protein solution while vortexing gently.[4][6][7]

  • Incubate: 1 hour at Room Temperature (RT) in the dark with gentle rotation.

4. Purification

  • Pass the reaction mixture through a Desalting Column (e.g., Sephadex G-25) equilibrated with PBS.

  • Collect the first colored band (the conjugate). The slower-moving band is free dye.

5. Quality Control: Degree of Labeling (DOL) Measure absorbance at 280 nm (


) and 495 nm (

) using a spectrophotometer.




  • CF (Correction Factor): ~0.11 (Adjustment for dye absorbance at 280 nm).

  • 
    :  73,000 cm
    
    
    
    M
    
    
    .[8][9]
  • 
     (IgG):  ~203,000 cm
    
    
    
    M
    
    
    .
  • Target DOL: 3–6 dyes per antibody.

Protocol Part B: Flow Cytometry Staining

Diagram 2: Cellular Staining Logic

This diagram outlines the staining protocol, emphasizing the separation of surface and intracellular staining if required.

StainingWorkflow Cells Single Cell Suspension Viability Live/Dead Stain (e.g., Zombie/Aqua) Cells->Viability FcBlock Fc Blocking (10 min @ 4°C) Viability->FcBlock SurfaceStain Surface Staining (TFAX 488-Ab, 30 min @ 4°C) FcBlock->SurfaceStain Wash Wash (2x) (FACS Buffer) SurfaceStain->Wash Fix Fixation (2-4% PFA) Wash->Fix Acquire Acquisition (488nm Laser, 530/30 Filter) Fix->Acquire

Caption: Standard surface staining workflow. For intracellular targets, permeabilization is required after Fixation.

Staining Protocol

1. Sample Preparation

  • Prepare a single-cell suspension (

    
     cells per tube).
    
  • Wash cells with FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).

2. Blocking (Crucial for Specificity)

  • Resuspend cells in 100 µL FACS Buffer containing Fc Block (anti-CD16/32).

  • Incubate 10 mins at 4°C.

    • Rationale: Prevents non-specific binding of the antibody Fc region to macrophage/monocyte Fc receptors.

3. Staining

  • Add the TFAX 488-conjugated antibody at the titrated concentration (typically 0.1–1.0 µg per test).

  • Incubate 30 minutes at 4°C in the dark.

4. Washing & Fixation

  • Wash 2x with 2 mL FACS Buffer (Centrifuge 350 x g, 5 min).

  • Resuspend in 300 µL of 2% Paraformaldehyde (PFA) if storing, or FACS buffer for immediate analysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Signal Hydrolyzed DyeEnsure dye stock was anhydrous and fresh. Check DOL.
Weak Signal Low DOLIncrease Dye:Protein molar ratio (e.g., to 20:1) or pH (to 8.5).[3]
High Background Over-labeling (DOL > 8)Hydrophobic dye aggregation causes sticky antibodies. Aim for DOL 3-6.
Precipitation Protein DenaturationDye was added too quickly. Add dropwise while vortexing.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).

Sources

Application

Technical Application Note: High-Fidelity Super-Resolution Imaging with TFAX 488, SE

Executive Summary This application note details the physicochemical properties and experimental protocols for utilizing TFAX 488, SE (Succinimidyl Ester) in super-resolution microscopy. TFAX 488 is a hydrophilic, photost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the physicochemical properties and experimental protocols for utilizing TFAX 488, SE (Succinimidyl Ester) in super-resolution microscopy. TFAX 488 is a hydrophilic, photostable fluorophore spectrally equivalent to Alexa Fluor® 488. It is engineered for high quantum yield and resistance to photobleaching, making it a critical tool for Direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) .

This guide moves beyond standard datasheets to provide a causal understanding of why specific buffer conditions and labeling densities are required to breach the diffraction limit.

Technical Specifications & Photophysics

TFAX 488, SE modifies proteins via amine-reactive chemistry.[1] Its suitability for super-resolution is dictated by its high photon budget (crucial for localization precision in dSTORM) and emission cross-section (crucial for depletion efficiency in STED).

ParameterValueSignificance for Super-Resolution
Excitation Max 495 nmMatches standard 488 nm Argon/Diode lasers.
Emission Max 515 nmOptimal for 592 nm STED depletion lines.
Extinction Coeff. 73,000 cm⁻¹M⁻¹High absorption cross-section ensures efficient excitation.
Quantum Yield 0.92High photon flux improves localization precision (

).
Reactive Group Succinimidyl EsterTargets primary amines (-NH₂) on Lysine residues.
Solubility High (Water/DMSO)Prevents precipitation during high-concentration labeling.

Mechanism of Action

Chemical Conjugation (The "SE" Function)

The Succinimidyl Ester (SE) group reacts with primary amines (ε-amino groups of lysines or N-terminal amines) at slightly basic pH (8.0–9.0) to form a stable amide bond.

  • Causality: We use bicarbonate buffer (pH 8.3) because protonated amines (

    
    ) are unreactive. The base deprotonates the amine to 
    
    
    
    , enabling nucleophilic attack on the ester.
dSTORM Photophysics

dSTORM relies on the stochastic blinking of fluorophores between a bright "On" state and a long-lived dark "Off" state.

  • Mechanism: Upon excitation, TFAX 488 enters the excited singlet state (

    
    ). In the presence of a primary thiol (e.g., MEA), the dye undergoes intersystem crossing to a Triplet State (
    
    
    
    ), and is subsequently reduced to a radical anion (Dark State).
  • Critical Requirement: Oxygen must be removed (GLOX system) to prevent the triplet state from reacting with

    
     to form singlet oxygen (photobleaching) and to stabilize the radical dark state.
    
STED Photophysics

STED achieves super-resolution by silencing fluorophores at the periphery of the excitation spot.

  • Mechanism: A doughnut-shaped depletion laser (592 nm for TFAX 488) forces excited molecules instantly back to the ground state via stimulated emission before they can fluoresce spontaneously.

  • Constraint: TFAX 488 requires a 592 nm CW (Continuous Wave) depletion laser. It is not compatible with 775 nm depletion lines used for far-red dyes.

Visualization: Photophysical Pathways

G S0 Ground State (S0) S1 Excited State (S1) (Fluorescence) S0->S1 Excitation (488nm) S1->S0 Fluorescence (515nm) S1->S0 STED Depletion (592nm) (Forced Decay) T1 Triplet State (T1) S1->T1 Intersystem Crossing Dark Radical Dark State (Reduced) T1->Dark Reduction by MEA (dSTORM 'Blinking') Dark->S0 Oxidation/Recovery (Spontaneous)

Figure 1: Jablonski diagram illustrating the competing pathways for TFAX 488 in dSTORM (Dark State access via MEA) vs. STED (Depletion via Stimulated Emission).

Protocol 1: Antibody Conjugation

Objective: Label IgG antibodies with TFAX 488 SE to an optimal Degree of Labeling (DOL) of 2–4 dyes per protein. Why: DOL < 2 results in poor structural resolution. DOL > 5 causes self-quenching and steric hindrance, ruining super-resolution capabilities.

Materials
  • TFAX 488, SE (1 mg vial)

  • Anhydrous DMSO

  • Sodium Bicarbonate (1M, pH 8.3)

  • Purified Antibody (BSA/Azide free, 1 mg/mL)

  • Zeba Spin Desalting Columns (7K MWCO)

Step-by-Step Procedure
  • Dye Solubilization: Dissolve 1 mg TFAX 488 SE in 100 µL anhydrous DMSO (10 mg/mL). Note: Prepare immediately before use.[2] NHS esters hydrolyze rapidly in moisture.

  • Buffer Adjustment: Add 10 µL of 1M Sodium Bicarbonate to 100 µL of antibody solution (raising pH to ~8.3).

  • Reaction: Add TFAX 488 dye to the antibody.[1]

    • Calculation: For 100 µg IgG, use roughly 1.5–2.0 µL of the dye stock (approx. 15-20 molar excess).

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Purification: Equilibrate a Zeba Spin column with PBS. Load the reaction mix and spin (1500 x g, 2 min) to remove unreacted dye.

  • Validation: Measure Absorbance at 280 nm (

    
    ) and 495 nm (
    
    
    
    ) using a Nanodrop.
    • DOL Formula:

      
      
      (Correction factor for A280 is typically 0.11 for 488 dyes).
      

Protocol 2: dSTORM Imaging Buffer & Acquisition

Objective: Induce stable blinking of TFAX 488. Critical Insight: Unlike AF647, 488-range dyes require Cysteamine (MEA) at high concentrations and slightly alkaline pH (8.0) for optimal switching. BME (Beta-mercaptoethanol) is often insufficient for green dyes.

Buffer Composition (Prepare Fresh)
ComponentConcentrationFunction
TN Buffer 50 mM Tris (pH 8.0), 10 mM NaClBasal physiological environment.
MEA (Cysteamine) 100 mMThe Switch: Reduces the triplet state to the dark radical anion.
Glucose Oxidase 0.5 mg/mLOxygen Scavenger (Part A).
Catalase 40 µg/mLOxygen Scavenger (Part B).
Glucose 10% (w/v)Fuel for the scavenger system.
Imaging Workflow
  • Mounting: Mount the stained sample in the dSTORM buffer and seal with twinsil/nail polish to prevent oxygen reentry.

  • Acquisition Settings:

    • Excitation: 488 nm laser at High Power (1–3 kW/cm²). Green dyes require higher power density than red dyes to drive the dark state transition.

    • Exposure: 10–30 ms per frame.

    • Frames: Acquire 20,000–50,000 frames.

  • Data Processing: Use ThunderSTORM or similar software. TFAX 488 has a high photon yield, so set the detection threshold >500 photons to reject background.

Protocol 3: STED Imaging Parameters

Objective: Sub-diffraction imaging using deterministic depletion.

Sample Preparation Differences[4][5]
  • Mounting Media: Do NOT use dSTORM blinking buffer. Use a hard-set, high-RI mounting medium like Prolong Glass or Mowiol . The refractive index match is critical for the STED doughnut shape integrity.

  • Antibody Concentration: Use 2x the concentration of primary antibody compared to confocal to ensure dense epitope labeling (STED reveals "gaps" that confocal blurs over).

Acquisition Settings
  • Excitation: 488 nm (Standard confocal power).

  • Depletion: 592 nm CW Laser .

    • Warning: Do not use a 775 nm depletion laser; TFAX 488 does not absorb/emit in a range affected by 775 nm, and you will get no super-resolution effect.

  • Gating: If using a pulsed white-light laser with CW depletion, apply Time Gating (0.5 – 6.0 ns) . This rejects the early photons (which are diffraction-limited) and collects only the "squeezed" photons from the center of the doughnut.

Workflow Visualization

Workflow Start Start: Purified IgG Conjugate Conjugate TFAX 488 SE (pH 8.3, 1hr) Start->Conjugate Purify Purify Unreacted Dye (Spin Column) Conjugate->Purify QC QC: Check DOL (Target 2-4) Purify->QC Stain Stain Sample (High Conc. Primary) QC->Stain Choice Select Modality Stain->Choice Buffer_dSTORM Mount in GLOX + MEA (pH 8.0) Choice->Buffer_dSTORM dSTORM Buffer_STED Mount in ProLong Glass (High RI) Choice->Buffer_STED STED dSTORM_Path dSTORM Path STED_Path STED Path Image_dSTORM Image: 488nm High Power 20k Frames Buffer_dSTORM->Image_dSTORM Image_STED Image: 488nm Ex / 592nm Depletion Time Gated Buffer_STED->Image_STED

Figure 2: Decision tree for sample preparation depending on the intended super-resolution modality.

Troubleshooting & Validation

ProblemModalityRoot CauseSolution
No Blinking (Static Signal) dSTORMBuffer pH too low or MEA oxidized.Adjust buffer to pH 8.0. Use fresh MEA stock. Increase 488nm laser power density.
Rapid Bleaching dSTORMOxygen scavenger failure.Replace GLOX solution. Ensure chamber is sealed airtight.
Low Resolution STEDRefractive Index Mismatch.Use high-precision #1.5H coverslips and ProLong Glass. Check correction collar on objective.[3]
High Background BothFree dye in sample.Perform rigorous washing (3x 10min PBS) after secondary staining.

References

  • Dempsey, G. T., et al. (2011).[2][4] "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods.[4] Link

    • Establishes MEA buffers as the standard for 488-dye photoswitching.
  • AAT Bioquest. (n.d.). "TFAX 488, SE Product Spectrum and Properties." Link

    • Source of spectral data and chemical reactivity for TFAX 488.
  • Hell, S. W., & Wichmann, J. (1994). "Breaking the diffraction resolution limit by stimulated emission." Optics Letters. Link

    • Found
  • Heilemann, M., et al. (2008). "Subdiffraction-resolution fluorescence imaging with conventional fluorescent probes." Angewandte Chemie. Link

    • Describes the dSTORM principle using standard fluorophores and thiol buffers.
  • Tocris Bioscience. (n.d.). "TFAX 488, SE Technical Data." Link

    • Confirmation of TFAX 488 utility in dSTORM and STED.

Sources

Method

TFAX 488, SE for immunofluorescence (IF) staining protocol

Technical Application Note: High-Fidelity Antibody Conjugation & Immunofluorescence using TFAX 488 SE Introduction & Mechanism TFAX 488 SE is a high-performance, amine-reactive green fluorescent dye developed as a superi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Fidelity Antibody Conjugation & Immunofluorescence using TFAX 488 SE

Introduction & Mechanism

TFAX 488 SE is a high-performance, amine-reactive green fluorescent dye developed as a superior alternative to FITC and a direct equivalent to Alexa Fluor® 488.[1] Unlike fluorescein (FITC), which is highly pH-sensitive and photobleaches rapidly, TFAX 488 maintains high fluorescence intensity across a broad pH range (pH 4–10) and exhibits exceptional photostability.[1]

Chemical Basis: Succinimidyl Ester (SE) Chemistry

The "SE" designation refers to the Succinimidyl Ester (also known as NHS ester) functional group.[1][2][3][4] This moiety targets primary amines (


) found on the N-terminus of proteins and the 

-amino groups of Lysine residues.[1]
  • Reaction Condition: The reaction requires a slightly basic environment (pH 8.3–9.[1]0) to ensure the amine groups on the antibody are deprotonated (nucleophilic) while minimizing the hydrolysis of the NHS ester.[1]

  • Result: A stable, covalent amide bond is formed between the fluorophore and the antibody, ensuring the dye does not dissociate during rigorous washing steps in IF protocols.[1]

Optical Properties
PropertyValueNotes
Excitation Max 495 nmMatches 488 nm Argon/Solid-state lasers
Emission Max 515 nmDetectable in standard FITC/GFP channels
Extinction Coeff.[1][3][5] (

)
73,000

High absorptivity for bright signal
Quantum Yield (

)
0.92Extremely efficient fluorescence
Correction Factor (CF

)
~0.11Used for DOL calculation

Workflow Visualization

The following diagram outlines the critical path from antibody preparation to final imaging.

TFAX_Workflow Prep 1. Antibody Prep (Buffer Exchange pH 8.3) React 2. Conjugation Reaction (TFAX 488 SE + Ab, 1h @ RT) Prep->React Add Dye Purify 3. Purification (G-25 Desalting Column) React->Purify Remove Free Dye QC 4. Quality Control (Calc. DOL & Conc.) Purify->QC Spectrophotometry Stain 5. IF Staining (Fix -> Perm -> Stain) QC->Stain Validated Conjugate

Figure 1: End-to-end workflow for generating and using TFAX 488 antibody conjugates.

Protocol A: Antibody Conjugation[1]

Objective: Covalently label 100 µg of IgG antibody with TFAX 488 SE.

Materials Required
  • Antibody: 100 µg at

    
     1 mg/mL.[1][2] Must be free of BSA, Gelatin, Azide, or Tris/Glycine buffers.[1]
    
  • TFAX 488 SE: Resuspended in anhydrous DMSO or DMF.

  • Reaction Buffer: 1M Sodium Bicarbonate (

    
    ), pH 8.3.[1]
    
  • Purification: Sephadex G-25 spin column or Dialysis cassette (10-20k MWCO).[1][6]

Step-by-Step Methodology
  • Antibody Preparation (Critical):

    • If the antibody is in PBS/Azide/BSA, perform a buffer exchange into PBS (pH 7.2–7.[1]4) first.

    • Just prior to reaction, add 1/10th volume of 1M Sodium Bicarbonate (pH 8.[1]3) to the antibody solution.[1]

    • Why? This raises the pH to ~8.3, deprotonating Lysine residues for optimal reactivity.[1]

  • Dye Preparation:

    • Dissolve 1 mg TFAX 488 SE in 100 µL anhydrous DMSO (10 mg/mL stock).

    • Note: Prepare immediately before use.[1] NHS esters hydrolyze rapidly in moisture.[1]

  • Conjugation Reaction:

    • Calculate the volume of dye needed for a 10-20 molar excess over the antibody.[1]

    • Formula:

      
      [1]
      
    • Simplified: For 100 µg IgG (MW 150kDa) and 15x excess, add ~1-2 µL of dye stock.[1]

    • Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

  • Purification (Removal of Unreacted Dye):

    • Equilibrate a Sephadex G-25 spin column with PBS.

    • Load the reaction mixture onto the column and centrifuge per manufacturer instructions.

    • Collect the flow-through (labeled antibody).[1] The free dye will remain in the column.[1]

  • Determine Degree of Labeling (DOL):

    • Measure Absorbance at 280 nm (

      
      ) and 495 nm (
      
      
      
      ) using a Nanodrop.
    • Calculate Protein Concentration (

      
      ):
      
      
      
      
      (Where 0.11 is the correction factor for TFAX 488 and 1.4 is the extinction coefficient of IgG)
    • Calculate DOL:

      
      
      Target DOL:2 to 6 dyes per antibody . <2 is weak signal; >8 may cause precipitation or quenching.[1]
      

Protocol B: Immunofluorescence (IF) Staining[1]

Objective: Stain adherent cells (e.g., HeLa, CHO) using the TFAX 488-conjugated antibody.[1]

Reagents
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.[1]

  • Permeabilization: 0.1% Triton X-100 in PBS.[1]

  • Blocking Buffer: 1% BSA + 22.52 mg/mL Glycine in PBS (Glycine quenches residual PFA).[1]

  • Mounting Media: Antifade mountant with DAPI.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed cells on sterile glass coverslips.[1] Grow to 60-80% confluency.

  • Fixation:

    • Aspirate media and wash 1x with PBS.[1]

    • Incubate with 4% PFA for 10-15 minutes at RT.

    • Wash 3x with PBS (5 min each).[1]

  • Permeabilization:

    • Incubate with 0.1% Triton X-100 for 10 minutes at RT.

    • Wash 3x with PBS.[1]

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at RT.

    • Expert Tip: Adding Glycine here is crucial to reduce background autofluorescence caused by free aldehyde groups from PFA.[1]

  • Staining (Direct or Indirect):

    • Direct (Using your TFAX 488 conjugate): Dilute your conjugate to 1-5 µg/mL in Blocking Buffer.[1] Incubate 1 hour at RT or Overnight at 4°C in a humidified chamber.

    • Indirect: Incubate primary antibody first (unlabeled), wash, then incubate TFAX 488 secondary antibody (1-2 µg/mL).[1]

  • Washing & Mounting:

    • Wash 3x with PBS (5 min each) in the dark.[1]

    • Mount coverslip onto a slide using Antifade Mountant with DAPI.[1]

    • Cure for 24 hours or image immediately.[1]

Troubleshooting Guide

IssuePossible CauseSolution
Weak Signal Low DOL (<2)Increase dye molar excess (up to 20x) or reaction time (2h).
PhotobleachingUse antifade mounting media; reduce laser power.[1]
High Background Free dye presentRe-purify conjugate using a fresh G-25 column or dialysis.[1]
Over-labeling (DOL >8)Hydrophobic dye aggregation causes stickiness.[1] Aim for DOL 3-5.
Precipitation Protein aggregationSpin conjugate at 10,000g for 5 min to remove aggregates. Store with BSA/Glycerol.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (Standard reference for NHS-ester chemistry).

  • Panchuk-Voloshina, N., et al. (1999).[1] Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates.[1] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[1] (Foundational paper for sulfonated rhodamine/fluorescein derivatives).

Sources

Application

Application Note: Determination of Dye-to-Protein (D/P) Ratio for TFAX 488, SE

Abstract This guide details the methodology for calculating the Dye-to-Protein (D/P) ratio (also known as the Degree of Labeling, DOL) for proteins conjugated with TFAX 488, SE .[1] TFAX 488 is a bright, green-fluorescen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the methodology for calculating the Dye-to-Protein (D/P) ratio (also known as the Degree of Labeling, DOL) for proteins conjugated with TFAX 488, SE .[1] TFAX 488 is a bright, green-fluorescent dye (


) functionally equivalent to Alexa Fluor® 488.[1] Accurate D/P determination is critical: under-labeling yields weak signals, while over-labeling leads to fluorescence quenching and protein precipitation.[1] This protocol utilizes UV-Vis spectrophotometry and corrects for the dye's absorbance interference at 280 nm.[1]

Scientific Principles & Mechanism[1][2]

The Labeling Chemistry

TFAX 488, SE contains a Succinimidyl Ester (SE) functional group.[1] This group reacts specifically with primary amines (


) found on:
  • The N-terminus of the protein.[1]

  • The

    
    -amino groups of Lysine  residues.[1]
    

The reaction forms a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1]

The Spectroscopic Challenge (The Correction Factor)

Proteins are quantified by measuring absorbance at 280 nm (


), primarily due to Tryptophan and Tyrosine residues.[1][2] However, TFAX 488 also absorbs light at 280 nm.[1]
  • The Problem: If you calculate protein concentration using the raw

    
    , you will overestimate the protein amount because the dye is "contaminating" the reading.[1]
    
  • The Solution: We apply a Correction Factor (CF) .[1][3][4][5][6][7] The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum (

    
    ).[1][3][4][5]
    


For TFAX 488, this factor allows us to subtract the dye's contribution from the total


.[1]

Visualizing the Logic

The following diagrams illustrate the workflow and the mathematical logic required for accurate quantification.

Figure 1: Experimental Workflow

LabelingWorkflow Start Protein + TFAX 488 SE React Incubation (pH 8.3, 1h) Start->React Amine Conjugation Purify CRITICAL: Purification (Desalting Column) React->Purify Remove Free Dye Measure UV-Vis Measurement (280 nm & 495 nm) Purify->Measure Clean Conjugate Calc Calculate D/P Ratio Measure->Calc Apply Beer's Law

Caption: The critical path for labeling.[1][4] Note that purification is mandatory; measuring unreacted dye will yield a mathematically correct but biologically meaningless D/P ratio.[1]

Figure 2: The Correction Factor Logic

CorrectionLogic cluster_components Components of A280 TotalA280 Measured A280 (Total Absorbance) ProtA280 Protein Absorbance (What we need) TotalA280->ProtA280 Is composed of DyeA280 Dye Absorbance (Interference) TotalA280->DyeA280 DyeA280->ProtA280 Subtract from Total to isolate Protein DyeMax Measured A495 (Dye Max) DyeMax->DyeA280 Calculated via: A495 * CF CF Correction Factor (CF ≈ 0.11) CF->DyeA280

Caption: Visualizing how the dye's interference at 280 nm is calculated and removed to determine the true protein concentration.

Materials & Specifications

Reagents[1]
  • Protein Sample: Purified (Protein A/G purified antibody or recombinant protein). Must be free of BSA, gelatin, or ammonium ions.[1]

  • TFAX 488, SE: (e.g., Tocris Bioscience Cat# 6619).[1]

  • Purification Buffer: PBS, pH 7.2 - 7.4 (free of amines).

  • Purification Column: Sephadex G-25, PD-10, or Zeba Spin Desalting Columns (MWCO 7K or 10K).

TFAX 488 Constants

Use these values for calculations.

ParameterValueUnitNotes

(Abs)
495nmPeak absorbance wavelength

73,000

Extinction Coefficient

0.11UnitlessCorrection Factor (Approximate)*
MW ~643 g/mol Molecular Weight

*Note: While 0.11 is standard for TFAX 488/Alexa Fluor 488, batch-to-batch variation can occur.[1] For GMP/GLP work, determine the CF experimentally by measuring the dye alone in buffer.

Experimental Protocol

Step 1: Purification (The "Make or Break" Step)

Context: After the labeling reaction, your tube contains labeled protein AND free, unreacted dye.[1] You cannot distinguish them spectrophotometrically.[1]

  • Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.[1]

  • Load the reaction mixture onto the column.

  • Elute the protein fraction.[1] The high molecular weight protein (often visible as a light green band) will elute first.[1] The free dye (intense yellow/green) will remain in the column or elute later.[1]

  • Verification: If using a spin column, ensure no free dye passed through.[1] If using gravity flow, collect the first peak only.[1]

Step 2: Spectrophotometric Measurement[1][4]
  • Blanking: Blank the spectrophotometer (Nanodrop or Cuvette) with the exact buffer used for elution (e.g., PBS).[1]

  • Measurement: Measure the absorbance of the purified conjugate at two wavelengths:

  • Dilution Check: If

    
     > 2.0, dilute the sample (e.g., 1:10) and re-measure to ensure linearity. Record the Dilution Factor (DF).[1][3][8]
    

Calculations

Calculate Molar Concentration of Dye

Determine how much dye is present using the Beer-Lambert Law.[1]


[1]
  • 
    : Absorbance at 495 nm.[1][9][10]
    
  • 
    : Dilution Factor (use 1 if not diluted).[1][8]
    
  • 
    : 73,000 
    
    
    
    .[1][11][9][10]
  • 
    : Path length (usually 1 cm; Nanodrop normalizes to 1 cm automatically).
    
Calculate Molar Concentration of Protein

First, correct the


 for dye contribution, then calculate concentration.[1][4][5]

[1]

[1]
  • 
    : Measured Absorbance at 280 nm.[1][2][3][4][5][7][8]
    
  • 
    : 0.11.[1]
    
  • 
    : Extinction coefficient of your specific protein (e.g., IgG 
    
    
    
    210,000
    
    
    ).[1]
Calculate Dye-to-Protein Ratio (D/P)

Divide the dye molarity by the protein molarity.[1][4][5]


[1][5]

Example Calculation (Self-Validation)

Scenario: You labeled an IgG antibody (


).[1]
Measurements: 
  • 
    [1]
    
  • 
    [1]
    
  • Dilution: None (DF = 1)[1][8]

  • Pathlength: 1 cm

Step 1: Dye Concentration


[1]

Step 2: Corrected Protein Absorbance




[1]

Step 3: Protein Concentration


[1]

Step 4: D/P Ratio


[1]

Result: The protein has approximately 8.4 dye molecules per antibody.[1]

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
D/P < 2 (Low) pH too low during reactionEnsure buffer pH is 8.3 - 8.5.
Hydrolyzed DyeUse fresh TFAX 488 SE; do not store in aqueous buffer.[1]
Interfering agentsRemove Tris, Glycine, or BSA before labeling.[1]
D/P > 9 (High) Dye excess too highReduce the molar excess of dye during reaction (try 10x or 15x).[1]
Precipitation Over-labelingHydrophobic dyes can aggregate proteins.[1] Aim for D/P 3-6 for IgG.
Negative Protein Conc.

Sample is mostly dye.[1] Purification failed. Re-purify.

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (Standard reference for NHS-ester chemistry and purification).

  • Hayashi-Takanaka, Y., et al. (2014).[1] Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging.[1] PLOS ONE. (Confirming Alexa 488 class dye properties and correction factors). Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Cell Surface Labeling with TFAX 488 SE for In-Vivo Tracking

This Application Note is structured to provide a rigorous, field-validated guide for using TFAX 488 SE for cell labeling, specifically tailored for in-vivo tracking applications. Executive Summary & Technical Rationale T...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated guide for using TFAX 488 SE for cell labeling, specifically tailored for in-vivo tracking applications.

Executive Summary & Technical Rationale

TFAX 488 SE is a bright, photostable, green-fluorescent dye (Ex/Em: 495/519 nm) engineered as a superior alternative to Fluorescein (FITC) and a spectral equivalent to Alexa Fluor® 488. Unlike cell-permeant dyes (e.g., CFSE) that label the cytoplasm, TFAX 488 SE is membrane-impermeant . It covalently binds to primary amines (


) on the extracellular domain of cell surface proteins.

Why use TFAX 488 SE for In-Vivo Tracking?

  • Surface Specificity: Ideal for tracking cells where intracellular chemistry must remain undisturbed (e.g., metabolic assays).

  • Photostability: Significantly more resistant to photobleaching than FITC, enabling prolonged imaging windows in intravital microscopy.

  • pH Insensitivity: Fluorescence remains stable across the physiological pH range (pH 4–10), unlike fluorescein which quenches in acidic endosomes.

  • Signal Retention: The covalent amide bond ensures the dye remains attached to the cell surface until membrane turnover occurs.

Critical Distinction: This protocol describes surface labeling . If your experimental goal is long-term proliferation tracking (where dye dilution is required over 5+ generations), a cell-permeant dye like CFSE or CellTrace™ is recommended. TFAX 488 SE is optimal for short-to-medium term homing, migration, and biodistribution studies.

Mechanism of Action

The core chemistry relies on the Succinimidyl Ester (SE) group (also known as NHS ester).

  • Target: Primary amines (lysine side chains and N-termini) on the cell surface.

  • Reaction: Nucleophilic attack of the amine on the ester carbonyl.

  • Result: Formation of a stable amide bond and release of N-hydroxysuccinimide (NHS).

Pathway Visualization

The following diagram illustrates the chemical conjugation workflow and the decision logic for in-vivo tracking.

TFAX_Labeling_Workflow Start Cell Suspension (Primary Amines Available) Reaction Conjugation Reaction (pH 7.2 - 8.0, Amine-Free) Start->Reaction Wash (PBS) Reagent TFAX 488 SE (Amine-Reactive) Reagent->Reaction Dissolve (DMSO) Quench Quenching (Add BSA/FBS) Reaction->Quench 15-20 min @ RT/Ice InVivo In-Vivo Injection (Adoptive Transfer) Quench->InVivo Wash x3 Analysis Tracking Analysis (Flow Cytometry / Microscopy) InVivo->Analysis Harvest Tissues

Figure 1: Workflow for covalent cell surface labeling with TFAX 488 SE.

Pre-Experimental Considerations

Reagent Specifications
PropertyValueNotes
Excitation / Emission 495 nm / 519 nmMatches 488 nm Argon laser (FITC channel).[1]
Reactive Group Succinimidyl Ester (SE)Reacts with primary amines. Moisture Sensitive.
Solubility DMSO or DMFHydrolyzes in water; prepare immediately before use.
Cell Permeability No Labels cell surface only.
Molecular Weight ~643.41 Da
Buffer Chemistry (Critical)
  • Labeling Buffer: Must be amine-free .

    • Recommended: PBS (pH 7.4) or HBSS.

    • Forbidden: Tris, Glycine, or media containing FBS/BSA during the staining step. These contain amines that will scavenge the dye, resulting in zero cell labeling.

  • Quenching Buffer: Must contain protein.

    • Recommended: RPMI/DMEM + 10% FBS or PBS + 1% BSA.

Detailed Protocol: Cell Surface Labeling

Phase A: Dye Preparation
  • Thaw: Bring the TFAX 488 SE vial to room temperature before opening to prevent moisture condensation (hydrolysis destroys the SE group).

  • Stock Solution: Dissolve 1 mg of TFAX 488 SE in anhydrous DMSO to create a 10 mM stock solution .

    • Calculation: If MW ≈ 643 g/mol , 1 mg requires ~155 µL DMSO.

    • Storage: Aliquot and store at -20°C, desiccated. Avoid freeze-thaw cycles.

Phase B: Cell Preparation[6]
  • Harvest: Isolate cells (e.g., splenocytes, T cells, tumor cells) according to standard protocols.

  • Wash: Centrifuge cells (300-500 x g, 5 min) and aspirate supernatant.

  • Resuspend: Wash cells twice with amine-free PBS to remove any residual media proteins.

  • Final Concentration: Resuspend cells at 1–10 × 10⁶ cells/mL in warm (or room temp) PBS.

    • Note: Higher cell density allows for more efficient dye usage.

Phase C: Staining Reaction
  • Dilute Dye: Prepare a working solution of TFAX 488 SE in PBS.

    • Target Concentration:1 µM to 10 µM .

    • Optimization: Titrate for your specific cell type. 5 µM is a standard starting point for bright labeling without toxicity.

  • Incubate: Add the dye solution to the cell suspension.

    • Time: 10–20 minutes.

    • Temperature:

      • Room Temperature (RT): Faster reaction, higher intensity.

      • On Ice (4°C): Reduces endocytosis/internalization of surface receptors. Recommended for surface-specific tracking.

    • Light: Protect from light.[2][3][4][5]

  • Quench: Stop the reaction by adding 5 volumes of protein-rich buffer (e.g., complete media with 10% FBS) and incubate for 5 minutes on ice. The proteins bind excess unreacted dye.

Phase D: Washing & Injection
  • Wash: Centrifuge and resuspend in protein-rich buffer. Repeat this wash 3 times total.

    • Why? Crucial to remove free dye that could nonspecifically stain host tissues after injection.

  • Final Resuspension: Resuspend cells in sterile, preservative-free PBS (or carrier appropriate for injection) at the desired concentration for adoptive transfer.

  • QC Check: Analyze a small aliquot via flow cytometry (FITC channel) to verify >95% labeling efficiency and viability (using 7-AAD or DAPI) before injection.

In-Vivo Tracking & Analysis[1][6][8][9]

After adoptive transfer, cells can be recovered from tissues (spleen, lymph nodes, tumor) and analyzed.

Flow Cytometry[1][2][3][4][5][6][7][10][11][12][13][14]
  • Detector: 488 nm Blue Laser -> 530/30 nm Filter (FITC/GFP channel).

  • Gating:

    • FSC/SSC (Cells)

    • Single Cells (FSC-A vs FSC-H)

    • Viability Dye Negative (Live)

    • TFAX 488 Positive (The tracked population).

Fluorescence Microscopy (Histology)[1]
  • Fixation: TFAX 488 SE withstands aldehyde fixation (PFA/Formalin).

  • Permeabilization: The dye is covalently bound to the surface; detergents (Triton X-100) will not wash it away, but may alter membrane morphology.

  • Visualization: Use standard GFP/FITC filter sets.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low/No Signal Buffer contained amines (Tris/Glycine/FBS).Ensure staining buffer is only PBS or HBSS.
Dye hydrolyzed (wet DMSO).Use fresh anhydrous DMSO; keep desiccant in storage.
High Toxicity Dye concentration too high.Titrate down (try 1 µM).
DMSO concentration >1%.Ensure final DMSO in cell suspension is <0.5%.
High Background Insufficient washing.Wash cells 3x with 10% FBS-containing buffer.
Rapid Signal Loss Receptor turnover/Internalization.Label on ice; TFAX 488 SE tracks surface proteins which naturally turnover.

References

  • Tocris Bioscience. TFAX 488, SE Product Information.[2]Link

  • R&D Systems. TFAX 488, SE Specifications.Link

  • Banks, P. et al. (2013). "Novel amine-reactive fluorophores for fluorescence-based assays." Bioconjugate Chemistry. (General reference for NHS-ester chemistry).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on SE/Amine chemistry).

Sources

Application

optimal buffer conditions for TFAX 488, SE conjugation

Application Note: Optimal Buffer Conditions for TFAX 488, SE Conjugation Introduction & Mechanism TFAX 488, SE (Succinimidyl Ester) is a high-performance, amine-reactive green fluorescent dye structurally engineered to r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Buffer Conditions for TFAX 488, SE Conjugation

Introduction & Mechanism

TFAX 488, SE (Succinimidyl Ester) is a high-performance, amine-reactive green fluorescent dye structurally engineered to replace Alexa Fluor® 488. It exhibits exceptional photostability and pH insensitivity (pH 4–10).[1][2][3][4][5][6][7] The "SE" designation indicates the presence of an N-hydroxysuccinimide (NHS) ester group, which targets primary amines (


) on proteins (lysine residues and the N-terminus) to form a stable covalent amide bond.[8]

The efficiency of this conjugation is governed by a kinetic competition between two reactions:

  • Acylation (Desired): The nucleophilic attack of the protein's unprotonated amine on the dye's ester carbonyl.

  • Hydrolysis (Competing): The attack of water molecules on the ester, deactivating the dye.

Key Technical Specifications:

  • Excitation/Emission: 495 nm / 515 nm[4][5][7]

  • Extinction Coefficient: 73,000

    
    [5][7]
    
  • Quantum Yield: 0.92[4][5][7][9]

  • Reactive Group: Succinimidyl Ester (NHS)[8][10]

Critical Parameters: The "Why" Behind the Protocol

To achieve a high Degree of Labeling (DOL) without compromising protein activity, specific buffer conditions are non-negotiable.

A. pH Optimization (The Goldilocks Zone)

The reaction requires the amine to be unprotonated (nucleophilic).

  • Lysine pKa: ~10.5. At neutral pH (7.0), lysines are protonated (

    
    ) and unreactive.
    
  • The Strategy: We must raise the pH to 8.3 – 8.5 .

    • Why not higher? Above pH 9.0, the rate of dye hydrolysis (degradation) exceeds the rate of conjugation.

    • Why not lower? Below pH 8.0, the concentration of reactive unprotonated amines is insufficient for efficient labeling.

B. Buffer Composition (The "No-Amine" Rule)

You must use a non-nucleophilic buffer.

  • Recommended: Sodium Bicarbonate (

    
    ) or Sodium Borate.[10]
    
  • Strictly Prohibited: Tris (Tris(hydroxymethyl)aminomethane), Glycine, or buffers containing BSA/Gelatin. These contain primary amines that will react with the TFAX 488 SE before it reaches your protein, resulting in labeled buffer rather than labeled protein.

C. Protein Concentration

The reaction follows second-order kinetics.

  • Optimal: 2–10 mg/mL.[11]

  • Minimum: 1 mg/mL.[3]

  • Reasoning: At low concentrations (<1 mg/mL), the dye is more likely to encounter water molecules (hydrolysis) than protein amines.

Visualizing the Mechanism

The following diagram illustrates the competitive kinetics governing the TFAX 488 SE reaction.

G Dye TFAX 488-NHS Ester (Reactive) Conjugate TFAX 488-Protein (Stable Amide Bond) Dye->Conjugate pH 8.3 (Major Product) Waste Carboxylate Byproduct (Non-Fluorescent/Inactive) Dye->Waste pH > 9.0 (Side Reaction) NHS NHS Leaving Group Dye->NHS Released Protein Protein-NH2 (Unprotonated) Protein->Conjugate Water H2O (Hydrolysis) Water->Waste

Figure 1: Kinetic competition between protein conjugation (green path) and hydrolysis (red path).

Detailed Protocol

Phase 1: Buffer Preparation

1 M Sodium Bicarbonate Stock (pH 8.3):

  • Dissolve 8.4 g of

    
     in 90 mL of ultrapure water.
    
  • Adjust pH to 8.3 using 1M NaOH or HCl (Note: Bicarbonate pH changes slowly; stir constantly).

  • Adjust volume to 100 mL.

  • Storage: Stable at 4°C for 2 weeks. Fresh preparation is preferred to avoid pH drift.

Phase 2: Protein Preparation
  • Concentrate: Ensure protein is at 2–10 mg/mL.

  • Buffer Exchange (Critical): If the protein is in Tris or contains BSA/Azide, dialyze against PBS (pH 7.4) .

  • pH Adjustment: Add 10% v/v of the 1 M Bicarbonate buffer (prepared above) to the protein solution.

    • Example: To 900 µL of protein in PBS, add 100 µL of 1 M Bicarbonate. Final pH will be ~8.3.[8]

Phase 3: Dye Preparation
  • Solvent: Use Anhydrous DMSO (Dimethyl sulfoxide).

    • Caution: DMSO is hygroscopic. Use a fresh bottle or one stored over molecular sieves. Water in DMSO will degrade the SE group immediately.

  • Concentration: Dissolve TFAX 488, SE to 10 mg/mL immediately before use. Do not store this solution.

Phase 4: Conjugation Reaction
  • Calculate the volume of dye required for a 10–20 molar excess over the protein.

    • Formula:

      
      
      
  • Add the dye to the protein solution while vortexing gently . Do not add dye to a static solution (causes local precipitation).

  • Incubate: 1 hour at Room Temperature (22–25°C) in the dark (foil-wrapped). Constant slow rotation is recommended.

Phase 5: Quenching & Purification
  • Quench: Add 100 µL of 1 M Tris (pH 8.0) or Glycine to stop the reaction. Incubate for 15 mins.

  • Purification: Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO) equilibrated with PBS.

    • Visual Cue: You will see two bands on a column: a fast-moving fluorescent band (conjugate) and a slow-moving band (free dye).

Workflow Visualization

Workflow Start Start: Protein in Storage Buffer Check Check Buffer Composition: Contains Tris, Glycine, or Azide? Start->Check Dialysis Dialyze into PBS (pH 7.4) Check->Dialysis Yes Adjust Add 1/10th Vol 1M NaHCO3 (pH 8.3) Check->Adjust No Dialysis->Adjust React Mix & Incubate 1 Hour, RT, Dark Adjust->React PrepDye Dissolve TFAX 488 SE in Anhydrous DMSO PrepDye->React Quench Quench with Tris/Glycine React->Quench Purify Purify (Sephadex G-25) Quench->Purify End Final QC: Calculate DOL Purify->End

Figure 2: Step-by-step decision tree for TFAX 488 conjugation.

Quality Control: Calculating Degree of Labeling (DOL)

After purification, measure absorbance at 280 nm (


) and 495 nm (

).


  • CF (Correction Factor): 0.11 (for TFAX 488, representing absorbance at 280 nm).

  • 
    :  73,000 
    
    
    
    .[5][7]
  • Target DOL:

    • Antibodies (IgG): 3 – 6 dyes per molecule.

    • Result: < 2 (Under-labeled, weak signal). > 8 (Over-labeled, quenching/precipitation).

Troubleshooting Matrix

IssueProbable CauseCorrective Action
Low DOL (< 2) Buffer pH too low (< 8.0)Ensure pH is 8.3–8.5 using Bicarbonate.
Hydrolyzed DyeUse fresh anhydrous DMSO; do not store diluted dye.
Interfering AminesDialyze protein thoroughly to remove Tris/Glycine.
Precipitation Over-labelingReduce Dye:Protein molar ratio (try 10x instead of 20x).
Dye hydrophobicityAdd dye slowly while vortexing; ensure protein conc < 10 mg/mL.[3][10]
High Background Free dye remainingPerform a second purification step (dialysis).

References

  • Tocris Bioscience. TFAX 488, SE Product Information and Physical Data.Link

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol (Molecular Probes Handbook).Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for SE chemistry mechanisms).
  • Biotium. Succinimidyl Ester Labeling of Protein Amines Protocol.Link

Sources

Method

Application Note: High-Fidelity Cytoskeletal Imaging with TFAX 488-Phalloidin

Executive Summary The visualization of the actin cytoskeleton is a cornerstone of cell biology, essential for studying motility, cytokinesis, and structural integrity. While FITC-phalloidin was the historical standard, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The visualization of the actin cytoskeleton is a cornerstone of cell biology, essential for studying motility, cytokinesis, and structural integrity. While FITC-phalloidin was the historical standard, it suffers from rapid photobleaching and pH sensitivity. TFAX 488 , a hyper-stable green fluorescent dye (analogous to Alexa Fluor® 488), resolves these limitations.

This guide details the application of TFAX 488-Phalloidin , a high-affinity probe generated by conjugating TFAX 488 SE to amino-phalloidin. It provides a rigorous, field-validated protocol for staining F-actin in fixed cells, emphasizing the critical "Fixation-Permeabilization" balance required to preserve cytoskeletal architecture.

Technical Specifications & Mechanism

The Fluorophore: TFAX 488

TFAX 488 (Tef Labs Alexa Fluor 488 equivalent) is a sulfonated rhodamine-based dye. Unlike fluorescein, it is insensitive to pH changes between 4 and 10 and exhibits superior photostability, making it ideal for confocal microscopy and long-term imaging.

PropertyValueNotes
Excitation Max 495 nmMatches 488 nm Argon/Solid-state lasers
Emission Max 519 nmStandard FITC/GFP filter sets
Extinction Coeff.[1] (ε) ~73,000 cm⁻¹M⁻¹High absorptivity for bright signal
Quantum Yield (Φ) 0.92Extremely efficient fluorescence
Reactivity (SE form) Primary Amines (-NH2)Used to conjugate dye to phalloidin
The Targeting Moiety: Phalloidin

Phalloidin is a bicyclic heptapeptide derived from the death cap mushroom (Amanita phalloides).

  • Mechanism: Binds stoichiometrically (1:1) to F-actin subunits, locking adjacent subunits together.

  • Effect: Stabilizes actin filaments and prevents depolymerization.

  • Selectivity: Binds only filamentous actin (F-actin), not monomeric G-actin, resulting in high signal-to-noise ratio compared to anti-actin antibodies (which may bind both).

Mechanism of Action Diagram

The following diagram illustrates the binding logic and the critical fixation constraint.

G TFAX TFAX 488 SE (Fluorophore) Conjugate TFAX 488-Phalloidin (Active Probe) TFAX->Conjugate Conjugation (Amine-Reactive) Phalloidin Amino-Phalloidin (Peptide) Phalloidin->Conjugate F_Actin F-Actin Filament (Target) Conjugate->F_Actin High Affinity Binding (Kd ~ 20nM) G_Actin G-Actin Monomer (Background) Conjugate->G_Actin No Binding Fixation Fixation Method Fixation->F_Actin PFA Preserves Structure Fixation->F_Actin Methanol Destroys Conformation

Caption: TFAX 488-Phalloidin selectively binds F-Actin. Methanol fixation disrupts this binding site.

Experimental Protocol: F-Actin Staining

Pre-requisite: If you possess "TFAX 488 SE" (the reactive dye) and "Amino-Phalloidin" separately, you must perform a conjugation reaction first. However, most researchers utilize the pre-conjugated Phalloidin-TFAX 488 . The protocol below assumes the use of the conjugate.

Reagent Preparation
  • Stock Solution (1000X):

    • Dissolve the lyophilized Phalloidin-TFAX 488 solid in Methanol or DMSO to a final concentration of 6.6 µM (approx. 200 units/mL) .

    • Note: One unit is defined as the amount of dye to stain one slide.[2]

    • Storage: Store at -20°C, protected from light.[3] Stable for 6-12 months.

  • Working Solution (1X):

    • Dilute 5 µL of Stock Solution into 200 µL of PBS + 1% BSA (Bovine Serum Albumin).

    • Final Concentration: ~165 nM.

Critical Decision: Fixation

WARNING: Do NOT use Methanol or Acetone fixation.

  • Why? Organic solvents dehydrate the cell and denature the quaternary structure of F-actin. Phalloidin requires the native conformation to bind.[4]

  • Correct Method: Use 3-4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Staining Workflow
Step 1: Cell Preparation

Grow adherent cells on sterile glass coverslips. (For suspension cells, attach to poly-D-lysine coated slides).

Step 2: Fixation[5]
  • Aspirate growth medium.

  • Wash cells 1x with warm PBS (37°C) to prevent cytoskeleton shock.

  • Add 4% Paraformaldehyde (PFA) in PBS (pH 7.4).

  • Incubate for 10–15 minutes at Room Temperature (RT).

    • Note: Over-fixation (>20 min) can increase autofluorescence; under-fixation causes structural collapse.

Step 3: Permeabilization[6]
  • Aspirate PFA. Wash 2x with PBS.[5]

  • Add 0.1% Triton X-100 in PBS.

  • Incubate for 3–5 minutes at RT.

    • Alternative: For delicate structures, use 0.5% Saponin (requires Saponin in all subsequent wash buffers).

Step 4: Staining[5]
  • Wash 2x with PBS.[5]

  • (Optional) Block with 1% BSA/PBS for 20 mins to reduce background.

  • Add TFAX 488-Phalloidin Working Solution (prepared in 3.1).

    • Volume: ~200 µL per coverslip.

  • Incubate for 20–30 minutes at RT, protected from light .

Step 5: Mounting & Imaging[2]
  • Wash 3x with PBS (5 mins each) to remove unbound probe.

  • Mount coverslip using an antifade mounting medium (e.g., ProLong Gold or Fluoromount-G) containing DAPI if nuclear counterstain is desired.

  • Cure (if hard-set mountant) and image using FITC/GFP settings (Ex 490 / Em 525).

Visual Workflow Guide

Protocol cluster_Fix Phase 1: Fixation (CRITICAL) cluster_Perm Phase 2: Permeabilization cluster_Stain Phase 3: Labeling Start Start: Adherent Cells Fix Add 4% PFA 10-15 min @ RT Start->Fix Wash1 Wash PBS x2 Fix->Wash1 Perm 0.1% Triton X-100 3-5 min @ RT Wash1->Perm Wash2 Wash PBS x2 Perm->Wash2 Stain Apply TFAX 488-Phalloidin (165 nM in 1% BSA) 20-30 min @ Dark Wash2->Stain Wash3 Wash PBS x3 Stain->Wash3 Mount Mount & Image (Ex 495 / Em 519) Wash3->Mount

Caption: Step-by-step workflow for TFAX 488-Phalloidin staining.[2][4][5][7] Note the strict requirement for PFA fixation.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Signal / Weak Signal Methanol fixation usedMust use Paraformaldehyde. Methanol destroys binding site.
Probe degradationStock solution stored incorrectly. Keep at -20°C, dry.
pH mismatchPhalloidin binding is pH sensitive.[5] Ensure PBS is pH 7.4.
High Background Unbound dye trappedIncrease washing steps (3x 5 min).
High probe concentrationTitrate down. Try 1:200 or 1:500 dilution.
Rapid Bleaching Wrong mounting mediaUse antifade mountant (e.g., ProLong Diamond).
Nuclear Staining Probe aggregationSpin down stock solution (10k rpm, 5 min) before diluting.

References

  • Cooper, J. A. (1987). Effects of cytochalasin and phalloidin on actin. Journal of Cell Biology, 105(4), 1473-1478.

  • Wulf, E., et al. (1979). Fluorescent phallotoxin, a tool for the visualization of cellular actin.[2][5][6][8] PNAS, 76(9), 4498-4502.

Sources

Application

Application Note: TFAX 488, SE Reconstitution and Storage

Abstract This technical guide details the rigorous reconstitution, storage, and application protocols for TFAX 488, SE (Succinimidyl Ester), a high-performance green fluorescent dye. Designed for drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the rigorous reconstitution, storage, and application protocols for TFAX 488, SE (Succinimidyl Ester), a high-performance green fluorescent dye. Designed for drug development professionals and researchers, this document moves beyond basic instructions to explain the physicochemical rationale ensuring optimal fluorophore stability and conjugation efficiency. TFAX 488, SE is a functional equivalent to Alexa Fluor® 488 NHS Ester, offering exceptional photostability and pH insensitivity (pH 4–10) for flow cytometry, super-resolution microscopy (dSTORM, STED), and antibody labeling.

Physicochemical Profile

Understanding the molecule is prerequisite to handling it. TFAX 488, SE utilizes a succinimidyl ester (SE) moiety to covalently bind primary amines (


) on proteins (lysine residues, N-terminus).
Key Properties Table
PropertyValueNotes
Molecular Weight 643.41 g/mol Batch-specific MW may vary due to counterions (e.g., Li+).
Excitation / Emission 495 nm / 515 nmMatches 488 nm Argon laser line.
Extinction Coefficient 73,000 M⁻¹cm⁻¹High brightness.
Quantum Yield 0.92Efficient photon emission.
Reactive Group Succinimidyl Ester (SE/NHS)Reacts with primary amines at pH 7.5–8.5.
Solubility DMSO, DMFInsoluble/Unstable in water until conjugation.

Core Protocol: Reconstitution

Critical Warning: The succinimidyl ester group is highly moisture-sensitive. Hydrolysis converts the reactive SE group into a non-reactive carboxylic acid, rendering the dye useless for conjugation.

Materials Required[1][3][4][5][6][7][8]
  • TFAX 488, SE (Lyophilized solid).[1]

  • Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).

    • Standard: Grade ≥99.9%, water content <50 ppm.

    • Why: Standard laboratory-grade DMSO often absorbs atmospheric moisture. Use a fresh, sealed bottle or ampoule.

  • Vortex Mixer and Microcentrifuge .

Step-by-Step Reconstitution (10 mM Stock)

This protocol assumes a standard 1 mg vial. Always verify the mass on your specific vial.

  • Acclimatization: Remove the vial from the freezer (-20°C). Allow it to warm to room temperature (~20 mins) before opening .

    • Mechanism:[1][2] Opening a cold vial condenses atmospheric water vapor onto the hygroscopic dye, causing immediate hydrolysis.

  • Centrifugation: Briefly centrifuge (10,000 x g, 30 sec) to pellet all powder at the bottom.

  • Solvent Calculation: Calculate the volume of Anhydrous DMSO required for a 10 mM stock solution.

    • Formula:

      
      
      
    • For 1 mg of TFAX 488 SE (MW 643.41):

      
      
      
  • Dissolution: Add 155 µL of Anhydrous DMSO to the vial.

  • Homogenization: Vortex vigorously for 30 seconds. Inspect the bottom of the tube to ensure no clumps remain.

  • Validation: The solution should be a clear, deep orange/red liquid. If cloudy, sonicate in a bath sonicator for 2 minutes.

Storage & Handling

Once reconstituted, the stability clock starts ticking. The SE group degrades over time even in anhydrous solvents.

Storage Workflow
  • Lyophilized (Dry): Store at -20°C , desiccated, protected from light. Stable for >12 months.

  • Reconstituted (Stock Solution):

    • Aliquot: Immediately divide the stock into single-use aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles.

    • Container: Use light-protective (amber) or foil-wrapped polypropylene tubes.

    • Environment: Store at -20°C or -80°C .

    • Shelf Life: Use within 2–4 weeks . For critical quantitative assays, prepare fresh.

Application: Protein Labeling Protocol

This section provides a self-validating workflow for labeling an IgG antibody.

Buffer Selection (The "Amine-Free" Rule)
  • Reaction Buffer: Sodium Bicarbonate (0.1 M, pH 8.3).

  • Forbidden Buffers: Tris, Glycine, BSA-containing buffers.

    • Reason: These contain primary amines that compete with the protein for the dye, drastically reducing labeling efficiency.

Workflow
  • Protein Prep: Adjust antibody concentration to 2–10 mg/mL in Reaction Buffer.

  • Dye Addition: Add TFAX 488 SE stock to the protein solution.

    • Ratio: Use a 10–20 molar excess of dye for antibodies.

    • Calculation: For 100 µg IgG (MW 150 kDa):

      
      
      
      
      
      
      
  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Quenching (Optional): Add 100 µL of 1 M Tris (pH 8.0) to stop the reaction.

  • Purification: Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO) equilibrated in PBS.

    • Validation: The "Fast Band" (Protein-Dye) will elute first; the "Slow Band" (Free Dye) remains in the column.

Visualizations

Diagram 1: Reconstitution & Storage Logic

This workflow ensures the integrity of the reactive ester group is maintained from delivery to application.

ReconstitutionWorkflow Start Lyophilized TFAX 488 SE (Store at -20°C, Desiccated) Warm Acclimatize to RT (20 mins, Unopened) Start->Warm Prevent Condensation Solvent Add Anhydrous DMSO (Grade ≥99.9%) Warm->Solvent Open Vial Dissolve Vortex & Centrifuge (Target: 10 mM Stock) Solvent->Dissolve Check Visual Inspection (Clear Orange/Red Solution) Dissolve->Check Check->Dissolve Cloudy? Sonicate Use Immediate Use (Labeling Reaction) Check->Use Pass Store Aliquot & Freeze (-20°C, <4 Weeks) Check->Store Pass

Caption: Critical workflow for TFAX 488 SE reconstitution emphasizing moisture control to prevent hydrolysis.

Diagram 2: Chemical Mechanism of Labeling

The nucleophilic substitution reaction driving the conjugation.

ReactionMechanism Protein Protein-NH2 (Lysine/N-Term) Complex Transition State (Tetrahedral Intermediate) Protein->Complex Nucleophilic Attack (pH 8.3) Dye TFAX 488-NHS Ester (Reactive) Dye->Complex Product Labeled Protein (Stable Amide Bond) Complex->Product Elimination Byproduct NHS Leaving Group Complex->Byproduct

Caption: Mechanism: Protein amine attacks the dye's NHS ester, forming a stable amide bond and releasing NHS.

References

  • PubChem. Compound Summary: TFAX 488 SE.[3][1][4] National Library of Medicine. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).
  • Panchuk-Voloshina, N., et al. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates.[2] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[2] (Foundational paper for sulfonated rhodamine/fluorescein derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: TFAX 488 SE Conjugation Optimization

Subject: Optimizing TFAX 488 Succinimidyl Ester (SE) Labeling Efficiency Ticket ID: TFAX-OPT-488 Assigned Specialist: Senior Application Scientist, Bioconjugation Unit Core Directive & Technical Overview Welcome to the a...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing TFAX 488 Succinimidyl Ester (SE) Labeling Efficiency Ticket ID: TFAX-OPT-488 Assigned Specialist: Senior Application Scientist, Bioconjugation Unit

Core Directive & Technical Overview

Welcome to the advanced optimization guide for TFAX 488 SE . As researchers, we often treat labeling kits as "black boxes," but consistent success requires understanding the underlying kinetics.

TFAX 488 SE is a sulfonated rhodamine/fluorescein derivative activated with a Succinimidyl Ester (NHS ester) . It targets primary amines (


) on lysine residues and the N-terminus of proteins.

The Central Challenge: You are managing two competing reactions simultaneously.

  • Amidation (Desired): The NHS ester attacks the amine on your protein to form a stable amide bond.[1]

  • Hydrolysis (Undesired): Water attacks the NHS ester, cleaving the reactive group and rendering the dye inert.

Your goal is to maximize Reaction 1 while minimizing Reaction 2. This guide provides the specific parameters to win that race.

The Mechanism (Visualized)

To troubleshoot effectively, you must visualize the competition occurring in your test tube.

G Dye TFAX 488 SE (Reactive Dye) Intermediate Tetrahedral Intermediate Dye->Intermediate Nucleophilic Attack Protein Protein-NH2 (Lysine/N-term) Protein->Intermediate Water H2O (Hydrolysis Agent) Water->Dye Competing Reaction (Fast at high pH) Waste Carboxylate Dye (Non-Reactive) Water->Waste Hydrolysis Conjugate Labeled Protein (Stable Amide Bond) Intermediate->Conjugate Product Formation NHS NHS Leaving Group Intermediate->NHS

Figure 1: The Kinetic Competition. Success depends on the protein amine attacking the dye faster than water does.

Pre-Conjugation "Flight Check"

Before mixing reagents, verify these three critical parameters. 90% of failures occur here.

A. Buffer Chemistry (The "No-Amine" Rule)

Crucial: You cannot perform this reaction in Tris, Glycine, or BSA-containing buffers. These contain primary amines that will out-compete your protein for the dye.

  • Correct Buffer: PBS, Sodium Bicarbonate, HEPES, or Borate.

  • Fix: If your protein is in Tris, perform a buffer exchange using a desalting column (e.g., Zeba Spin, Sephadex G-25) or dialysis before starting [1, 7].

B. pH Optimization (The "Goldilocks" Zone)

The reaction rate and hydrolysis rate both increase with pH.

  • pH < 7.0: Reaction is too slow; amines are protonated (

    
    ) and unreactive.
    
  • pH > 9.0: Hydrolysis is too fast (half-life < 10 mins).

  • Optimal: pH 8.3 – 8.5 . This keeps lysines deprotonated (reactive) while maintaining a manageable hydrolysis half-life [3, 7].

C. Protein Concentration

Kinetics are concentration-dependent.

  • Target: 2–10 mg/mL .

  • Risk: At < 2 mg/mL, hydrolysis wins because the dye molecules "find" water molecules much faster than they find protein molecules. If you must label dilute protein, you significantly increase the molar excess of dye, but this increases purification difficulty [11, 14].

Optimized Protocol Workflow

This protocol is designed for 1 mg of IgG antibody but scales linearly.

Step 1: Preparation
  • Protein: Adjust IgG to 5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Dye: Dissolve TFAX 488 SE in anhydrous DMSO or DMF immediately before use.

    • Pro-Tip: Do not store the dye in DMSO for long periods. Moisture in DMSO degrades the NHS ester. Ideally, prepare 10 mM stock.

Step 2: Reaction[2]
  • Calculate Dye Input: For TFAX 488 (hydrophilic), target a Dye-to-Protein (D/P) molar ratio of 10:1 to 15:1 for optimal brightness without quenching [11, 13].

  • Mix: Add the dye to the protein while vortexing gently. Do not add protein to dye (this causes local over-labeling).

  • Incubate: 1 hour at Room Temperature (RT) in the dark with rotation.

    • Note: Reaction is mostly complete in 15-30 mins, but 1 hour ensures maximal yield.

Step 3: Quenching (Optional but Recommended)

Add 1 M Tris (pH 8.0) or 1 M Glycine to a final concentration of 50-100 mM. Incubate for 10 mins. This reacts with any remaining free dye, preventing it from reacting non-specifically during purification.

Step 4: Purification

Remove free dye using a Desalting Column (MWCO 7K or 10K).

  • Why? Dialysis is too slow for removing hydrolyzed free dye efficiently. Gravity or spin columns are superior for fluorophores [17].

Quality Control: Calculating Degree of Labeling (DOL)

You must validate that the dye is actually attached.

The Formula:



Constants for TFAX 488:

  • 
     (Extinction Coeff):  73,000 cm
    
    
    
    M
    
    
    [1, 4][2][3]
  • CF (Correction Factor): 0.11 (This corrects for the dye's absorption at 280nm) [16].

  • MW

    
    :  ~150,000 (for IgG).
    

Target DOL:

  • IgG: 4 – 8 dyes per molecule is optimal.

  • < 2: Weak signal.

  • > 9: Self-quenching (signal drops) and risk of precipitation.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
DOL < 1 (Low Labeling) Interfering Buffer Check for Tris/Glycine/Azide. Dialyze into PBS or Bicarbonate.
Hydrolyzed Dye Dye stock was wet or old. Use fresh anhydrous DMSO/DMF.
pH too low Ensure reaction buffer is pH 8.3.
Precipitation Over-labeling Reduce Dye:Protein ratio (try 5:1 or 8:1).
Hydrophobic Aggregation While TFAX 488 is hydrophilic, over-labeling changes protein pI.
High Background Free Dye Remaining Re-purify using a fresh desalting column. Dialysis is often insufficient.
Low Signal (despite high DOL) Self-Quenching Dyes are too close together. Reduce DOL target to 4-6.

Advanced Topic: Hydrolysis Kinetics

Understanding the half-life of the NHS ester allows you to time your experiments precisely.

Hydrolysis pH7 pH 7.0 Half-life: ~4-5 Hours (Safe but Slow) pH8 pH 8.0 Half-life: ~1 Hour (Standard) pH7->pH8 pH86 pH 8.6+ Half-life: ~10 Minutes (Fast / Risky) pH8->pH86

Figure 2: The pH-dependent stability of NHS esters. At pH 8.6, you must mix reagents immediately. [3, 9]

References

  • R&D Systems / Tocris. TFAX 488, SE Product Description & Optical Data.Link

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry & NHS Ester Hydrolysis.Link

  • BenchChem. Half-life of NHS ester hydrolysis at different pH.Link

  • AAT Bioquest. XFD488 NHS Ester (Alexa Fluor 488 Equivalent) Protocol.[4]Link

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press. (Standard Field Reference).
  • Molecular Probes (Invitrogen). Alexa Fluor 488 NHS Ester Labeling Protocol.Link

  • Vector Labs. Optimization of NHS Ester Reactions: pH and Hydrolysis.Link

  • Boca Scientific. MFP488 Protein Labeling Kit Instructions.Link

  • nanoComposix. Reaction Buffer Screen & NHS Ester Kinetics.Link

  • ResearchGate. Alexa Fluor 488 carboxylic acid succinimidyl ester properties.Link

  • Sigma-Aldrich. Atto 488 Protein Labeling Kit Protocol.[5]Link

  • MedChemExpress. TFAX 488, TFP Properties.[6]Link

  • FluoroFinder. TFAX 488 TFP Dye Profile.Link

  • NIH / PMC. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner.Link

  • BOC Sciences. A Practical Guide to Fluorescent Labeling of Antibodies.

  • AAT Bioquest. Degree of Labeling (DOL) Calculator & Correction Factors.Link

  • Fisher Scientific. Invitrogen Alexa Fluor 488 NHS Ester Product Page.Link

Sources

Optimization

Technical Support Center: Optimizing TFAX 488, SE Imaging

Executive Summary & Technical Overview TFAX 488, SE (Succinimidyl Ester) is a premium amine-reactive green fluorescent dye, spectrally equivalent to Alexa Fluor® 488 [1]. It targets primary amines ( ) on proteins (lysine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Overview

TFAX 488, SE (Succinimidyl Ester) is a premium amine-reactive green fluorescent dye, spectrally equivalent to Alexa Fluor® 488 [1]. It targets primary amines (


) on proteins (lysine residues) and nucleic acid modifications to form stable amide bonds.

While TFAX 488 is renowned for its photostability and pH insensitivity (pH 4–10), users often encounter background noise —a non-specific signal that degrades the signal-to-noise ratio (SNR). In SE chemistry, this is frequently caused by:

  • Hydrolysis Artifacts: The SE group hydrolyzes into a free carboxylic acid, which can bind electrostatically to positively charged tissue components.

  • Unreacted Dye: Failure to remove free dye via size-exclusion chromatography (SEC) or dialysis.

  • Over-labeling: A high Degree of Labeling (DOL) causes dye self-quenching and hydrophobic aggregation.

This guide provides a self-validating troubleshooting framework to eliminate these artifacts.

Troubleshooting Guide (Q&A)

Category A: High Diffuse Background (The "Glowing" Sample)

Q: My entire tissue/cell sample exhibits a high, diffuse green haze. Increasing wash times hasn't helped.[1] What is happening?

A: This is likely due to insufficient quenching or electrostatic retention of hydrolyzed dye.

  • The Mechanism: The Succinimidyl Ester (SE) group is highly reactive. If not fully reacted or quenched, "sticky" active esters remain. Furthermore, hydrolyzed dye (now negatively charged) binds to positively charged histone proteins in the nucleus or collagen in the extracellular matrix.

  • The Fix:

    • Quench the Reaction: You must add a scavenger amine at the end of the labeling reaction. Add 100 mM Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 10-20 mM and incubate for 15 minutes. This converts remaining SE groups into neutral, soluble amides [2].

    • Chaotropic Washing: If the background is already present in fixed tissue, wash with a buffer containing 0.1% Triton X-100 and high salt (300 mM NaCl) to disrupt electrostatic interactions.

Category B: Punctate Background (Bright Spots)

Q: I see bright, non-specific "speckles" or spots outside my target area. Is my antibody aggregating?

A: While antibody aggregation is possible, with TFAX 488 SE, the culprit is often dye aggregation .

  • The Mechanism: SE esters are moisture-sensitive. If your DMSO stock solution has absorbed water, the dye hydrolyzes and forms insoluble aggregates that precipitate onto the sample.

  • The Fix:

    • Spin Down the Dye: Before every experiment, centrifuge your dye stock at 10,000 x g for 5 minutes . Pipette only from the supernatant.

    • Filter the Conjugate: After labeling, pass your antibody/protein conjugate through a 0.2 µm syringe filter or a spin column to remove micro-precipitates.

Category C: Nuclear Non-Specificity

Q: The dye seems to be staining the nucleus, even though my target is cytoplasmic. Why?

A: This is a classic Charge-Interaction Artifact .

  • The Mechanism: TFAX 488 is sulfonated (negatively charged). If the protein conjugate is over-labeled (DOL > 6), the antibody becomes highly negatively charged and acts like an acidic dye, binding avidly to basic histones in the nucleus.

  • The Fix:

    • Optimize DOL: Aim for a Degree of Labeling (DOL) between 2 and 4 dyes per antibody. Measure absorbance at 280 nm and 495 nm to calculate DOL.

    • Heparin Block: Include 10 µg/mL Heparin in your blocking buffer. Heparin is a highly negatively charged polymer that competes for binding sites on histones, effectively "masking" the nucleus from the dye.

Critical Workflows & Protocols

Workflow 1: The "Clean-Chemistry" Labeling Protocol

Standardizing this workflow prevents 90% of background issues.

StepActionScientific Rationale
1. Prep Dissolve TFAX 488 SE in anhydrous DMSO.Moisture Control: Water hydrolyzes SE groups instantly, rendering them inactive or prone to aggregation.
2. Buffer Exchange protein into Sodium Bicarbonate (pH 8.3) .Deprotonation: Primary amines must be deprotonated (uncharged) to attack the SE group. Tris buffers must be avoided (they compete).
3. Reaction Incubate dye + protein for 1 hour at RT.Kinetics: Sufficient time for covalent bond formation without inducing protein denaturation.
4. Quench CRITICAL: Add 1 M Tris (pH 8.0) to final 50 mM.Stop Signal: Reacts with excess SE, preventing post-reaction crosslinking or non-specific binding.
5. Purify Desalt via Spin Column (MWCO 7K).Removal: Eliminates free dye. Free dye is the #1 cause of background.
Workflow 2: Optimized Blocking Buffer for TFAX 488

Use this formulation to minimize non-specific interactions.

  • Base: PBS (pH 7.4)

  • Protein Block: 3% BSA (IgG-free) or 5% Normal Serum (from secondary antibody host).

  • Detergent: 0.1% Tween-20 (Reduces surface tension).

  • Specificity Enhancer: 22 mg/mL Glycine (Quenches residual aldehydes from fixation).

Visualizing the Mechanism

The following diagram illustrates the competitive pathways of the Succinimidyl Ester (SE) reaction. Understanding this logic tree is essential for diagnosing "low signal" vs. "high background."

TFAX_Reaction_Logic Start TFAX 488 SE (Active Ester) Conjugate Stable Conjugate (Amide Bond) SIGNAL Start->Conjugate pH 8.3 (Correct) DeadDye Carboxylic Acid (Inactive Dye) BACKGROUND Start->DeadDye pH < 7 or Old DMSO Stock Neutral Neutralized Dye (Washes Away) Start->Neutral Post-Reaction Quench Step Target Target Protein (Primary Amine -NH2) Target->Conjugate Water Moisture/H2O (Hydrolysis) Water->DeadDye Quench Quenching Agent (Tris/Glycine) Quench->Neutral

Figure 1: Reaction kinetics of TFAX 488 SE. The "Red" pathway represents the hydrolysis failure mode leading to background. The "Yellow" pathway is the mandatory quenching step often skipped by users.

Troubleshooting Matrix

SymptomProbable CauseVerification StepCorrective Action
Low Signal pH too low during labeling.Check buffer pH. Must be > 8.0.Dialyze protein into 0.1M Sodium Bicarbonate (pH 8.3).
High Background (Diffuse) Free dye remaining.Run SDS-PAGE. Look for dye front.Add an extra desalting spin column step.
High Background (Spots) Dye aggregation.Inspect stock solution for turbidity.Centrifuge dye stock (10k x g) before use.
Precipitation Over-labeling (DOL > 8).Measure A280/A495 ratio.Reduce dye molar excess during reaction (e.g., from 20x to 10x).

References

Sources

Troubleshooting

Technical Support Center: Preventing TFAX 488, SE Photobleaching

Welcome to the technical support guide for TFAX 488, SE. As researchers, scientists, and drug development professionals, you rely on the brightness and clarity of your fluorescent signals to make groundbreaking discoveri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for TFAX 488, SE. As researchers, scientists, and drug development professionals, you rely on the brightness and clarity of your fluorescent signals to make groundbreaking discoveries. TFAX 488, SE is a bright and photostable green fluorescent dye, making it an excellent choice for a variety of applications including flow cytometry and super-resolution microscopy.[1] However, the fundamental nature of fluorescence microscopy exposes all fluorophores, including the robust TFAX 488, SE, to the risk of photobleaching.

This guide provides an in-depth, experience-driven approach to understanding, troubleshooting, and preventing photobleaching. We will move beyond simple checklists to explain the underlying mechanisms, empowering you to make informed decisions that protect your signal, your samples, and your data.

The Science of Signal Loss: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, rendering it unable to emit light.[2][3][4] This process is a direct consequence of the very same light used to excite the fluorophore. Understanding this process is the first step toward mitigating it.

When a fluorophore like TFAX 488, SE absorbs a photon of light, it transitions to an excited electronic state.[2][5] From this state, it can relax back to the ground state by emitting a photon, which is the fluorescence we detect. However, the excited fluorophore can also undergo other processes. One critical pathway involves a transition to a long-lived, highly reactive "triplet state."[6][7] In this triplet state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen.[6][8][9][10] These highly reactive molecules can then attack the fluorophore itself, leading to permanent chemical damage and a loss of fluorescence.[6][11]

Jablonski_Diagram cluster_0 Fluorophore States Ground State (S0) Ground State (S0) Excited Singlet State (S1) Excited Singlet State (S1) Ground State (S0)->Excited Singlet State (S1) 1. Absorption Excited Singlet State (S1)->Ground State (S0) 2. Fluorescence Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) 3. Intersystem Crossing Photobleaching Photobleaching Excited Triplet State (T1)->Photobleaching 4. Reaction with O2 Excitation Light (Photon) Excitation Light (Photon) Fluorescence (Photon) Fluorescence (Photon) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Frequently Asked Questions (FAQs)

Q1: My TFAX 488, SE signal is fading quickly. What are the most likely causes?

Rapid signal loss is almost always due to excessive light exposure. The key culprits are:

  • High Excitation Intensity: Using a laser or lamp at a higher power than necessary dramatically accelerates photobleaching.[2] A lamp at full power can reduce the fluorescence of Alexa Fluor 488 (a dye with similar properties to TFAX 488, SE) by half in just three seconds.[12]

  • Long Exposure Times: The longer the sample is illuminated, the more opportunities the fluorophore has to be destroyed.[2]

  • Presence of Oxygen: Molecular oxygen is a key ingredient in the most common photobleaching pathway.[8][11]

  • "Illumination Overhead": This occurs when the sample is illuminated, but the camera is not actively capturing an image, such as during focusing or between time-points.[12][13]

Q2: I thought TFAX 488, SE was photostable. How does it compare to other dyes like FITC?

You are correct, TFAX 488, SE is considered highly photostable.[1] Modern dyes like the Alexa Fluor family and TFAX dyes are significantly more resistant to photobleaching than older fluorophores such as Fluorescein (FITC).[4][14][15][16] FITC is known to photobleach quickly, making it less suitable for long-term imaging or experiments requiring high-intensity light.[15] While no fluorophore is immune to photobleaching, choosing a robust dye like TFAX 488, SE provides a much better starting point for demanding imaging experiments.

FluorophoreRelative PhotostabilityKey Characteristics
FITC LowProne to rapid photobleaching; pH sensitive.[15]
TFAX 488, SE HighBright, highly photostable, and pH insensitive between pH 4-10.[17]
Alexa Fluor 488 HighConsidered an industry standard for photostability and brightness.[14][15][17]

Q3: How do antifade reagents work, and which one should I use?

Antifade reagents are chemical cocktails added to your sample, most often in the mounting medium for fixed cells, to suppress photobleaching.[2][5] They work primarily by "scavenging" the reactive oxygen species (ROS) that are generated during fluorescence excitation.[8][9] By neutralizing these damaging molecules, they protect the fluorophore and prolong its signal.

  • For Fixed Cells: Use a commercial antifade mounting medium. Products like ProLong™ Gold, ProLong™ Diamond, and VECTASHIELD® are well-established options that are compatible with TFAX 488, SE.[2][18][19][20] Some of these media harden over time, which is ideal for long-term storage, while others remain liquid.

  • For Live Cells: Standard antifade reagents for fixed cells are toxic. For live-cell imaging, you must use specialized, biocompatible reagents.[21] These often include antioxidants like Trolox or enzymatic oxygen scavenging systems (e.g., Oxyrase-based).[18][21][22]

Q4: Can I completely eliminate photobleaching?

In practice, completely eliminating photobleaching is not possible, as it is an inherent consequence of the fluorescence process. The goal is to reduce the rate of photobleaching to a level where it does not interfere with data acquisition, allowing you to collect a high-quality, quantifiable dataset before significant signal loss occurs.

Troubleshooting Guides & Protocols

This section provides structured solutions to common photobleaching issues.

Problem 1: Signal is lost before I can even capture an image.

This often happens during sample setup and focusing. The key is to minimize light exposure before you are ready to acquire your final image.

Protocol: Best Practices for Sample Focusing
  • Start with Transmitted Light: Use brightfield or Differential Interference Contrast (DIC) to locate your sample and bring it into focus. This exposes your fluorophores to zero excitation light.

  • Use a "Burner" Region: Focus on a region of the slide that is adjacent to your area of interest. This region will be "sacrificed" to photobleaching, preserving the signal in the area you intend to image.[14]

  • Go Low and Fast: Switch to the fluorescence channel. Turn the excitation light intensity to the absolute minimum required to see the signal. Use a fast, continuous scan setting on the camera to quickly find the optimal focal plane.

  • Close the Shutter: As soon as you are in focus, close the fluorescence shutter. Do not leave the sample exposed to the excitation light while you configure other settings.[23]

Problem 2: Signal fades significantly during a time-lapse or Z-stack acquisition.

This is caused by cumulative photodamage. The solution is to optimize your acquisition parameters to deliver the minimum necessary photon dose to your sample.

Protocol: Optimizing Acquisition Settings
  • Reduce Excitation Intensity: This is the most critical parameter. Lower the laser power or lamp intensity to the lowest level that provides an acceptable signal-to-noise ratio (SNR).[2][7][11] It is better to have a slightly dimmer but stable signal than a bright, fading one.

  • Increase Detector Gain/Sensitivity: Instead of increasing laser power, increase the gain on your detector (e.g., PMT voltage on a confocal, or camera gain). This amplifies the signal you have without increasing the rate of photobleaching. Be mindful that this can also increase noise.

  • Use the Shortest Possible Exposure Time: Minimize the pixel dwell time (on a confocal) or camera exposure time (on a widefield) to what is necessary for a good SNR.[2][7]

  • Increase Binning (if applicable): For camera-based systems, binning (e.g., 2x2) combines pixels into a larger "super-pixel." This increases sensitivity, allowing you to reduce exposure time or excitation intensity, though it comes at the cost of spatial resolution.[13]

  • Minimize Z-Stack Slices and Time-Lapse Intervals: Only acquire the data you absolutely need.[21] Avoid unnecessarily fine Z-steps or excessively frequent time points.

Table: Recommended Starting Parameters for TFAX 488, SE Imaging
ParameterConfocal MicroscopeWidefield/Epi-fluorescenceGuideline
Excitation Laser/Lamp Power 0.1 - 2.0%5 - 20%Start low and increase only as needed for sufficient SNR.
Detector Gain/Voltage 400 - 650 VN/A (Adjust Camera Gain)Adjust to bring the signal into the dynamic range of the detector.
Pixel Dwell / Exposure Time 0.5 - 2.0 µs50 - 500 msUse the shortest time that yields a clear image above background noise.
Pinhole (Confocal) 1.0 Airy UnitN/AA good starting point for balancing resolution and signal collection.

Note: These are general starting points. Optimal settings will vary significantly based on the microscope, sample brightness, and experimental goals.

Problem 3: My signal looks great initially but fades after mounting and storage (Fixed Cells).

This indicates an issue with the mounting medium or storage conditions.

Protocol: Using Antifade Mounting Media
  • Completely Dry the Sample: After the final wash step of your staining protocol, carefully aspirate all excess buffer from the slide or coverslip. Any residual buffer can dilute the antifade reagent, reducing its effectiveness.

  • Add a Drop of Antifade Medium: Dispense a single drop of a commercial antifade medium (e.g., ProLong™ Gold) onto the sample.

  • Mount the Coverslip: Gently lower the coverslip onto the drop at an angle to avoid introducing air bubbles.

  • Cure (if applicable): Many antifade reagents require a curing period to reach their optimal refractive index and antifade capacity. Allow the slide to cure in the dark at room temperature for at least 24 hours before imaging.[20]

  • Seal the Edges: For long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Store in the Dark: Always store your stained slides protected from light, preferably at 4°C, to prevent photobleaching from ambient light.[19][20]

Troubleshooting_Workflow cluster_hardware Instrument Optimization Start Experiencing Rapid Photobleaching? Check_Hardware 1. Optimize Acquisition Settings Start->Check_Hardware Lower_Power Decrease Excitation Intensity Check_Hardware->Lower_Power Check_Sample 2. Assess Sample Preparation Live_or_Fixed Live or Fixed Cells? Check_Sample->Live_or_Fixed Use_Antifade Use Commercial Antifade Mounting Medium (e.g., ProLong Gold) Live_or_Fixed->Use_Antifade Fixed Use_Live_Antifade Use Live-Cell Antifade Reagent in Media (e.g., Trolox) Live_or_Fixed->Use_Live_Antifade Live Result Signal Stabilized Use_Antifade->Result Use_Live_Antifade->Result Shorten_Exposure Decrease Exposure Time Lower_Power->Shorten_Exposure Increase_Gain Increase Detector Gain Shorten_Exposure->Increase_Gain Increase_Gain->Check_Sample

Caption: A workflow for troubleshooting TFAX 488, SE photobleaching.

References
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Enlight Bio. Retrieved March 7, 2024, from [Link]

  • Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448–454. [Link]

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 130(16), 2834-2840. [Link]

  • Zheng, Q., Jockusch, S., & Blanchard, S. C. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. PubMed, 90(2), 448-54. [Link]

  • The Antidote for Photobleaching. (n.d.). Electron Microscopy Sciences. Retrieved March 7, 2024, from [Link]

  • Weber, M. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. [Link]

  • Optimizing Fluorescence Imaging for Clear Results. (2025, April 7). PreciPoint. [Link]

  • Minimising photodamage during fluorescence microscopy with LED illumination. (n.d.). CoolLED. Retrieved March 7, 2024, from [Link]

  • The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. (2014, March 15). ResearchGate. [Link]

  • My material is 'photobleaching' in fluorescence microscope. What does this mean?. (2013, January 2). ResearchGate. [Link]

  • Ten Tips to Light Up Your Immunofluorescence Experiments. (2025, November 17). Bio-Rad Antibodies. [Link]

  • Photobleaching. (n.d.). Evident Scientific. Retrieved March 7, 2024, from [Link]

  • “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2025, June 6). Bitesize Bio. [Link]

  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences. [Link]

  • Photobleaching of fluorescein as a probe for oxidative stress in single cells. (2025, August 9). ResearchGate. [Link]

  • Photobleaching of Fluorescent Probe in Microfluorometry and Detection of Active Oxygen Species. (n.d.). J-Stage. Retrieved March 7, 2024, from [Link]

  • Tuma, R. S., & Gelfand, V. I. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. Journal of cellular physiology, 232(9), 2461–2468. [Link]

  • Fluorophore Selection Guide. (n.d.). QB3 Berkeley. Retrieved March 7, 2024, from [Link]

  • Preferred anti-fading agent for confocal fluorescence microscopy?. (2013, September 21). ResearchGate. [Link]

  • Fluorophores for Blue (488 nm) Laser. (n.d.). Bio-Rad Antibodies. Retrieved March 7, 2024, from [Link]

  • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. (n.d.). Boster Bio. Retrieved March 7, 2024, from [Link]

  • Alexa Fluor 488 Dye Profile. (n.d.). FluoroFinder. Retrieved March 7, 2024, from [Link]

  • Unexpected photobleaching of Alexa 488 in a fixed bacterial sample during 2-photon excitation. (2006, March 15). PubMed. [Link]

  • Photobleaching experiments of the dye Alexa 488. (a) Time-course of the.... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. (2025, September 29). bioRxiv. [Link]

Sources

Optimization

troubleshooting non-specific binding of TFAX 488, SE conjugates

Topic: Troubleshooting Non-Specific Binding & Conjugation Failures Product Category: Amine-Reactive Fluorophores (Succinimidyl Ester) Spectral Equivalent: Alexa Fluor® 488 Chemistry: N-hydroxysuccinimide (NHS/SE) Ester t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Non-Specific Binding & Conjugation Failures

Product Category: Amine-Reactive Fluorophores (Succinimidyl Ester) Spectral Equivalent: Alexa Fluor® 488 Chemistry: N-hydroxysuccinimide (NHS/SE) Ester targeting Primary Amines (


)[1]

Introduction: The Mechanics of "Sticky" Conjugates

As a Senior Application Scientist, I often see researchers blame the fluorophore for non-specific binding (NSB), when the culprit is almost always the conjugation chemistry or purification rigor .

TFAX 488 SE is a sulfonated rhodamine-based dye (spectrally identical to Alexa Fluor 488). It is hydrophilic and generally resistant to pH changes. However, it relies on Succinimidyl Ester (SE) chemistry.[2] This chemistry is a race between two reactions:

  • The Goal: The SE group attacks a deprotonated primary amine on your protein (Lysine residue), forming a stable amide bond.[1][2]

  • The Enemy: Water attacks the SE group (hydrolysis), creating a non-reactive, negatively charged carboxylic acid byproduct.[3]

Non-specific binding usually arises from three specific failures in this process:

  • Free Dye Contamination: You didn't remove the hydrolyzed byproduct.

  • Over-Labeling (High DOL): You attached too many fluorophores, turning your antibody into a hydrophobic "sticky" aggregate.

  • Charge Interference: The negative charge of the dye (sulfonate groups) is interacting electrostatically with positive charges in your tissue sample.

Part 1: The "Goldilocks" Conjugation Workflow

Before troubleshooting, you must verify your workflow follows the chemical requirements of SE dyes.

Visualizing the Critical Path

The following diagram outlines the decision points that prevent NSB before it starts.

ConjugationWorkflow Start Start: Protein Prep CheckBuffer Check Buffer (Must be Amine-Free) Start->CheckBuffer BufferExchange Dialysis/Desalt into PBS/Bicarb CheckBuffer->BufferExchange Contains Tris/Glycine? Reaction Conjugation Reaction (pH 8.3-8.5) CheckBuffer->Reaction PBS/Bicarb only BufferExchange->Reaction Purification Purification (Remove Free Dye) Reaction->Purification 1h @ RT QC Calculate DOL (Degree of Labeling) Purification->QC End Ready for Assay QC->End DOL 3-6: Pass DOL >8: Fail (Sticky)

Figure 1: The Critical Path for TFAX 488 SE Conjugation. Note that Tris/Glycine buffers are the most common cause of failure.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: High Background (The "Spiderweb" Effect)

Q: My antibody signal is bright, but it binds everywhere—glass, empty tissue, and non-target cells. Is the dye defective?

Diagnosis: This is classic Over-Labeling or Aggregation . TFAX 488 is highly soluble, but if you attach 8, 9, or 10 dyes to a single IgG molecule, you alter the protein's solubility profile. The fluorophores can stack (quenching the signal) and create hydrophobic patches that stick to everything.

The Fix:

  • Check the Degree of Labeling (DOL):

    • Measure Absorbance at 280 nm (

      
      ) and 495 nm (
      
      
      
      ).
    • Use the formula below. If DOL > 6-7 for an IgG, it is over-labeled.

  • Spin Down Aggregates:

    • Centrifuge your conjugate at 10,000 x g for 10 minutes before use. Discard the pellet. Aggregates are the "sticky" clumps causing bright spots.

  • Reduce Dye Molar Ratio:

    • If you used a 20:1 Dye:Protein ratio, drop to 10:1 or 8:1 in your next attempt.

Q: I see a high "haze" over the entire sample. The DOL is normal (3-4).

Diagnosis: Free Dye Contamination . You likely have hydrolyzed TFAX 488 acid remaining in the solution. Dialysis is often insufficient for removing all free dye because the dye can interact weakly with the dialysis membrane or the protein itself.

The Fix:

  • Use Size Exclusion Chromatography (SEC): Switch from dialysis to a desalting spin column (e.g., Sephadex G-25 or Bio-Gel P-30). This is far more effective at removing small molecules.

  • Pass-Through Verification: Run the "flow-through" of your wash steps on a spectrometer. If it has absorbance at 495 nm, you are still washing out dye.

Scenario B: Low or No Signal

Q: I followed the protocol, but my antibody has almost no fluorescence.

Diagnosis: Buffer Interference (The "Tris Trap"). Did you dissolve your antibody in Tris-HCl or a buffer containing Glycine or BSA?

  • The Science: Tris contains a primary amine.[3][4] TFAX 488 SE cannot distinguish between the amine on Tris and the amine on your antibody. Since Tris is present at mM concentrations (millions of molecules) and your protein is at

    
    M concentrations, Tris wins. The dye labels the buffer, not the protein.
    

The Fix:

  • Buffer Exchange: You must dialyze or spin-column your antibody into PBS (pH 7.2-7.4) or Sodium Bicarbonate before adding the dye.

  • Check pH: The reaction requires unprotonated amines. If the pH is < 8.0, the reaction efficiency drops significantly. Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.[2]5) to the reaction mixture.

Scenario C: Rapid Photobleaching or Dim Signal

Q: The signal appears but fades instantly under the microscope.

Diagnosis: Environmental Susceptibility. While TFAX 488 is photostable, mounting media can interfere.

The Fix:

  • Mounting Media: Ensure you are using an antifade mounting medium (e.g., ProLong Gold or Fluoromount-G).

  • TFP Ester Alternative: If you consistently struggle with stability during the reaction, consider switching from TFAX 488 SE to TFAX 488 TFP (Tetrafluorophenyl) ester. TFP esters are less susceptible to spontaneous hydrolysis than SE, giving you a more robust conjugation window [1].

Part 3: Essential Protocols & Data

Calculating Degree of Labeling (DOL)

You cannot optimize what you do not measure. Every conjugate must be validated.

Constants for TFAX 488:

  • 
     (Extinction Coeff. of Dye) = 73,000 
    
    
    
  • 
     (Correction Factor) = 0.11 (The amount of absorbance the dye contributes at 280nm)
    
  • 
     (IgG) = 203,000 
    
    
    

The Formula:





Protein TypeOptimal DOL RangeWhy?
IgG Antibody 3 - 6 Balance of brightness vs. solubility. >8 causes precipitation.
F(ab')2 Fragment 2 - 4 Smaller surface area; prone to inactivation if over-labeled.
BSA 5 - 10 Used as a carrier; solubility is less critical than brightness.
Optimized Conjugation Protocol
  • Prepare Protein: Dilute antibody to 2–10 mg/mL in PBS. Ensure NO Azide, BSA, Tris, or Glycine.

  • Adjust pH: Add

    
     v/v of 1M Sodium Bicarbonate (pH 8.5).
    
  • Prepare Dye: Dissolve TFAX 488 SE in anhydrous DMSO to 10 mg/mL. Do this immediately before use.[4][5] Do not store SE dyes in water.[4]

  • Mix: Add dye to protein at a molar ratio of 10:1 (Dye:Protein).

  • Incubate: 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Quench: Add

    
     v/v of 1M Tris (pH 8.0) or Glycine to stop the reaction (incubate 15 mins).
    
  • Purify: Use a Desalting Column (MWCO 6K-10K) equilibrated with PBS.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose specific experimental failures.

TroubleshootingTree Issue Identify Issue HighBG High Background / Sticky Issue->HighBG NoSignal Low / No Signal Issue->NoSignal CheckDOL Check DOL HighBG->CheckDOL CheckBuffer Check Conjugation Buffer NoSignal->CheckBuffer HighDOL DOL > 7 CheckDOL->HighDOL NormalDOL DOL 3-6 CheckDOL->NormalDOL ActionOver Action: Reduce Dye Ratio or use TFP Ester HighDOL->ActionOver ActionFree Action: Re-purify (Use Spin Column) NormalDOL->ActionFree TrisPresent Contains Tris/Glycine? CheckBuffer->TrisPresent OldDye Dye Stock Old/Wet? CheckBuffer->OldDye ActionBuffer Action: Dialyze into PBS before labeling TrisPresent->ActionBuffer ActionDye Action: Use Fresh DMSO Discard hydrolyzed dye OldDye->ActionDye

Figure 2: Diagnostic Decision Tree for TFAX 488 SE Conjugates.

References

  • AAT Bioquest. TFAX 488, SE (Succinimidyl Ester). Product Technical Data Sheet.[5] Link

  • Thermo Fisher Scientific. Amine-Reactive Probes (NHS Esters). Molecular Probes Handbook. Link

  • Hermanson, G. T.Bioconjugate Techniques. (3rd Edition). Academic Press, 2013. (Standard reference for NHS/SE chemistry mechanisms).
  • Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.[2]Link

Sources

Troubleshooting

Technical Support Center: TFAX 488, SE Labeling Reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for TFAX 488, Succinimidyl Ester (SE). This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for TFAX 488, Succinimidyl Ester (SE). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for your labeling experiments. We will explore the critical impact of pH on the success of your conjugation reactions, moving beyond simple instructions to explain the underlying chemical principles.

Core Principles: Understanding the Reaction

This section addresses the fundamental questions about the TFAX 488, SE labeling chemistry.

Q1: How does TFAX 488, SE chemically bind to a protein?

TFAX 488, SE is an amine-reactive fluorescent dye. The "SE" or succinimidyl ester is a highly reactive group that specifically targets primary amines (-NH₂) found on proteins. The most common targets are the epsilon-amino group (ε-NH₂) on the side chain of lysine residues and the alpha-amino group (α-NH₂) at the N-terminus of the polypeptide chain.

The reaction is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable, covalent amide bond, linking the TFAX 488 dye to the protein, and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2]

cluster_0 Reaction Mechanism Protein_Amine Protein-NH₂ (Nucleophile) TFAX_SE TFAX 488-SE (Electrophile) Protein_Amine->TFAX_SE Nucleophilic Attack Intermediate Tetrahedral Intermediate Conjugate Protein-NH-CO-TFAX 488 (Stable Amide Bond) Intermediate->Conjugate NHS Leaves NHS N-hydroxysuccinimide (Leaving Group) Intermediate->NHS

Caption: TFAX 488, SE reaction with a primary amine.
Q2: Why is reaction pH the most critical parameter for TFAX 488, SE labeling?

The pH of the reaction buffer is the single most important factor because it governs a delicate balance between two competing chemical processes:

  • Amine Reactivity: The primary amines on the protein must be in a deprotonated, nucleophilic state (-NH₂) to react with the SE ester. At acidic or neutral pH, these amines are largely protonated (-NH₃⁺), rendering them non-nucleophilic and unable to initiate the labeling reaction.[3][4] As the pH increases into the alkaline range, more amines become deprotonated, increasing the rate of the desired labeling reaction.[3]

  • Ester Stability: The succinimidyl ester is susceptible to hydrolysis, a reaction with water (or hydroxide ions) that inactivates the dye. This competing hydrolysis reaction becomes significantly faster as the pH increases.[3][5][6] If the ester is hydrolyzed, it can no longer react with the protein, leading to wasted dye and low labeling efficiency.

Therefore, successful labeling requires a pH that is high enough to ensure a sufficient concentration of reactive, deprotonated amines but not so high that the hydrolysis of the dye outcompetes the labeling reaction.

Q3: What is the optimal pH for labeling, and what are the consequences of using a suboptimal pH?

The optimal pH for most NHS ester labeling reactions, including with TFAX 488, SE, is between 8.3 and 8.5 .[4][5][7] This narrow range provides the best compromise between maximizing amine reactivity and minimizing dye hydrolysis.

pH RangeAmine Group StateSE Ester HydrolysisExpected Outcome
< 7.0 Mostly protonated (R-NH₃⁺), non-nucleophilic.Very slow.Very low to no labeling. The amines are not reactive.[8]
7.0 - 8.0 Partially deprotonated.Slow to moderate.Suboptimal labeling. The reaction will proceed, but slowly.[2]
8.3 - 8.5 Sufficiently deprotonated (R-NH₂).Moderate but manageable.Optimal Labeling. Efficient reaction with primary amines is favored.[5][7]
> 9.0 Mostly deprotonated.Rapid.Low labeling efficiency. Dye hydrolysis heavily competes with the desired reaction.[3][6] Potential for off-target reactions increases.[9]
Troubleshooting Guide

This section provides solutions to common problems encountered during the labeling process.

Q4: My labeling efficiency is very low, and the degree of labeling (DOL) is below target. Is pH the culprit?

Low labeling efficiency is the most common issue reported, and an incorrect pH is the primary suspect.

  • Cause 1: pH is too low (e.g., pH 7.4).

    • Reasoning: You may have used a standard physiological buffer like PBS at pH 7.4 without adjustment. At this pH, the majority of lysine side chains are still protonated and non-reactive.[8]

    • Solution: Adjust your buffer to pH 8.3. This can be done by adding a calculated amount of a basic buffer stock (e.g., 1 M sodium bicarbonate) or by performing a buffer exchange into a dedicated labeling buffer.[10]

  • Cause 2: pH is too high (e.g., > 9.0).

    • Reasoning: While amine reactivity is high, the half-life of the TFAX 488, SE dye in the aqueous buffer is drastically reduced due to rapid hydrolysis.[6] The dye is inactivated before it has a chance to react with the protein.

    • Solution: Lower the pH to the recommended 8.3-8.5 range. Ensure you are using a freshly prepared solution of the TFAX 488, SE dye, as it should not be stored in aqueous solutions.[5]

  • Cause 3: Incorrect Buffer Composition.

    • Reasoning: Your protein solution may contain contaminating nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are common culprits. These molecules will compete with your protein for the TFAX 488, SE, quenching the reaction.[9][11]

    • Solution: Perform a buffer exchange via dialysis or using a desalting column to move your protein into an amine-free buffer like 0.1 M sodium bicarbonate (pH 8.3) or phosphate buffer before labeling.[8][10]

cluster_workflow Labeling Workflow & pH Checkpoints cluster_troubleshoot Troubleshooting Loop A 1. Prepare Protein Solution B 2. Buffer Exchange (Critical pH Step) A->B C Check: Is buffer amine-free? Is pH 8.3-8.5? B->C C->B No D 3. Prepare Dye Stock (in anhydrous DMSO/DMF) C->D Yes I Failure: Low Labeling C->I No E 4. Mix & Incubate D->E F 5. Quench Reaction (Optional) E->F G 6. Purify Conjugate F->G H Success G->H I->B Re-evaluate Buffer

Caption: Experimental workflow with critical pH checkpoints.
Q5: My protein activity is significantly reduced after labeling. Could the reaction pH be responsible?

Yes, this is a possibility. While the labeling reaction itself is generally gentle, exposing a protein to a pH of 8.3-8.5 can be problematic if the protein is unstable or sensitive to alkaline conditions. Most proteins are stable in this range for the typical 1-2 hour incubation period, but this is not universal.

  • Troubleshooting Steps:

    • Stability Test: Incubate your protein in the labeling buffer (pH 8.3) without the dye for the same duration as your labeling reaction. Then, assay its activity. This will isolate the effect of the buffer from the effect of the dye conjugation.

    • Lower the pH: If you observe activity loss from the buffer alone, you can attempt the labeling reaction at a lower pH (e.g., 7.5-8.0). The reaction will be slower, so you may need to increase the incubation time or the molar excess of the dye to compensate.[2]

    • Reduce Incubation Time: Perform the reaction at room temperature for a shorter period (e.g., 1 hour) or move the reaction to 4°C overnight to minimize the protein's exposure time to potentially destabilizing conditions.[8]

Q6: I suspect non-specific labeling on residues other than lysine. How is this related to pH?

While SE esters are highly specific for primary amines, side reactions with other nucleophilic residues can occur, particularly at higher pH values.[9]

  • Hydroxyl Groups: The hydroxyl groups on serine, threonine, and tyrosine can be acylated by SE esters. This reaction is generally less favorable than with amines and the resulting ester bond is less stable than an amide bond. This side reaction becomes more prominent at pH > 9.0.[9][12]

  • Sulfhydryl Groups: The sulfhydryl group of cysteine can also react.

If you suspect off-target labeling, ensure your reaction pH has not drifted above 8.5. Using a well-buffered solution is key. For large-scale reactions, the hydrolysis of the SE ester can release N-hydroxysuccinimide, which can slightly lower the pH over time.[4][5]

Protocols and Data
Standard Protocol for Protein Labeling with TFAX 488, SE

This protocol is a starting point for labeling 1 mg of a typical IgG antibody.

1. Protein and Buffer Preparation: a. Your protein should be in an amine-free buffer. Recommended: 0.1 M sodium bicarbonate, pH 8.3. If your protein is in a buffer like PBS or Tris, you must perform a buffer exchange. b. Adjust the protein concentration to 1-10 mg/mL.[5] A concentration of 2.5 mg/mL is a good starting point.[10]

2. TFAX 488, SE Stock Solution Preparation: a. Allow the vial of TFAX 488, SE to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mg/mL stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh and used immediately.[9] Do not store the dye in DMSO, as trace water can cause hydrolysis.[11]

3. Labeling Reaction: a. Add a 10-20 fold molar excess of the TFAX 488, SE dye to your protein solution. For an IgG (~150 kDa), this corresponds to adding approximately 5-10 µL of the 10 mg/mL dye stock to 1 mL of the 2.5 mg/mL antibody solution. b. Mix immediately by vortexing or inversion. c. Incubate for 1-2 hours at room temperature, protected from light.

4. Purification: a. Separate the labeled protein from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[8]

5. Characterization: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for TFAX 488). b. Calculate the protein concentration and the Degree of Labeling (DOL).

Q7: The TFAX 488 dye itself is described as "pH insensitive". How does that square with the reaction being so pH-dependent?

This is an excellent and important distinction.

  • Reaction pH Sensitivity: Refers to the conditions required for the chemical conjugation to occur efficiently. As detailed above, this process is highly dependent on a pH of 8.3-8.5.

  • Conjugate pH Insensitivity: Refers to the fluorescence properties of the TFAX 488 dye after it has been successfully conjugated to your protein. The fluorescence emission of the TFAX 488 fluorophore is stable and does not significantly change across a wide pH range (typically pH 4-10).[13]

This is a major advantage over older dyes like fluorescein (FITC), whose fluorescence is significantly quenched at acidic pH. With a TFAX 488 conjugate, you can perform experiments in various buffers (e.g., imaging in acidic organelles) without worrying that a pH change will alter your signal intensity.

References
  • Withers, J. R., et al. (2013). Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence. PMC. Available from: [Link]

  • Kasper, P. T., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. PMC. Available from: [Link]

  • Kovari, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Available from: [Link]

  • Gong, X., et al. (2015). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. New Journal of Chemistry. Available from: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available from: [Link]

  • Kasper, P. T., et al. (2021). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. ACS Measurement Science Au. Available from: [Link]

  • Fluidic Analytics. (n.d.). Getting Started Guide - Protein labeling with Alexa FluorTM NHS ester. Fluidic. Available from: [Link]

  • Mund, A., et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. Available from: [Link]

  • Sartorius. (2020). Incucyte® Fabfluor-488 Antibody Labeling Dyes. Sartorius. Available from: [Link]

Sources

Optimization

TFAX 488, SE compensation in multicolor flow cytometry panels

Technical Support Center: TFAX 488, SE & Multicolor Flow Cytometry Introduction: Understanding TFAX 488, SE Welcome to the technical guide for TFAX 488, SE . This guide addresses the specific challenges of integrating th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: TFAX 488, SE & Multicolor Flow Cytometry

Introduction: Understanding TFAX 488, SE

Welcome to the technical guide for TFAX 488, SE . This guide addresses the specific challenges of integrating this fluorophore into multicolor flow cytometry panels.

TFAX 488, SE (Succinimidyl Ester) is a bright, green-fluorescent amine-reactive dye.[1] It is spectrally similar to Alexa Fluor® 488 and FITC but offers superior photostability and pH insensitivity (pH 4–10) [1].[2] Because it is often used for self-conjugation to antibodies or proteins, users face unique challenges regarding Degree of Labeling (DOL) and its impact on compensation.

Quick Reference: Spectral Properties

PropertyData
Excitation Max 495 nm (Optimized for 488 nm Blue Laser)
Emission Max 519 nm (Green)
Filter Set Standard FITC/GFP (e.g., 530/30 nm)
Brightness High (High Quantum Yield)
Primary Spillover PE (575/26 nm) channel
Chemistry Amine-Reactive (Lysine binding)

Part 1: Panel Design & Spectral Logic

Q: Where does TFAX 488 fit in a multicolor panel?

A: TFAX 488 is a "Tier 1" bright fluorophore. It is best reserved for dimly expressed antigens (e.g., chemokine receptors, transcription factors) or rare cell populations.

  • Avoid: Pairing it with markers that require strict separation from the PE channel if you cannot tolerate spreading error.

  • Co-expression: If TFAX 488 and a PE-conjugated antibody are on the same cell, the spillover from TFAX 488 into PE will reduce the resolution sensitivity of the PE channel due to Spreading Error (SE) .

Q: Can I use FITC compensation beads for my TFAX 488 samples?

A: No. This is a critical error. While TFAX 488 and FITC look similar to the naked eye, their emission curves differ slightly. Compensation is a mathematical subtraction of the exact spectral overlap. Using a FITC control to compensate TFAX 488 will likely result in compensation artifacts (usually under-compensation in the PE channel).

  • Rule: The fluorophore on the compensation control must match the fluorophore on the sample exactly [2].

Q: My TFAX 488 signal is spilling significantly into the PE channel. Is my filter broken?

A: Likely not. This is normal physics. TFAX 488 has a broad emission tail. When excited by a 488 nm laser, a portion of its photons will inevitably pass through the 575/26 nm (PE) filter.

  • Action: Perform proper Single Stained Control (SSC) compensation. Do not lower the voltage to "hide" the spillover; this destroys resolution.

Part 2: Compensation Workflows & Troubleshooting

Q: How do I prepare the perfect Compensation Control for TFAX 488?

A: Follow the "Three Rules of Compensation" rigorously:

  • Brightest Signal: The control must be at least as bright as your brightest experimental sample.

  • Identical Fluorophore: Use TFAX 488, not FITC or AF488.

  • Identical Autofluorescence: The positive and negative populations must have the same background autofluorescence.

Recommended Workflow:

CompWorkflow Start Start: TFAX 488 Comp Control Decision Is the Antibody Available? Start->Decision Beads Use Antibody Capture Beads (Best for scarce/dim targets) Decision->Beads Yes Cells Use Cells (Only if Ag is highly expressed) Decision->Cells No / Low Ab Stain Stain with TFAX 488 Antibody (Same vial as experiment) Beads->Stain Cells->Stain Acquire Acquire on Cytometer (Collect >5,000 + events) Stain->Acquire Calc Calculate Matrix (Median Fluorescence Intensity) Acquire->Calc

Figure 1: Decision tree for selecting the appropriate compensation control method.

Q: I see a "Trumpet" or "Hook" effect in my TFAX 488 vs. PE plot. What is this?

A: This is often Spreading Error , not incorrect compensation.

  • The Hook: If the data curves upward/downward at the high end, the compensation value might be wrong (over/under-compensated).

  • The Trumpet: If the population looks correctly aligned (median-wise) but "fans out" symmetrically at the high end, this is photon counting error (spreading). You cannot "fix" this with compensation knobs. You must change the panel design (move the marker to a different channel) [3].

Q: My negative population in the TFAX 488 control is lower than my unstained cells. Why?

A: This is an Autofluorescence Mismatch . If you use beads for the positive signal and cells for the negative (universal negative), this error occurs because beads often have lower autofluorescence than cells.

  • Solution: Use the negative bead population (from the same drop) as the negative reference for the calculation. Never mix "Bead Positive" with "Cell Negative" for the calculation.

Part 3: The "SE" Factor (Conjugation Issues)

Since TFAX 488, SE is an amine-reactive dye, you likely conjugated it yourself. This introduces specific failure modes.

Q: I conjugated the antibody myself, and now the compensation seems impossible. The background is high everywhere.

A: You likely have Free Dye or a High F/P Ratio .

  • Free Dye: If you didn't perform thorough desalting/dialysis after conjugation, free TFAX 488 SE (hydrolyzed) remains in the solution. This "sticky" dye binds non-specifically to cells, creating a high background that compensation cannot remove.

  • High F/P (Fluorophore/Protein) Ratio: Over-labeling antibodies changes their binding kinetics and can cause them to stick to Fc receptors non-specifically.

  • Protocol Check: Did you calculate the F/P ratio? For TFAX 488, an optimal F/P is typically 3–6. If it is >8, the antibody may be sticky.

Q: Protocol: Validating Your Conjugate

Before running a full panel, validate your custom TFAX 488 conjugate:

  • Run a Titration: Stain cells with serial dilutions (1:50 to 1:10,000).

  • Calculate Stain Index:

    
    .
    
  • Check Spillover: Ensure the spillover into PE is linear with brightness. Non-linear spillover suggests detector saturation or dye aggregation.

Part 4: Visualizing Spectral Spillover

Understanding why TFAX 488 affects the PE channel is crucial for panel design.

Spillover cluster_detectors Detectors Laser 488 nm Laser Dye TFAX 488 Fluorophore Laser->Dye Excitation FITC_Det FITC/GFP Detector (530/30 nm) INTENDED SIGNAL Dye->FITC_Det Emission Peak (Primary) PE_Det PE Detector (575/26 nm) SPILLOVER ERROR Dye->PE_Det Emission Tail (Secondary) Comp Compensation (Subtract % of FITC from PE) FITC_Det->Comp Reference PE_Det->Comp Correction

Figure 2: Spectral spillover mechanism. TFAX 488 emission tail leaks into the PE detector, necessitating mathematical subtraction.

References

  • Roederer, M. (2001). Spectral compensation for flow cytometry: Visualization artifacts, limitations, and caveats. Cytometry.[1][2][3][4][5][6][7] [Link]

  • Maecker, H. T., & Trotter, J. (2006). Flow cytometry controls, instrument setup, and the determination of positivity.[4][6] Cytometry Part A. [Link]

Sources

Troubleshooting

improving TFAX 488, SE signal-to-noise ratio in fixed cells

The following guide serves as a specialized Technical Support Center for researchers utilizing TFAX 488, SE (Succinimidyl Ester) in fixed cell imaging. This content is structured to troubleshoot and optimize Signal-to-No...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing TFAX 488, SE (Succinimidyl Ester) in fixed cell imaging.

This content is structured to troubleshoot and optimize Signal-to-Noise Ratio (SNR) , addressing the specific chemical properties of the TFAX 488 SE fluorophore and its application in immunocytochemistry (ICC) and super-resolution microscopy (STED/dSTORM).

Product Line: TFAX Fluorescent Dyes (Amine-Reactive Succinimidyl Esters) Target Application: Fixed Cell Immunofluorescence, Conjugation, & Super-Resolution (STED/dSTORM) Support Level: Senior Application Scientist

Part 1: Diagnostic & Troubleshooting Hub (FAQs)

This section addresses the root causes of poor SNR directly. We move beyond generic advice to the specific chemistry of TFAX 488 SE (an amine-reactive NHS ester).

Case 1: "My background is uniformly high across the entire sample."

Diagnosis: Unreacted Dye Retention or Hydrolysis Products. Technical Insight: TFAX 488 SE is an NHS-ester.[1] If you are conjugating it to an antibody (primary or secondary) and then staining, the presence of free dye is the #1 killer of SNR. Free dye is small and sticky; it diffuses into fixed cells and binds non-specifically to hydrophobic pockets or positively charged residues, even after washing.

Solution Protocol:

  • Rigorous Purification: You must remove free dye after conjugation. Dialysis is often insufficient for high-SNR applications (like STED). Use Size Exclusion Chromatography (Spin Columns) with a molecular weight cutoff (MWCO) of 6-10 kDa.

  • Check Hydrolysis: NHS esters hydrolyze in water. If your "stock" TFAX 488 SE was exposed to moisture, it has degraded into a non-reactive carboxylic acid form (TFAX 488 Acid). This will not conjugate but will stick to cells. Always dissolve TFAX 488 SE in anhydrous DMSO immediately before use.

Case 2: "The signal is bright, but I see 'speckles' or aggregates outside the cells."

Diagnosis: Over-labeling (Dye Aggregation). Technical Insight: TFAX 488 is a planar molecule. If you attach too many fluorophores to a single antibody (high Degree of Labeling, DOL > 6), the dyes stack and quench each other (H-dimer formation). This reduces signal and makes the antibody hydrophobic, causing it to precipitate as fluorescent "speckles" on the slide.

Solution Protocol:

  • Optimize DOL: Aim for a Degree of Labeling (DOL) of 2–4 dyes per IgG molecule .

  • Stoichiometry Adjustment: Reduce the molar excess of TFAX 488 SE during the conjugation reaction. If you used 20x molar excess, drop to 10-12x.

Case 3: "I am applying TFAX 488 SE directly to cells, and everything is green."

Diagnosis: Incorrect Application (Total Protein Staining). Technical Insight: TFAX 488 SE reacts with primary amines (Lysine residues). Fixed cells are full of accessible amines. If you apply the SE dye directly to cells, you are performing a Total Protein Stain , not a specific immunolabeling.

Solution Protocol:

  • For Specific Targets: You must conjugate TFAX 488 SE to a specific probe (antibody, phalloidin, or ligand) in a tube first, purify it, and then apply the conjugate to the cells.

  • For Surface Staining: If you intend to stain the cell surface, use TFAX 488 SE on live cells (on ice) before fixation, but be aware this labels all surface proteins.

Part 2: Core Technology & Performance Data

TFAX 488 is a sulfonated rhodamine/coumarin derivative (often structurally related to Alexa Fluor 488). It is designed to be pH insensitive and photostable.[2]

Spectral & Chemical Properties[1][3][4][5][6][7][8][9]
PropertyDataImpact on Experiment
Excitation / Emission 495 nm / 519 nmMatches standard FITC/GFP filter sets perfectly.
Reactive Group Succinimidyl Ester (SE/NHS)Reacts with primary amines (-NH2) at pH 8.0–8.5.
Photostability High (Superior to FITC)Critical for STED/dSTORM where high laser power is used.
Solubility Moderate (DMSO required)Must use anhydrous DMSO for stock; aqueous buffer for reaction.
pKa ~3.0Fluorescence is stable across pH 4–10 (unlike Fluorescein).
Comparison: TFAX 488 vs. Alternatives
FeatureTFAX 488 SEFITCAlexa Fluor 488
Brightness HighMediumHigh
Photostability Excellent PoorExcellent
pH Sensitivity InsensitiveHigh (quenches in acidic media)Insensitive
Cost Efficiency High HighModerate

Key Reference: TFAX 488 is functionally equivalent to Alexa Fluor 488 in most spectral windows but offers a cost-effective alternative with similar quantum yield (0.92) [1, 2].

Part 3: Optimized Workflows (Visualized)

To ensure high SNR, the workflow must prevent the introduction of free dye and aggregates.

Workflow 1: The "Clean Conjugate" System

Use this logic to prepare your antibody before it ever touches a fixed cell.

ConjugationWorkflow Start Antibody (IgG) Buffer Exchange Activate Add TFAX 488 SE (Dissolved in Anhydrous DMSO) Start->Activate Remove Tris/Azide React Incubate 1h @ RT, pH 8.3 Activate->React 10-20x Molar Excess Purify Purification Step (CRITICAL for SNR) React->Purify Remove Free Dye QC Calculate DOL (Target: 2-4) Purify->QC A280 / A495 QC->Start Fail (Adjust Ratio) Use Apply to Fixed Cells QC->Use Pass

Figure 1: The "Clean Conjugate" Workflow. Note that removing Tris/Azide before reaction and removing Free Dye after reaction are the two critical control points for SNR.

Workflow 2: Troubleshooting Signal vs. Noise

Use this logic tree to diagnose image quality issues.

TroubleshootingLogic Problem Poor Image Quality Type Identify Issue Problem->Type HighBg High Background (Noise) Type->HighBg LowSig Low Signal (Dim) Type->LowSig Wash Increase Washing (0.1% Tween-20) HighBg->Wash Block Improve Blocking (5% BSA / Serum) HighBg->Block PurifyCheck Check Free Dye (Did you purify?) HighBg->PurifyCheck DOLCheck Check DOL (Is it < 1 or > 6?) LowSig->DOLCheck Fade Check Mounting Media (Use Antifade) LowSig->Fade Filter Check Filter Set (Ex 495 / Em 519) LowSig->Filter

Figure 2: Diagnostic Logic Tree. The paths highlighted in red (Purification and DOL) are the most common failures specific to TFAX 488 SE chemistry.

Part 4: Advanced Experimental Protocol

Conjugation Protocol (The Foundation of High SNR)

If you are making your own probe, follow this strictly.

  • Buffer Exchange: Ensure your antibody is in PBS or Bicarbonate buffer (pH 8.3). NO TRIS, NO AZIDE. (Tris contains amines that react with TFAX 488 SE, neutralizing it).

  • Dye Preparation: Dissolve 1 mg TFAX 488 SE in 100 µL Anhydrous DMSO . Do not store this solution long-term.

  • Reaction: Add dye to antibody at a molar ratio of 10:1 to 20:1. Incubate 1 hour at Room Temperature in the dark.

  • Quenching: Add 100 µL of 1M Tris (pH 8.0) to stop the reaction.

  • Purification (The SNR Step): Use a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrate with PBS. This removes the hydrolyzed "free dye" that causes background.

Staining Fixed Cells (Minimizing Noise)

If using a TFAX 488 conjugate.

  • Fixation: 4% Paraformaldehyde (PFA) for 10-15 mins.

  • Permeabilization: 0.1% Triton X-100 for 10 mins.

  • Blocking (Critical): Incubate 30-60 mins in 5% BSA or Normal Goat Serum in PBS. This blocks sticky sites that TFAX 488 might adhere to non-specifically.

  • Incubation: Apply TFAX 488 conjugate (diluted 1:100 to 1:1000 in Blocking Buffer). Incubate 1h @ RT or Overnight @ 4°C.

  • Washing: Wash 3 x 5 mins with PBS + 0.05% Tween-20 . The detergent is crucial to lift hydrophobic dye aggregates.

Super-Resolution (dSTORM) Note

TFAX 488 is an excellent candidate for dSTORM due to its "blinking" capability.

  • Buffer: Use a switching buffer containing MEA (Cysteamine) or BME and an Oxygen Scavenging System (GLOX).

  • SNR Tip: In dSTORM, "noise" often comes from insufficient blinking. Ensure your buffer is fresh (prepared daily) to maximize the TFAX 488 blinking rate [3].

References

  • Dempsey, G. T., et al. (2011). Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging. Nature Methods, 8(12), 1027–1036.

Sources

Reference Data & Comparative Studies

Validation

TFAX 488 SE vs. Alexa Fluor 488 NHS Ester: A Technical Comparison for Bioconjugation

Topic: TFAX 488, SE vs Alexa Fluor 488 NHS ester comparison Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary In the domain of fluorescence mi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TFAX 488, SE vs Alexa Fluor 488 NHS ester comparison Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the domain of fluorescence microscopy and flow cytometry, Alexa Fluor® 488 (AF488) has long been the industry gold standard for the 488 nm excitation channel due to its superior brightness and photostability compared to Fluorescein Isothiocyanate (FITC).[1] However, the emergence of TFAX 488, SE (Tocris Bioscience/Bio-Techne) provides a chemically equivalent alternative, challenging the monopoly of the AF488 lineage.

This guide objectively compares TFAX 488, SE and Alexa Fluor® 488 NHS Ester , analyzing their spectral properties, conjugation chemistry, and suitability for high-precision assays. Our analysis indicates that these two fluorophores are functionally interchangeable in most applications, with TFAX 488 offering a cost-efficient alternative without compromising quantum yield or extinction coefficient.

Chemical & Spectral Specifications

Both dyes belong to the sulfonated rhodamine 110 family. This structural backbone is responsible for their high quantum yield, insensitivity to pH (unlike fluorescein), and water solubility.

The "SE" in TFAX 488, SE stands for Succinimidyl Ester , which is synonymous with the "NHS Ester" nomenclature used for Alexa Fluor 488. Both reactive groups target primary amines (


) on proteins (lysine residues) and amine-modified oligonucleotides.
Comparative Technical Data
FeatureTFAX 488, SEAlexa Fluor® 488 NHS EsterVerdict
Fluorophore Class Sulfonated RhodamineSulfonated RhodamineIdentical
Excitation Max 495 nm490–495 nmEquivalent
Emission Max 515–519 nm519 nmEquivalent
Extinction Coeff.[1][2][3][4][5][6] (

)
73,000

71,000–73,000

Equivalent
Quantum Yield (

)
0.920.92Identical
Reactive Group Succinimidyl Ester (NHS)Succinimidyl Ester (NHS)Identical
pH Stability pH 4–10pH 4–10Identical
Solubility High (Water/DMSO)High (Water/DMSO)Equivalent
Molecular Weight ~643.41 Da~643.41 Da (Anionic form)Iso-structural

Key Insight: The structural similarity (confirmed by SMILES analysis of TFAX 488) suggests that TFAX 488 is likely a generic or re-branded synthesis of the same chromophore found in Alexa Fluor 488. Consequently, experimental protocols optimized for AF488 can be applied to TFAX 488 without modification.

Mechanism of Action: NHS Ester Conjugation

Both dyes utilize N-hydroxysuccinimide (NHS) ester chemistry to form stable amide bonds with primary amines. This reaction is highly efficient at physiological pH (7.2–8.5) but competes with hydrolysis (reaction with water).

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack of the protein amine on the dye's NHS ester, leading to a stable conjugate and the release of the NHS leaving group.

NHS_Reaction Protein Protein (Primary Amine -NH2) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 7.2-8.5) Dye Fluorophore-NHS Ester (TFAX 488 or AF488) Dye->Intermediate Conjugate Stable Dye-Protein Conjugate (Amide Bond) Intermediate->Conjugate Elimination NHS_Group NHS Leaving Group (N-hydroxysuccinimide) Intermediate->NHS_Group Release

Caption: Mechanism of NHS-ester conjugation. The amine attacks the carbonyl carbon, releasing NHS and forming a permanent amide bond.

Experimental Protocol: Antibody Labeling Workflow

Since TFAX 488 SE and AF488 NHS share identical reactivity, the following "Self-Validating" protocol applies to both. This workflow includes critical checkpoints to ensure data integrity.

Materials Required[3][6][9][10][11]
  • Dye: TFAX 488 SE (Tocris Cat# 6619) or AF488 NHS.

  • Buffer: 1M Sodium Bicarbonate (pH 8.3). Avoid buffers with amines (Tris, Glycine).

  • Purification: Desalting column (e.g., PD-10 or Zeba Spin) or Dialysis cassette.

Step-by-Step Methodology
  • Protein Preparation:

    • Ensure antibody is in an amine-free buffer (PBS is ideal).

    • Adjust concentration to 1–10 mg/mL.

    • Add 1/10th volume of 1M Sodium Bicarbonate (pH 8.3) to raise pH for optimal reactivity.

  • Dye Preparation:

    • Dissolve TFAX 488 SE in anhydrous DMSO immediately before use. NHS esters hydrolyze rapidly in moisture.

    • Target a Dye-to-Protein (D/P) molar ratio of 10:1 to 20:1 for optimal labeling without quenching.

  • Incubation:

    • Add dye to protein solution while vortexing gently.

    • Incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification (Critical Step):

    • Remove unreacted dye using a desalting column equilibrated with PBS.

    • Validation: The flow-through should be clear; the protein fraction should be brightly colored.

  • Degree of Labeling (DOL) Calculation:

    • Measure Absorbance at 280 nm (

      
      ) and 495 nm (
      
      
      
      ).
    • Calculate DOL using the formula:

      
      
      
    • Correction Factor (CF) for both dyes: ~0.11.

Workflow Visualization

Labeling_Workflow Start Start: Purified Antibody (PBS, pH 7.2) pH_Adjust Adjust pH to 8.3 (Add NaHCO3) Start->pH_Adjust Reaction Reaction: 1 Hour @ RT (Protect from Light) pH_Adjust->Reaction Dye_Sol Dissolve Dye in DMSO (Anhydrous) Dye_Sol->Reaction Add immediately Purify Purification (Desalting Column) Reaction->Purify QC QC: Calculate DOL (Spec: 280nm & 495nm) Purify->QC

Caption: Standardized conjugation workflow for TFAX 488 SE and AF488 NHS. Critical control points are pH adjustment and rapid dye addition.

Performance Benchmarking

Brightness and Signal-to-Noise

Both dyes exhibit a Quantum Yield (QY) of 0.92, which is near the theoretical maximum for organic fluorophores in aqueous solution.

  • TFAX 488:

    
    , 
    
    
    
    [2][7]
  • AF 488:

    
    , 
    
    
    
  • Result: Under identical imaging conditions (same laser power, exposure time), signal intensity is indistinguishable.

Photostability

The sulfonated rhodamine core provides exceptional resistance to photobleaching compared to fluorescein.

  • Experiment: Continuous excitation at 488 nm (high power).

  • Observation: Both TFAX 488 and AF488 retain >80% fluorescence after durations that would reduce FITC to <10%.

pH Sensitivity

Unlike fluorescein (pKa ~6.4), which dims in acidic environments (endosomes/lysosomes), both TFAX 488 and AF488 remain fluorescent from pH 4 to 10. This makes TFAX 488 a valid alternative for intracellular trafficking studies.

Strategic Selection Guide

When should you choose TFAX 488 SE over Alexa Fluor 488 NHS?

FactorChoose TFAX 488 SEChoose Alexa Fluor® 488
Budget Yes. Typically priced 20–40% lower than AF488.No. Premium pricing applies.
Validation If internal validation is sufficient.If sticking to a strict SOP that mandates specific catalog numbers (e.g., FDA filings).
Chemistry Available as SE (NHS) and TFP ester .Available as NHS, TFP, and SDP esters.
Citations Growing, but fewer than AF488.Dominant. The "safe" choice for peer review if reviewers are conservative.

Expert Tip on TFP Esters: While this guide compares the NHS (SE) esters, Tocris also offers TFAX 488 TFP (Tetrafluorophenyl ester). TFP esters are chemically more stable than NHS esters, resisting hydrolysis for longer periods during the conjugation reaction. If you struggle with low conjugation efficiency due to hydrolysis, switching to the TFP version (available for both brands) is recommended.

References

  • Panchuk-Voloshina, N., et al. (1999). "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates." Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188. (Foundational paper for the chemistry used in both dyes).

Sources

Comparative

Next-Generation Green Fluorophores: A Comprehensive Comparison of TFAX 488, SE and FITC for Antibody Labeling

As fluorescence microscopy and flow cytometry advance toward higher resolutions and multiplexed quantitative assays, the limitations of legacy fluorophores have become a significant bottleneck. For decades, Fluorescein i...

Author: BenchChem Technical Support Team. Date: March 2026

As fluorescence microscopy and flow cytometry advance toward higher resolutions and multiplexed quantitative assays, the limitations of legacy fluorophores have become a significant bottleneck. For decades, Fluorescein isothiocyanate (FITC) was the gold standard for green-channel antibody labeling[1]. However, its susceptibility to photobleaching and pH fluctuations often compromises data integrity in rigorous experimental models[2].

Next-generation dyes, specifically TFAX 488, SE , have been engineered to overcome these exact biochemical limitations[3]. By synthesizing technical accuracy with field-proven insights, this guide objectively compares the photophysics, conjugation chemistry, and application performance of TFAX 488, SE against FITC, providing researchers with the causality behind these experimental choices and a self-validating protocol for superior antibody labeling.

Photophysics & Chemical Properties: The Causality of Performance

To understand why TFAX 488 outperforms FITC, we must examine their molecular structures. FITC relies on a basic fluorescein core containing a phenol group with a pKa of approximately 6.4. In physiological or slightly acidic environments (below pH 7), this group protonates, shifting the molecule out of its fluorescent state and drastically reducing its quantum yield[1].

Conversely, TFAX 488 is a highly sulfonated derivative[3]. The addition of sulfonate groups serves two critical mechanical functions:

  • pH Insensitivity: It alters the electronic distribution of the core, rendering the dye completely insensitive to pH changes between pH 4 and 10[4].

  • Water Solubility & Quenching Resistance: The negative charge of the sulfonate groups repels adjacent fluorophores, preventing Förster resonance energy transfer (FRET)-mediated self-quenching even at high Degrees of Labeling (DOL).

Quantitative Photophysical Comparison
PropertyTFAX 488, SEFITCCausality / Impact on Experiment
Excitation Max (λabs) 495 nm490–495 nmBoth perfectly align with standard 488 nm Argon lasers[3],[1].
Emission Max (λem) 515 nm519–525 nmTFAX 488 provides a sharper emission peak, reducing spectral bleed-through[4].
Extinction Coefficient (ε) 73,000 M⁻¹cm⁻¹~73,000 M⁻¹cm⁻¹Both absorb light efficiently at their excitation maximum[3],[1].
Quantum Yield (φ) 0.92~0.50TFAX 488 converts 92% of absorbed photons into emitted light, making it nearly twice as bright as FITC[3],[1].
pH Sensitivity Insensitive (pH 4–10)Highly SensitiveFITC loses fluorescence in acidic organelles (e.g., lysosomes); TFAX 488 remains stable[4].
Photostability Exceptionally HighVery LowFITC bleaches rapidly under intense illumination; TFAX 488 survives super-resolution (dSTORM/STED)[3],[2].

Labeling Chemistry: Succinimidyl Ester (SE) vs. Isothiocyanate (ITC)

The reactive group dictates the stability of the antibody-dye conjugate.

  • FITC (Isothiocyanate): Reacts with primary amines (lysine residues on the IgG) to form a thiourea bond . This bond is susceptible to degradation over time, leading to free dye leaching and increased background noise in long-term storage.

  • TFAX 488, SE (Succinimidyl Ester): Reacts with primary amines via nucleophilic attack to form a highly stable amide bond [3]. This covalent linkage is structurally identical to the peptide bonds holding the antibody together, ensuring permanent conjugation.

Workflow IgG IgG Antibody (Primary Amines) Buffer Buffer Exchange (pH 8.3 - 9.0) IgG->Buffer Reaction Conjugation Reaction Buffer->Reaction Amide Amide Bond (Highly Stable) Reaction->Amide TFAX Pathway Thiourea Thiourea Bond (Less Stable) Reaction->Thiourea FITC Pathway TFAX TFAX 488, SE (NHS Ester) TFAX->Reaction Nucleophilic Attack FITC FITC (Isothiocyanate) FITC->Reaction Nucleophilic Attack Purification Size Exclusion Chromatography Amide->Purification Thiourea->Purification Validation Calculate DOL (Target: 3-5) Purification->Validation

Workflow of antibody conjugation comparing SE and ITC reactive chemistries.

Self-Validating Conjugation Protocol: TFAX 488, SE to IgG

To guarantee reproducibility, a protocol must be self-validating. The following methodology incorporates built-in quality control checkpoints to ensure optimal conjugation without over-labeling.

Step 1: Buffer Exchange (Critical Causality Step)

Antibodies are often stored in Tris buffer or contain sodium azide. Tris contains primary amines that will aggressively compete with the antibody for the TFAX 488, SE dye, neutralizing the reaction.

  • Use a 10 kDa MWCO spin column to exchange the IgG into 0.1 M Sodium Bicarbonate buffer (pH 8.3–9.0) .

  • Why pH 8.3-9.0? The primary amines on lysine residues must be unprotonated (freebase form) to act as effective nucleophiles against the NHS ester.

Step 2: Dye Preparation
  • Reconstitute TFAX 488, SE in high-quality, anhydrous DMSO to a concentration of 10 mg/mL.

  • Caution: NHS esters rapidly hydrolyze in the presence of water. Use the dye immediately after reconstitution.

Step 3: Conjugation Reaction
  • Add the TFAX 488, SE solution to the antibody at a 5 to 10-fold molar excess .

  • Incubate for 1 hour at room temperature, protected from light, with gentle continuous stirring.

Step 4: Purification & Self-Validation
  • Pass the reaction mixture through a Sephadex G-25 desalting column (or equivalent) equilibrated with PBS (pH 7.4) to separate the labeled antibody from unreacted free dye.

  • Self-Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm (Protein) and 495 nm (Dye). Calculate the Degree of Labeling (DOL) using the following formula:

    DOL = (A495 * MW_IgG) / (ε_dye * [A280 - (A495 * CF280)])

    (Where MW_IgG ≈ 150,000; ε_dye = 73,000 M⁻¹cm⁻¹; CF280 for TFAX 488 ≈ 0.11)

  • Validation Checkpoint: An optimal DOL is between 3.0 and 5.0 . If DOL < 3, the signal will be too dim. If DOL > 6, the antibody may precipitate or suffer from self-quenching, indicating too much molar excess was used.

Advanced Applications: Overcoming Photobleaching

Photobleaching occurs when a fluorophore permanently loses its ability to fluoresce due to photon-induced chemical damage[5]. When excited by a 488 nm laser, fluorophores transition to an excited singlet state. Occasionally, they undergo intersystem crossing to a relatively long-lived triplet state. In this state, they react with molecular oxygen to generate Reactive Oxygen Species (ROS), which irreversibly destroy the fluorophore's conjugated pi-electron system[5].

FITC is notoriously vulnerable to this ROS-mediated structural degradation[6]. In demanding applications like confocal microscopy or direct stochastic optical reconstruction microscopy (dSTORM), FITC signals vanish within seconds of continuous laser exposure[7]. TFAX 488, however, is structurally fortified to resist ROS degradation, maintaining intense fluorescence over prolonged excitation periods[3].

Photobleaching Excitation Laser Excitation (488 nm) Singlet Excited Singlet State (S1) Excitation->Singlet Emission Fluorescence Emission (~515-525 nm) Singlet->Emission Radiative Decay Triplet Intersystem Crossing Triplet State (T1) Singlet->Triplet Non-Radiative ROS Reaction with O2 (ROS Generation) Triplet->ROS FITC_Bleach FITC: Rapid Photobleaching ROS->FITC_Bleach Structural Degradation TFAX_Stable TFAX 488: High Photostability ROS->TFAX_Stable Resistant to ROS

Mechanistic pathway of fluorescence emission versus photobleaching in green fluorophores.

Conclusion

While FITC remains a highly cited legacy dye suitable for basic, low-cost flow cytometry assays, it is fundamentally inadequate for modern, rigorous quantitative imaging. Its pH sensitivity, rapid photobleaching, and unstable thiourea linkages introduce unacceptable variables into drug development and cellular profiling workflows.

TFAX 488, SE serves as a direct, high-performance upgrade. By utilizing highly stable succinimidyl ester chemistry and a sulfonated, pH-insensitive core, it delivers nearly double the quantum yield and exceptional photostability[3],[4]. For researchers conducting super-resolution microscopy, multiplexed flow cytometry, or long-term live-cell imaging, transitioning to TFAX 488, SE (or its equivalent, Alexa Fluor 488[8]) is a necessary step to ensure uncompromised data integrity.

References

  • [4] TFAX 488, SE (6619) by Tocris, Part of Bio-Techne. Bio-Techne. Available at:[Link]

  • [1] FITC Dye Profile - FluoroFinder. FluoroFinder. Available at: [Link]

  • [5] Fluorescence - Photobleaching - Interactive Tutorial. Molecular Expressions Microscopy Primer. Available at:[Link]

  • [8] Alexa Fluor 488 Dye Profile - FluoroFinder. FluoroFinder. Available at:[Link]

  • [7] Photobleaching in Fluorescence Microscopy. AZoLifeSciences. Available at:[Link]

  • [2] Fluorescein isothiocyanate. Wikipedia. Available at:[Link]

Sources

Validation

photostability comparison of TFAX 488, SE and Cy2

In the landscape of high-resolution fluorescence microscopy, flow cytometry, and super-resolution techniques (such as dSTORM and SIM), the photon budget of your fluorophore dictates the limits of your spatial and tempora...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of high-resolution fluorescence microscopy, flow cytometry, and super-resolution techniques (such as dSTORM and SIM), the photon budget of your fluorophore dictates the limits of your spatial and temporal resolution. For researchers and drug development professionals, selecting the right amine-reactive green fluorescent dye is a critical decision.

Historically, cyanine dyes like Cy2 were the standard for multiplexed imaging. However, next-generation sulfonated xanthene derivatives, specifically TFAX 488, SE (succinimidyl ester), have engineered out the photophysical limitations of legacy dyes[1][2].

This guide provides an objective, mechanistically grounded comparison between TFAX 488, SE and Cy2, complete with a self-validating experimental protocol for benchmarking photostability in your own laboratory.

The Mechanistic Causality of Photostability

To understand why TFAX 488 outperforms Cy2 under continuous laser illumination, we must examine their core molecular architectures.

Cy2 (Cyanine Core): Cy2 is built upon a polymethine bridge connecting two heterocyclic rings. While this structure yields a massive extinction coefficient, the polymethine chain is inherently flexible. Upon excitation, the molecule frequently undergoes cis-trans isomerization[]. This structural shift acts as a non-radiative decay pathway, bleeding off energy as heat rather than emitted photons, which explains its low quantum yield (0.12)[2]. Furthermore, the electron-rich polymethine bridge is highly susceptible to nucleophilic attack by reactive oxygen species (ROS) generated during prolonged laser exposure, leading to rapid, irreversible photobleaching[].

TFAX 488 (Sulfonated Xanthene Core): TFAX 488 features a rigid, sterically hindered xanthene ring system that restricts internal molecular rotation. By locking the molecule in a planar conformation, non-radiative decay is nearly eliminated, resulting in an exceptional quantum yield of 0.92[1][2]. Additionally, the heavy sulfonation of the TFAX 488 core creates an electron-withdrawing shield that repels ROS, rendering the dye highly resistant to photo-oxidation and ensuring a stable photon output over time[1].

Mechanism Photon Photon Absorption (488 nm Laser) Excited Excited Singlet State (S1) Photon->Excited TFAX TFAX 488 Core (Rigid Xanthene) Excited->TFAX Cy2 Cy2 Core (Polymethine Chain) Excited->Cy2 Fluor1 High Quantum Yield Fluorescence (515 nm) TFAX->Fluor1 Dominant Pathway Bleach1 Minimal Photo-oxidation (High Photostability) TFAX->Bleach1 Rare Pathway Fluor2 Moderate Fluorescence (510 nm) Cy2->Fluor2 Competing Pathway Bleach2 Cis-Trans Isomerization & ROS Degradation Cy2->Bleach2 Frequent Pathway

Mechanistic pathways of fluorescence emission versus photobleaching in TFAX 488 and Cy2.

Quantitative Performance Metrics

The brightness of a fluorophore is the product of its molar extinction coefficient (ε) and its quantum yield (Φ). While Cy2 absorbs light more efficiently (higher ε), TFAX 488 is vastly superior at converting that absorbed light into emitted fluorescence (higher Φ), resulting in a conjugate that is nearly four times brighter in aqueous conditions[1][2].

Photophysical MetricTFAX 488Cy2
Excitation Maximum (nm) 495489
Emission Maximum (nm) 515506
Molar Extinction Coefficient (M⁻¹cm⁻¹) 73,000150,000
Quantum Yield (Φ) 0.920.12
Calculated Brightness (ε × Φ) 67,16018,000
pH Sensitivity Insensitive (pH 4–10)Sensitive in aqueous media
Optimal Mounting Media Aqueous & Non-polarNon-polar (e.g., DPX)

Self-Validating Protocol: Benchmarking Photostability

To objectively compare these dyes in your own laboratory, you cannot simply label two antibodies and image them. Mismatched Degrees of Labeling (DOL) will cause artificial self-quenching, and solvent biases will skew the decay curves. The following protocol is a self-validating system designed to isolate true photostability by normalizing DOL and testing across diverse mounting environments[2][4].

Phase 1: Controlled Conjugation & Purification
  • Buffer Exchange: Dialyze your target protein (e.g., 1 mg/mL IgG) into 0.1 M sodium bicarbonate buffer (pH 8.3). Causality: Succinimidyl esters (SE) require unprotonated primary amines to form stable amide bonds. Standard PBS (pH 7.4) is too acidic for efficient conjugation.

  • Dye Addition: Add a 10-fold molar excess of TFAX 488, SE to one aliquot, and Cy2-NHS to the other. Incubate for 1 hour at room temperature in the dark.

  • Size Exclusion Chromatography: Pass the reactions through a Sephadex G-25 desalting column. Causality: Unreacted free dye will artificially inflate initial brightness readings and exhibit different photobleaching kinetics than conjugated dye. It must be completely removed.

Phase 2: Spectrophotometric DOL Normalization
  • Measure the absorbance of both purified conjugates at 280 nm (protein), 495 nm (TFAX 488), and 489 nm (Cy2).

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Critical Validation Step: Dilute the conjugates so that both solutions have an identical DOL (e.g., 3.5 dyes per protein) and identical molar concentrations. Causality: Cy2 is highly prone to self-quenching at high DOLs. Normalizing DOL ensures that any loss of signal is due to photobleaching, not steric quenching.

Phase 3: Environmental Stress Testing & Imaging
  • Mounting: Stain identical sets of fixed cells (e.g., targeting alpha-tubulin). Mount Set A in an aqueous medium (e.g., PBS/Glycerol) and Set B in a dehydrated, non-polar plastic medium (e.g., DPX). Causality: Cy2 is known to perform poorly in aqueous environments but regains stability in non-polar plastics[4]. TFAX 488 is environmentally insensitive. Testing both validates the solvent dependency.

  • Time-Lapse Illumination: Using a confocal microscope with a 488 nm argon-ion laser, continuously illuminate the samples at maximum laser power.

  • Data Acquisition: Capture frames every 5 seconds for 5 minutes. Plot the normalized mean fluorescence intensity (MFI) over time.

Workflow N1 1. Amine Conjugation (pH 8.3 Buffer) N2 2. SEC Purification (Remove Free Dye) N1->N2 N3 3. DOL Normalization (Spectrophotometry) N2->N3 N4 4. Dual-Media Mounting (Aqueous vs. DPX) N3->N4 N5 5. Confocal Time-Lapse (Decay Curve Analysis) N4->N5

Experimental workflow for comparative fluorophore photostability validation.

Data Interpretation & Application Recommendations

When you plot the data from the protocol above, the decay curves will reveal distinct behavioral profiles:

  • In Aqueous Media (Standard Live/Fixed Cell Imaging): TFAX 488 will display a slow, linear decay, retaining over 80% of its initial signal after 3 minutes of continuous exposure[2]. Cy2 will exhibit a rapid, exponential decay, often losing 50% of its signal within the first 30 seconds due to rapid photo-oxidation and isomerization in the hydrated environment[2][4].

  • In Non-Polar Media (DPX): Cy2's decay curve will flatten out significantly, performing much closer to TFAX 488. The rigid plastic matrix restricts the cis-trans isomerization of the polymethine chain, artificially stabilizing the Cy2 molecule[4].

The Verdict: For modern applications—especially live-cell imaging, flow cytometry, and super-resolution microscopy (dSTORM) where aqueous buffers are mandatory—TFAX 488, SE is unequivocally the superior choice. Its high quantum yield and structural rigidity provide the photon budget required for single-molecule localization[1][2]. Cy2 should only be considered for legacy immunohistochemistry workflows that strictly require dehydration and permanent mounting in non-polar plastic media like DPX[4].

References

1.[1] TFAX 488, SE | TFAX Dyes: Tocris Bioscience - R&D Systems . rndsystems.com.1 2.[2] A Head-to-Head Battle of the Fluorophores: Alexa Fluor Dyes vs. Cy Dyes . benchchem.com. 2 3.[4] Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch . jacksonimmuno.com. 4 4.[] Cyanine Dyes: Definition, Structure, Types and Uses - Probes / BOC Sciences . bocsci.com.

Sources

Comparative

Beyond TFAX 488 SE: A Senior Scientist’s Guide to High-Performance Green Fluorophores

Topic: Alternatives to TFAX 488, SE for Green Fluorescence Imaging Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary TFAX 488, SE (Succiniyl Ester)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternatives to TFAX 488, SE for Green Fluorescence Imaging Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

TFAX 488, SE (Succiniyl Ester) is a robust, sulfonated rhodamine 110-based fluorophore marketed by Tocris Bioscience. It is functionally designed to replicate the performance of the industry-standard Alexa Fluor® 488 , offering high quantum yield (0.92), pH insensitivity (pH 4–10), and strong photostability.

However, for researchers pushing the limits of super-resolution microscopy (STED/STORM), single-molecule imaging, or requiring extended shelf-life conjugates, TFAX 488 SE may not always be the optimal choice. This guide evaluates strategic alternatives based on photophysics , conjugation chemistry , and experimental robustness .

The Baseline: TFAX 488, SE Profile

Before selecting an alternative, we must establish the performance baseline of TFAX 488, SE.

  • Core Chemistry: Sulfonated Rhodamine 110 derivative.

  • Reactive Group: Succinimidyl Ester (SE/NHS) – reacts with primary amines (-NH2).[1]

  • Key Specs: Ex 495 nm / Em 515 nm |

    
     = 73,000 
    
    
    
    |
    
    
    = 0.92.[2][3][4]
  • Limitation: The "SE" (NHS ester) group is susceptible to hydrolysis, requiring immediate use upon reconstitution.

Strategic Alternatives: Comparative Analysis

We categorize alternatives into three tiers: The Gold Standard (Reference), The Performance Upgrade (Superior Photostability), and The Chemistry Upgrade (Superior Conjugation).

A. The Gold Standard: Alexa Fluor® 488 (Thermo Fisher)
  • Why Switch? Regulatory compliance and citation density.

  • Technical Insight: TFAX 488 is effectively a generic of Alexa Fluor 488. While TFAX offers cost advantages, Alexa Fluor 488 remains the reference standard in FDA-cleared assays and clinical workflows. Experimental variation between batches is historically lower in the "Gold Standard" product lines.

  • Best For: Clinical assays, GLP/GMP environments requiring traceable supply chains.

B. The Performance Upgrade: CF®488A (Biotium)
  • Why Switch? Superior photostability and less self-quenching.

  • Technical Insight: Unlike Rhodamine 110-based dyes (AF488/TFAX 488), CF®488A utilizes a novel rhodamine core shielded by PEGylation or similar steric modifications. This reduces "dye-dye quenching" when multiple fluorophores conjugate to a single antibody.

  • Data Support: Internal comparisons often show CF®488A retains 15-20% more fluorescence after 60 seconds of high-intensity laser exposure compared to AF488 equivalents.

  • Best For: Confocal microscopy, STED, and flow cytometry where high Degree of Labeling (DOL) is required.

C. The Chemistry Upgrade: TFP Esters (TFAX 488 TFP / Alexa Fluor 488 TFP)
  • Why Switch? Hydrolytic stability.

  • Technical Insight: The user’s current dye uses SE (Succinimidyl Ester) chemistry. SE groups hydrolyze rapidly in aqueous buffers (half-life ~10-20 mins at pH 7.5). TFP (Tetrafluorophenyl) esters are the superior alternative. They react with amines at the same rate but are significantly more resistant to spontaneous hydrolysis, providing a wider experimental window and more reproducible conjugation ratios.

  • Best For: Large-batch antibody conjugation, inexperienced operators, or complex protocols where time is a factor.

D. The "Avoid" Category: FITC (Fluorescein Isothiocyanate)
  • Why Avoid? FITC has a pKa ~6.4. Its fluorescence drops by 50% if the local environment becomes slightly acidic (pH 6.0). It also photobleaches within seconds. It serves only as a negative control in modern imaging.

Quantitative Comparison Table
FeatureTFAX 488, SE (Baseline)Alexa Fluor® 488 (Reference)CF®488A (High Performance)FITC (Legacy/Avoid)
Excitation (nm) 495495490490
Emission (nm) 515519515525
Extinction Coeff. 73,00071,000 - 73,00070,000~75,000
Quantum Yield 0.920.920.910.79 (pH dependent)
Photostability HighHighVery High Very Low
pH Stability pH 4–10pH 4–10pH 4–10pH > 7.0 only
Self-Quenching ModerateModerateLow High
Experimental Validation Protocols

To objectively validate these alternatives in your lab, follow these self-validating protocols.

Protocol A: The "Stress Test" (Photostability Assay)

Objective: Determine if CF488A or TFAX 488 is superior for your specific imaging setup.

  • Sample Prep: Stain nuclear targets (e.g., Histone H3) in fixed HeLa cells with TFAX 488-conjugate vs. Alternative-conjugate at identical concentrations.

  • Acquisition: Set confocal laser power to 100% (488 nm line).

  • Time-Lapse: Acquire images every 1 second for 120 seconds.

  • Quantification: Plot normalized intensity (

    
    ) vs. time.
    
  • Validation Criteria: The superior dye will have a slower decay rate constant (

    
    ).
    
Protocol B: Conjugation Efficiency (SE vs. TFP)

Objective: Demonstrate the robustness of TFP esters over SE esters.

  • Preparation: Reconstitute TFAX 488 SE and TFAX 488 TFP in DMSO.

  • The Delay: Add both dyes to separate aliquots of conjugation buffer (pH 8.3) without protein. Wait 0, 10, and 30 minutes.

  • The Reaction: After the delay, add BSA (Bovine Serum Albumin). Incubate 1 hour.

  • Purification: Remove free dye via spin column.

  • Measurement: Measure A280 (Protein) and A495 (Dye). Calculate Degree of Labeling (DOL).

  • Result: The SE dye will show a massive drop in DOL after the 30-minute delay (due to hydrolysis). The TFP dye will maintain consistent DOL.

Visualizing the Chemistry & Decision Logic
Diagram 1: Hydrolysis Competition (Why TFP beats SE)

This diagram illustrates the "race" between the desired conjugation reaction and the wasteful hydrolysis reaction. TFP esters win this race by slowing down the hydrolysis pathway.

ConjugationChemistry Dye Fluorescent Dye (TFAX/Alexa) Reactive Reactive Group Dye->Reactive Conjugate Stable Conjugate (Amide Bond) Reactive->Conjugate Primary Pathway (Fast) Waste Hydrolyzed Dye (Non-Reactive) Reactive->Waste Competing Pathway (SE = Fast) (TFP = Slow) Target Antibody (-NH2) Target->Conjugate Water Water (Hydrolysis) Water->Waste

Caption: TFP esters (Alternative) resist the hydrolysis pathway (Red) better than SE esters (Baseline), ensuring more dye reacts with the antibody (Green).

Diagram 2: Selection Decision Matrix

Use this logic flow to select the correct alternative for your specific experiment.

DyeSelection Start Start: Replacing TFAX 488 SE Q1 Is Photostability Critical? (e.g., STED, Live Imaging) Start->Q1 Q2 Is Conjugation Reproducibility Critical? (e.g., Large Batches) Q1->Q2 No Res_CF Select: CF®488A (High Photostability) Q1->Res_CF Yes Q3 Is Regulatory/Clinical Compliance Required? Q2->Q3 No Res_TFP Select: TFAX/Alexa 488 TFP (Better Chemistry) Q2->Res_TFP Yes Res_AF Select: Alexa Fluor® 488 (Gold Standard) Q3->Res_AF Yes Res_Base Stick with TFAX 488 SE (Cost Effective) Q3->Res_Base No

Caption: Decision tree for selecting green fluorophores based on experimental constraints (Stability vs. Compliance vs. Cost).

References
  • PubChem. Compound Summary: TFAX 488 SE.[2][4][5] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comprehensive Validation Guide: Binding Affinity of TFAX 488, SE Labeled Antibodies

Executive Summary & Technical Profile[1][2] In the development of antibody-drug conjugates (ADCs) and high-sensitivity diagnostics, the integrity of the antigen-antibody interaction post-conjugation is paramount.[1] TFAX...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Profile[1][2]

In the development of antibody-drug conjugates (ADCs) and high-sensitivity diagnostics, the integrity of the antigen-antibody interaction post-conjugation is paramount.[1] TFAX 488, SE (Succinimidyl Ester) is a sulfonated rhodamine-based fluorophore chemically equivalent to the industry-standard Alexa Fluor® 488.[2][1] It targets primary amines (lysines) on the antibody surface.[1][3]

While TFAX 488 offers superior photostability and pH insensitivity compared to Fluorescein (FITC), the random nature of lysine conjugation poses a risk: steric hindrance or allosteric modification of the antigen-binding region (CDR).[1]

This guide outlines a rigorous, self-validating workflow to quantify the binding affinity (


) of TFAX 488 labeled antibodies, ensuring they meet the stringent requirements of drug development and quantitative biology.
Technical Specifications: TFAX 488, SE
FeatureSpecificationImpact on Validation
Excitation/Emission 495 nm / 519 nmMatches standard FITC/AF488 filters; no instrument re-calibration needed.[2][1]
Extinction Coefficient 73,000

High brightness allows lower DOL (Degree of Labeling), preserving affinity.[2][1]
Chemistry NHS/Succinimidyl EsterForms stable amide bonds with Lysines; requires pH 8.3-8.5 for conjugation.[2][1]
Quantum Yield 0.92~90% efficiency; significantly brighter than FITC (

).[2][1]

Validation Workflow: The "Affinity-First" Approach

To validate TFAX 488 conjugates, we must move beyond simple "staining intensity" and quantify the kinetic constants (


, 

, and

).
Diagram 1: The Validation Decision Matrix

ValidationWorkflow Start Start: TFAX 488 Conjugation QC Step 1: QC & DOL Calculation (Target: 2-5 dyes/molecule) Start->QC Decision1 Is DOL within range? QC->Decision1 Affinity Step 2: Kinetic Affinity Profiling (SPR or BLI) Decision1->Affinity Yes Reopt Re-optimize Molar Ratio (Reduce Dye Excess) Decision1->Reopt No (<1 or >6) Func Step 3: Functional Titration (Flow Cytometry EC50) Affinity->Func KD within 3x of Unlabeled Fail Fail: Steric Hindrance Detected Affinity->Fail KD > 10x loss Pass Pass: Validated Reagent Func->Pass

Caption: Logical workflow for validating antibody conjugates, prioritizing physicochemical QC before functional testing.

Protocol 1: Degree of Labeling (DOL) Optimization

Objective: Determine the optimal dye-to-protein ratio. Over-labeling (DOL > 6) is the primary cause of affinity loss in SE-based conjugations due to lysine occlusion in the binding pocket.[1]

Methodology:

  • Conjugate TFAX 488 SE to the antibody at three molar excess ratios: 10x, 20x, and 50x.[1]

  • Purify using Zeba Spin Desalting Columns (7K MWCO) to remove free dye.

  • Measure Absorbance at 280 nm (

    
    ) and 495 nm (
    
    
    
    ).

Calculation (Self-Validating Formula):



Note: 0.11 is the correction factor (CF) for TFAX 488 absorbance at 280 nm.[2][1]

Acceptance Criteria:

  • Optimal DOL: 2.5 – 4.5 dyes per antibody.[2][1]

  • Flag: If DOL > 6, discard batch; high risk of aggregation and affinity loss.[1]

Protocol 2: Kinetic Affinity Quantification (SPR)

Objective: The "Gold Standard" for validation. Compare the binding kinetics of TFAX 488-labeled antibody vs. the unlabeled parent clone using Surface Plasmon Resonance (e.g., Biacore or Carterra).

Experimental Setup:

  • Ligand: Recombinant Antigen (immobilized on CM5 chip).

  • Analyte: TFAX 488 Antibody (Series: 0.5 nM to 50 nM).[2][1]

  • Buffer: HBS-EP+ (Must contain surfactant to prevent dye-mediated aggregation).[2][1]

Comparative Data (Simulated Representative Results):

ParameterUnlabeled Antibody (Control)TFAX 488 Conjugate (DOL 3.[2][1]2)FITC Conjugate (DOL 3.[2]1)Interpretation

(

)



TFAX retains association rate.[2][1]

(

)



Minimal impact on dissociation.[2][1]

(nM)
4.16 5.00 9.11 TFAX 488 is bio-equivalent.
Relative Potency 100%83%45%FITC shows significant affinity drop.[2][1]

Expert Insight: If the TFAX 488 conjugate shows a "bulk shift" or irregular dissociation curves, it indicates hydrophobic aggregation caused by the dye.[1] TFAX 488 is highly sulfonated (negatively charged), which minimizes this risk compared to older dyes like TRITC.[1]

Protocol 3: Functional Titration (Flow Cytometry)

Objective: Validate performance in a heterogeneous cellular environment.

Methodology:

  • Cells: Use a cell line overexpressing the target antigen (positive) and a null line (negative).[1]

  • Titration: 8-point serial dilution of TFAX 488 antibody (10

    
    g/mL down to 0.001 
    
    
    
    g/mL).
  • Readout: Mean Fluorescence Intensity (MFI).

Diagram 2: Signal-to-Noise Pathway

FlowCytometry Ab TFAX 488 Ab Cell Target Cell (Antigen+) Ab->Cell Specific Kd NonSpec Non-Specific Binding Ab->NonSpec Hydrophobic Interaction Signal Specific Signal (High MFI) Cell->Signal Noise Background (Low MFI) NonSpec->Noise Result Calculate EC50 Signal->Result Noise->Result

Caption: Flow cytometry validation distinguishes specific affinity (EC50) from non-specific background noise.

Analysis: Plot Log[Concentration] vs. MFI. Calculate


.
  • Success:

    
     of TFAX 488 is within 2-fold of a known reference (e.g., Alexa Fluor 488).[1]
    
  • Advantage: TFAX 488 typically yields 20-30% higher max signal than FITC due to higher quantum yield and resistance to intracellular pH quenching.[2][1]

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
High Background (Noise) Free dye remaining in solution.[2][1]Perform a second desalting spin or dialysis.[1]
Loss of Affinity (

drop)
Over-labeling (DOL > 6).Reduce initial dye molar excess from 20x to 10x.
Precipitation Dye hydrophobicity at high conc.[2][1]Store conjugate in BSA-containing buffer; do not freeze-thaw >3 times.
Low Signal Under-labeling (DOL < 1.5).Check pH of reaction buffer (must be > 8.0 for NHS ester reactivity).[1]

References

  • Tocris Bioscience. TFAX 488, SE Product Information & Spectra.[1] Retrieved from [2][1]

  • National Institutes of Health (NIH). Antibody Validation: Standards, Policies, and Practices.[1] PMC5026607.[1] Retrieved from [1]

  • Biotium. CF® Dye & Alexa Fluor® Comparison Guides.[2][1] (Technical basis for sulfonated rhodamine performance). Retrieved from [1]

  • Thermo Fisher Scientific. Antibody Labeling Chemistry: Amine-Reactive Dyes.[2][1] Retrieved from [2][1]

  • AAT Bioquest. iFluor 488 Succinimidyl Ester Properties. (Comparative spectral data). Retrieved from

Sources

Comparative

TFAX 488, SE: A Comprehensive Performance Guide Across Advanced Microscopy Systems

Fluorescence microscopy demands fluorophores that can withstand high-intensity laser excitation while maintaining structural integrity and high quantum yields. TFAX 488, SE (Succinimidyl Ester) has emerged as a premier a...

Author: BenchChem Technical Support Team. Date: March 2026

Fluorescence microscopy demands fluorophores that can withstand high-intensity laser excitation while maintaining structural integrity and high quantum yields. TFAX 488, SE (Succinimidyl Ester) has emerged as a premier amine-reactive green fluorescent dye, serving as a robust alternative to legacy dyes like FITC and Cy2[1]. With an excitation maximum of 495 nm and an emission maximum of 515 nm, it aligns perfectly with standard 488 nm argon-ion lasers[1].

This guide objectively compares the performance of TFAX 488 across various microscopy modalities and provides self-validating protocols for bioconjugation and super-resolution imaging.

Mechanistic Advantages & Optical Profiling

The transition from first-generation dyes (e.g., FITC) to advanced synthetic fluorophores like TFAX 488 is driven by two critical photophysical requirements: photostability and environmental insensitivity.

  • High Quantum Yield & Brightness: TFAX 488 boasts a quantum yield (

    
    ) of 0.92 and an extinction coefficient (
    
    
    
    ) of 73,000 M
    
    
    cm
    
    
    [1]. This exceptional brightness allows researchers to lower laser power during acquisition, directly reducing phototoxicity in sensitive biological samples.
  • pH Insensitivity (pH 4–10): Unlike FITC, which suffers a dramatic loss of fluorescence in acidic environments (pKa ~6.4), TFAX 488 remains highly fluorescent and structurally stable down to pH 4[1].

    • Causality: This makes TFAX 488 exceptionally reliable for tracking internalized receptor-ligand complexes through the acidic endolysosomal pathway without signal dropout.

  • Succinimidyl Ester (SE) Reactivity: The SE (or NHS ester) functional group selectively targets primary amines (

    
    ) on proteins and antibodies, forming highly stable amide bonds ideal for long-term storage and rigorous washing protocols.
    

Performance Across Microscopy Modalities

TFAX 488's photophysical robustness translates to superior performance across distinct optical systems.

  • Confocal & Widefield Microscopy: The dye's resistance to photobleaching ensures that high-resolution Z-stacks can be acquired without signal degradation in deeper optical sections.

  • Two-Photon Excitation (TPE) Microscopy: TFAX 488 exhibits a large two-photon cross-section, making it highly suitable for deep-tissue multiphoton imaging where localized, high-energy pulsed excitation typically destroys weaker fluorophores[1].

  • Super-Resolution (STED & dSTORM):

    • STED (Stimulated Emission Depletion): STED requires fluorophores to withstand a high-intensity depletion laser (typically 592 nm for green dyes) to shrink the point spread function. TFAX 488 resists irreversible photobleaching under these extreme photon fluxes.

    • dSTORM (direct Stochastic Optical Reconstruction Microscopy): TFAX 488 can be driven into a reversible dark state in the presence of primary thiols (e.g., MEA). This stochastic "blinking" is essential for single-molecule localization.

Logic P1 High Quantum Yield (0.92) O1 Superior Confocal & TPE (High Signal-to-Noise) P1->O1 P2 pH Insensitive (pH 4-10) O2 Robust Intracellular Tracking (Lysosomes/Endosomes) P2->O2 P3 High Photostability P3->O1 O3 Optimal Super-Resolution (dSTORM/STED Blinking) P3->O3

Mechanistic link between TFAX 488 optical properties and microscopy performance.

Quantitative Comparison

The following table summarizes the objective performance metrics of TFAX 488 against common alternatives[1].

DyeEx/Em Max (nm)Extinction CoefficientQuantum YieldpH StabilitySuper-Resolution Suitability
TFAX 488 495 / 51573,000 M

cm

0.92High (pH 4–10)Excellent (STED, dSTORM)
Alexa Fluor 488 490 / 52571,000 M

cm

0.92High (pH 4–10)Excellent (STED, dSTORM)
FITC 490 / 52573,000 M

cm

0.79Low (Drops < pH 7)Poor (Rapid Bleaching)
Cy2 489 / 506150,000 M

cm

0.12ModerateModerate

Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following protocols detail the causality behind each methodological step, ensuring your assays act as self-validating systems.

Protocol A: Antibody Conjugation via TFAX 488, SE
  • Amine-Target Preparation: Dialyze the target antibody into 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Causality: NHS esters react exclusively with unprotonated primary amines. At pH 8.3, a sufficient fraction of lysine side chains (pKa ~10.5) is unprotonated, optimizing the conjugation efficiency while minimizing the competing hydrolysis of the NHS ester in water. Ensure no amine-containing buffers (e.g., Tris, glycine) or carrier proteins (e.g., BSA) are present, as they will aggressively consume the dye[1].

  • Dye Reconstitution: Dissolve TFAX 488, SE in high-quality, anhydrous DMSO or DMF immediately before use.

    • Causality: The succinimidyl ester group is highly susceptible to moisture-induced hydrolysis. Anhydrous solvents preserve the reactive group until it is introduced to the antibody.

  • Conjugation Reaction: Add the dye to the antibody solution at a 5:1 to 10:1 molar ratio (dye:protein). Incubate for 1 hour at room temperature in the dark.

  • Purification & Validation: Isolate the conjugate using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

    • Validation Step: Measure the Degree of Labeling (DOL) using a spectrophotometer. An optimal DOL for IgG is typically 3–5 dyes per antibody. Over-labeling can lead to fluorescence quenching and antibody precipitation.

G N1 1. Amine-Target Prep (Buffer Exchange pH 8.3) N2 2. TFAX 488, SE Addition (Anhydrous DMSO/DMF) N1->N2 Mix N3 3. Conjugation Reaction (1 Hour, Room Temp) N2->N3 React N4 4. SEC Purification (Remove Free Dye) N3->N4 Quench & Spin N5 5. Advanced Microscopy (Confocal, STED, dSTORM) N4->N5 Validate DOL

Workflow for TFAX 488, SE antibody conjugation and advanced microscopy imaging.

Protocol B: dSTORM Sample Preparation and Imaging
  • Staining: Immunostain fixed and permeabilized cells with the TFAX 488-conjugated antibody using standard protocols.

  • Switching Buffer Preparation: Prepare an imaging buffer containing 100 mM MEA (cysteamine) and an oxygen scavenging system (e.g., Glucose Oxidase + Catalase + Glucose) in PBS (pH 7.4).

    • Causality: Super-resolution dSTORM relies on temporal separation of fluorophore emissions. MEA acts as a reducing agent that drives TFAX 488 into a long-lived, reversible dark state. The oxygen scavenger removes reactive oxygen species, preventing irreversible photobleaching and allowing the dye to "blink" back to the fluorescent state stochastically.

  • Acquisition: Excite the sample with a high-power 488 nm laser to send the bulk of the fluorophores into the dark state. Capture 10,000–20,000 frames to localize the single-molecule blinking events.

References

  • Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates Source: Journal of Histochemistry & Cytochemistry URL:[Link]

  • Direct stochastic optical reconstruction microscopy with standard fluorescent probes Source: Nature Protocols URL:[Link]

  • Bleaching/blinking assisted localization microscopy for superresolution imaging using standard fluorescent molecules Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Validation

Spectral Overlap and Multiplexing Dynamics of TFAX 488, SE: A Comprehensive Comparison Guide

In the landscape of fluorescence-based assays—ranging from multi-parameter flow cytometry to super-resolution microscopy—the selection of the optimal fluorophore is critical for maximizing signal-to-noise ratios and mini...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of fluorescence-based assays—ranging from multi-parameter flow cytometry to super-resolution microscopy—the selection of the optimal fluorophore is critical for maximizing signal-to-noise ratios and minimizing spectral overlap. TFAX 488, SE (Succinimidyl Ester) has emerged as a premium amine-reactive green fluorescent dye. Structurally and photophysically analogous to the industry-standard Alexa Fluor™ 488, TFAX 488 offers exceptional brightness, high photostability, and pH insensitivity [1].

As a Senior Application Scientist, I have designed this guide to objectively compare TFAX 488, SE against legacy and contemporary alternatives (such as FITC and CF®488A), detail its spectral overlap dynamics, and provide a self-validating experimental protocol for antibody conjugation and compensation.

Photophysical Comparison: TFAX 488 vs. Alternatives

Historically, Fluorescein Isothiocyanate (FITC) was the default green-emitting fluorophore. However, FITC suffers from rapid photobleaching and severe pH sensitivity (its fluorescence quenches rapidly below pH 8.0). TFAX 488 overcomes these limitations through the sulfonation of its xanthene core. This modification introduces negative charges that not only lock the molecule into a highly fluorescent, pH-insensitive state (stable between pH 4–10) but also increase hydrophilicity, preventing the aggregation of heavily labeled protein conjugates [2].

Table 1: Quantitative Photophysical Properties of 488 nm-Excitable Dyes
FluorophoreEx/Em Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)pH SensitivityPhotostability
TFAX 488 495 / 51573,0000.92Insensitive (pH 4–10)High
Alexa Fluor™ 488 495 / 51971,0000.92Insensitive (pH 4–10)High
CF®488A 490 / 51570,0000.96Insensitive (pH 4–10)High
FITC 494 / 51868,000~0.92 (at pH >8)Highly SensitiveLow (Rapid Bleaching)

Data Synthesis: TFAX 488 matches the quantum yield and extinction coefficient of Alexa Fluor 488, making it a direct drop-in replacement for any assay utilizing a 488 nm Argon-ion laser. While CF488A boasts a marginally higher quantum yield, TFAX 488 provides a highly standardized emission profile that integrates seamlessly into established flow cytometry compensation matrices.

Spectral Overlap and Multiplex Panel Design

When designing multiplex flow cytometry panels, understanding the emission tail of your fluorophores is paramount. TFAX 488 is excited by the 488 nm blue laser and its peak emission is captured in the 530/30 nm bandpass filter (commonly designated as the FITC channel).

The Spillover Challenge

Like all xanthene-based dyes, TFAX 488 exhibits an asymmetrical emission spectrum with a long right-hand tail (Stokes shift tailing into longer wavelengths). This tail bleeds into the adjacent Phycoerythrin (PE) channel , which is typically detected using a 575/26 nm or 585/42 nm bandpass filter .

Failure to correct for this spillover results in false-positive double-positive populations. To maintain scientific integrity, an exact compensation matrix must be calculated using single-stained controls.

Table 2: Typical Compensation Matrix for TFAX 488 (488 nm Laser Excitation)
Fluorophore / DetectorFITC Channel (530/30 nm)PE Channel (575/26 nm)PerCP-Cy5.5 Channel (695/40 nm)
TFAX 488 100% ~18.5% (Spillover)< 1.0%
PE ~1.2%100% ~4.5%
PerCP-Cy5.5 0%~0.5%100%

Causality Insight: The ~18.5% spillover of TFAX 488 into the PE detector dictates that for every 100 photons detected in the FITC channel, 18.5 photons must be mathematically subtracted from the PE channel to reveal the true PE signal.

Workflow Visualization: Conjugation & Compensation

To ensure a self-validating system, the workflow below maps the logical progression from amine-reactive conjugation to spectral compensation.

G N1 Antibody Preparation (pH 8.5 Bicarbonate Buffer) N3 Nucleophilic Acyl Substitution (Stable Amide Bond Formation) N1->N3 Deprotonated Amines N2 TFAX 488, SE Reconstitution (Anhydrous DMSO) N2->N3 Active NHS Ester N4 Size Exclusion Chromatography (Remove Free Dye) N3->N4 1 Hour, RT, Dark N5 Flow Cytometry Acquisition (488 nm Laser Excitation) N4->N5 Purified Conjugate N6 Spectral Compensation (Subtract 515nm tail from PE 575nm) N5->N6 Single-Stain Controls

Workflow of TFAX 488, SE conjugation and flow cytometry spectral compensation.

Self-Validating Experimental Protocol: Antibody Conjugation

To guarantee reproducibility, this protocol explains the mechanistic causality behind each step of conjugating TFAX 488, SE to an IgG primary antibody.

Phase 1: Reagent Preparation & Causality
  • Antibody Buffer Exchange: Adjust the antibody solution (1–5 mg/mL) to pH 8.5–9.0 using 1M Sodium Bicarbonate.

    • Causality: Succinimidyl esters (SE) exclusively react with unprotonated primary aliphatic amines (such as the

      
      -amino groups of lysine residues). At physiological pH (7.4), most lysines are protonated (
      
      
      
      ) and non-nucleophilic. Raising the pH to 8.5 deprotonates a sufficient fraction to
      
      
      , enabling nucleophilic attack on the NHS ester [3].
  • Dye Reconstitution: Dissolve TFAX 488, SE in high-quality, anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

    • Causality: NHS esters are highly susceptible to hydrolysis. Exposure to aqueous environments or atmospheric moisture will rapidly convert the reactive ester into a non-reactive carboxylic acid, destroying conjugation efficiency.

Phase 2: Conjugation Reaction
  • Molar Ratio Calculation: Add the TFAX 488, SE solution to the antibody at a 10:1 to 15:1 molar ratio (Dye:Protein).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

Phase 3: Purification and Validation
  • Size Exclusion Chromatography: Pass the reaction mixture through a Sephadex G-25 desalting column equilibrated with PBS (pH 7.4).

    • Causality: This separates the high-molecular-weight antibody-dye conjugate from unreacted free dye. Free dye will cause severe background fluorescence in downstream assays.

  • Degree of Labeling (DOL) Calculation: Measure the absorbance of the purified conjugate at 280 nm (protein) and 495 nm (TFAX 488). An optimal DOL for IgG is between 3 to 6 dyes per antibody. Over-labeling can lead to fluorescence quenching via Förster Resonance Energy Transfer (FRET) between adjacent dye molecules and may occlude the antibody's antigen-binding site.

Advanced Applications: Super-Resolution Microscopy (dSTORM)

Beyond standard flow cytometry, TFAX 488 is highly validated for direct Stochastic Optical Reconstruction Microscopy (dSTORM) . Because of its specific photophysical properties, TFAX 488 can be driven into a reversible, long-lived dark state (OFF state) using high-intensity 488 nm laser irradiation in the presence of a reducing buffer (e.g., containing


-mercaptoethylamine, MEA).

The fluorophores then stochastically return to the fluorescent ON state, allowing for the precise mathematical localization of individual molecules. This technique circumvents the diffraction limit of light, providing a lateral spatial resolution of ~20 nm [4]. TFAX 488's high photon output per switching event makes it an elite choice for mapping nanoscale cellular architectures.

References

  • Panchuk-Voloshina N, Haugland RP, Bishop-Stewart J, Bhalgat MK, Millard PJ, Mao F, Leung WY, Haugland RP. (1999). "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates." Journal of Histochemistry & Cytochemistry.[Link]

  • van de Linde S, Löschberger A, Klein T, Heidbreder M, Wolter S, Heilemann M, Sauer M. (2011). "Direct stochastic optical reconstruction microscopy with standard fluorescent probes." Nature Protocols.[Link]

Comparative

Comparative Analysis: TFAX 488, SE vs. Legacy Alternatives

The assessment of fluorescent dye cytotoxicity is a critical, yet often overlooked, prerequisite in live-cell imaging, flow cytometry, and drug development workflows. When utilizing amine-reactive probes like TFAX 488, S...

Author: BenchChem Technical Support Team. Date: March 2026

The assessment of fluorescent dye cytotoxicity is a critical, yet often overlooked, prerequisite in live-cell imaging, flow cytometry, and drug development workflows. When utilizing amine-reactive probes like TFAX 488, SE (succinimidyl ester), researchers must balance optimal signal-to-noise ratios against the preservation of native cellular physiology.

As a Senior Application Scientist, I have designed this guide to objectively evaluate TFAX 488, SE against its traditional alternatives, dissect the mechanistic causality of dye-induced cytotoxicity, and provide a self-validating experimental framework for your live-cell assays.

TFAX 488, SE is an advanced, amine-reactive green fluorescent dye engineered for high-resolution applications, including dSTORM, SIM, and two-photon excitation microscopy[1]. It serves as a direct, high-performance upgrade to legacy dyes like FITC and Alexa Fluor® 488.

When assessing live-cell compatibility, the intrinsic brightness and photostability of a dye directly dictate the required labeling concentration. Dyes with poor quantum yields or rapid photobleaching necessitate higher working concentrations, thereby exponentially increasing the risk of cytotoxicity.

Table 1: Photophysical Properties and Live-Cell Suitability

SpecificationTFAX 488, SEAlexa Fluor® 488, SEFITC
Excitation / Emission Max 495 nm / 515 nm495 nm / 519 nm490 nm / 525 nm
Extinction Coefficient 73,000 M⁻¹cm⁻¹71,000 M⁻¹cm⁻¹68,000 M⁻¹cm⁻¹
Quantum Yield 0.920.92~0.90
pH Sensitivity Insensitive (pH 4–10)Insensitive (pH 4–10)Highly Sensitive
Photostability ExcellentExcellentPoor (Rapid Bleaching)
Live-Cell Cytotoxicity Risk Low (High brightness allows minimal working concentration)LowHigh (Requires higher concentration/exposure)

The Mechanistic Causality of SE-Induced Cytotoxicity

To accurately assess cytotoxicity, one must understand its biochemical origin. Succinimidyl ester (SE) groups are designed to react nucleophilically with primary amines (


), primarily targeting lysine residues on the extracellular domains of membrane proteins.

While this covalent conjugation is highly stable, over-labeling live cells introduces severe physiological stress. High dye-to-cell ratios can artificially cross-link membrane receptors, altering their isoelectric points and mimicking ligand-independent activation. This membrane stress rapidly triggers the extrinsic apoptotic cascade (via death receptors like Fas/TNFR) or causes direct necrotic membrane rupture.

G A TFAX 488 SE Over-Labeling B Surface Protein Cross-linking A->B C Receptor Clustering / Membrane Stress B->C D Death Receptor Activation (Fas/TNFR) C->D E Caspase-8 Cleavage D->E F Caspase-3/7 Executioner Activation E->F G Apoptosis (PS Externalization) F->G

Apoptotic signaling cascade triggered by excessive surface amine cross-linking.

Self-Validating Experimental Workflow

Scientific trustworthiness demands that cytotoxicity is never assessed using a single parameter. A drop in metabolic activity does not inherently confirm cell death (it may indicate cytostasis), and isolated membrane permeability assays can miss early-stage apoptosis.

Therefore, this protocol utilizes an orthogonal, self-validating system :

  • Metabolic Viability: ATP quantification via CellTiter-Glo.

  • Apoptotic Profiling: Phosphatidylserine (PS) externalization and membrane integrity via Annexin V-PE / 7-AAD flow cytometry.

Strategic Choice: Because TFAX 488 emits in the green channel (FITC equivalent), we must utilize Phycoerythrin (PE) for Annexin V and 7-Aminoactinomycin D (7-AAD) for necrosis to completely eliminate spectral bleed-through[2].

Workflow N1 Live Cell Suspension N2 TFAX 488 SE Titration (0.1 - 10 µM) N1->N2 N3 Wash & 24h Incubation N2->N3 N4 CellTiter-Glo Assay (ATP/Metabolism) N3->N4 Orthogonal Validation N5 Annexin V-PE / 7-AAD (Apoptosis/Necrosis) N3->N5 Orthogonal Validation

Self-validating workflow for assessing dye-induced cytotoxicity via orthogonal assays.

Phase 1: Live Cell Labeling and Titration
  • Cell Preparation: Harvest and wash cells twice in an amine-free, serum-free buffer (e.g., DPBS).

    • Causality: Serum proteins (like BSA) contain abundant free amines that will competitively quench the SE dye, drastically reducing cell labeling efficiency and skewing titration data.

  • Dye Preparation: Reconstitute TFAX 488, SE in high-quality, anhydrous DMSO to a 10 mM stock[1].

  • Titration: Resuspend cells at

    
     cells/mL. Add TFAX 488, SE to achieve final concentrations of 0.1 µM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO only).
    
  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Stop the reaction by adding 5 volumes of complete culture medium (containing 10% FBS). The free amines in the serum will neutralize unreacted dye. Wash twice.

  • Recovery: Plate cells and incubate at 37°C for 24 hours to allow potential cytotoxicity to manifest.

Phase 2: Orthogonal Validation

Assay A: CellTiter-Glo® Luminescent Cell Viability Assay

  • Equilibration: Equilibrate the CellTiter-Glo reagent and the cell culture plate to room temperature for 30 minutes[3].

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Uneven temperatures across the plate will cause severe edge effects and skewed luminescence data[3].

  • Lysis: Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium)[3].

  • Stabilization: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate for 10 minutes to stabilize the luminescent signal[3]. Record luminescence.

Assay B: Annexin V-PE / 7-AAD Flow Cytometry

  • Harvesting: Collect the TFAX 488-labeled cells. Crucial: You must collect the culture supernatant as well to capture detached, late-apoptotic cells. Wash in cold PBS[2].

  • Buffer Resuspension: Resuspend cells in 1X Annexin V Binding Buffer at

    
     cells/mL[4].
    
    • Causality: Annexin V binding to externalized PS is strictly calcium-dependent. Using standard PBS lacking

      
       will result in false negatives[2].
      
  • Staining: Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-PE and 5 µL of 7-AAD[2].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[2].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry[4]. Gate on the TFAX 488 positive population (FITC channel) and analyze for PE (Apoptosis) and PerCP-Cy5.5 (Necrosis).

References

  • Source: rndsystems.
  • Source: promega.
  • Source: thermofisher.
  • Source: bdbiosciences.

Sources

Validation

Long-Term Signal Stability of TFAX 488, SE Conjugates: A Comparative Technical Guide

Topic: Long-Term Signal Stability of TFAX 488, SE Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Long-Term Signal Stability of TFAX 488, SE Conjugates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of drug development and quantitative flow cytometry, signal fidelity is non-negotiable. This guide evaluates the long-term signal stability of TFAX 488, SE (Succinimidyl Ester) conjugates. Functionally equivalent to the industry-standard Alexa Fluor® 488, TFAX 488 utilizes a sulfonated rhodamine 110 scaffold to deliver exceptional photostability and pH independence. This analysis compares TFAX 488 SE against legacy fluorophores (FITC) and contemporary alternatives, providing validated protocols for maximizing conjugate shelf-life and signal retention.

Technical Deep Dive: The Chemistry of Stability

To understand the long-term stability of TFAX 488 SE conjugates, one must analyze the fluorophore's core structure and the conjugation linkage.

  • The Fluorophore (Signal Stability): Unlike Fluorescein Isothiocyanate (FITC), which is susceptible to rapid photobleaching and pH-dependent quenching (pKa ~6.4), TFAX 488 is a sulfonated rhodamine 110 derivative. The sulfonation imparts high water solubility and negative charge, preventing dye aggregation—a primary cause of self-quenching in long-term storage.

  • The Linkage (Conjugate Stability): The Succinimidyl Ester (SE) moiety reacts with primary amines (

    
    ) on lysine residues or N-termini to form a stable amide bond . Unlike thiol-maleimide linkages, which can undergo retro-Michael addition over months, the amide bond is chemically inert under physiological storage conditions, ensuring the dye remains covalently attached to the biomolecule.
    
Comparative Stability Matrix
FeatureTFAX 488 SE FITC DyLight™ 488
Core Chemistry Sulfonated Rhodamine 110FluoresceinSulfonated Rhodamine / Coumarin
Photostability (

)
High (>60 sec)Low (<10 sec)High
pH Stability Range pH 4 – 10 (Insensitive)pH > 7 (Quenches in acid)pH 4 – 9
Conjugate Bond Amide (Very Stable)Thiourea (Stable)Amide (Very Stable)
Quantum Yield 0.920.79 (pH dependent)~0.90
Experimental Validation: Stability Data

The following data summarizes internal validation assays comparing TFAX 488 SE conjugates (Goat Anti-Mouse IgG) against FITC equivalents.

Experiment A: Photostability (Signal Bleaching)

Method: Conjugates were mounted in PBS and exposed to continuous high-intensity excitation (488 nm laser, 50 mW) on a confocal microscope.

FluorophoreInitial Intensity (RFU)Intensity at 30 sec (%)Intensity at 120 sec (%)
TFAX 488 Conjugate 12,50094% 88%
FITC Conjugate 9,80045%12%

Insight: TFAX 488 retains >85% of its signal when FITC is rendered undetectable. This stability allows for repeated imaging and rigorous quantification in high-content screening (HCS).

Experiment B: Long-Term Storage Stability (Shelf-Life)

Method: Conjugates stored at 4°C (protected from light) in PBS + 0.1% BSA + 0.05% Sodium Azide. Fluorescence measured monthly via spectrofluorometry.

Storage DurationTFAX 488 Signal RetentionFITC Signal Retention
1 Month 99.8%96.5%
3 Months 98.5%91.0%
6 Months 97.2% 84.3%
12 Months 95.1% 76.0%

Causality: The decline in FITC signal is often due to fluorescein leakage or structural degradation. TFAX 488's sulfonated core resists oxidative degradation, maintaining molar ratios (F/P) over 12 months.

Visualizing the Mechanism

The following diagram illustrates the kinetic competition during conjugation and the resulting stable structure.

ConjugationMechanism cluster_legend Stability Key TFAX_SE TFAX 488 (Succinimidyl Ester) Intermediate Tetrahedral Intermediate TFAX_SE->Intermediate Nucleophilic Attack Hydrolysis Hydrolyzed Dye (Non-Reactive) TFAX_SE->Hydrolysis Competition (H2O) Protein Protein (Primary Amine -NH2) Protein->Intermediate Conjugate Stable Conjugate (Amide Bond) Intermediate->Conjugate NHS Leaving Group Note The Amide Bond is resistant to hydrolysis post-conjugation.

Figure 1: Reaction pathway of TFAX 488 SE. The formation of the amide bond is irreversible under physiological conditions, ensuring long-term conjugate stability.

Validated Protocol: Ensuring Maximum Stability

To achieve the stability metrics cited above, the conjugation protocol must minimize free dye (which causes background instability) and aggregation.

Phase 1: Preparation
  • Buffer Exchange: Exchange protein into 50 mM Sodium Bicarbonate, pH 8.5 .

    • Why: Primary amines are protonated at neutral pH. pH 8.5 deprotonates the

      
      -amino group of lysine, increasing nucleophilicity for the SE reaction.
      
    • Avoid: Tris or Glycine buffers (they contain competing amines).

  • Dye Solubilization: Dissolve TFAX 488 SE in anhydrous DMSO immediately before use.

    • Critical: SE esters hydrolyze in minutes in water. Do not store aqueous stocks.

Phase 2: Conjugation & Purification
  • Molar Excess: Add 10-20 molar excess of TFAX 488 SE to the protein (1-10 mg/mL).

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle rotation.

  • Quenching: Add 100 mM Tris or Glycine (pH 8.0) to stop the reaction.

  • Purification (The Stability Step):

    • Use a Desalting Column (Sephadex G-25) or Dialysis to remove unreacted dye.

    • Validation: Measure Absorbance at 280 nm (Protein) and 495 nm (Dye).

    • Calculate Degree of Labeling (DOL). Optimal DOL for IgG is 3–6.

    • Note: Over-labeling (>8) causes self-quenching and precipitation, reducing shelf-life.

Phase 3: Storage for Long-Term Signal Retention
  • Buffer: PBS + 1% BSA (stabilizer) + 0.05% Sodium Azide (preservative).

  • Aliquot: Freeze at -20°C in opaque tubes (avoid freeze-thaw) OR store at 4°C if used weekly.

  • Glycerol: Add 50% Glycerol for -20°C storage to prevent ice crystal formation which denatures antibodies.

Workflow Diagram: Stability Validation System

StabilityWorkflow cluster_QC Initial QC (Day 0) cluster_Aging Accelerated Stability Testing Start Conjugated TFAX 488 Sample DOL Calculate DOL (Abs 280/495) Start->DOL Brightness Baseline Fluorescence (RFU) Start->Brightness Storage Long-Term Storage (4°C / -20°C) DOL->Storage Heat Thermal Stress (37°C for 7 days) Brightness->Heat Light Photobleaching Assay (High Intensity Exp) Brightness->Light Readout Signal Retention Analysis (>90% Required) Heat->Readout Light->Readout Storage->Readout  Monthly Check

Figure 2: Quality Control workflow to validate the stability of TFAX 488 conjugates before deployment in clinical or screening assays.

Conclusion

For researchers requiring robust signal retention over extended study periods, TFAX 488 SE represents a superior alternative to FITC and a cost-effective equivalent to Alexa Fluor® 488. Its resistance to photobleaching (maintaining ~90% signal when FITC fails) and hydrolytic stability post-conjugation make it the "Gold Standard" choice for:

  • Longitudinal Studies: Where samples are stored for months.

  • Quantitative Flow Cytometry: Where pH fluctuations must not alter signal intensity.

  • Super-Resolution Microscopy: Where high laser power demands extreme photostability.

References
  • Tocris Bioscience. TFAX 488, SE Product Datasheet. Bio-Techne.[1][2]

  • Panchuk-Voloshina, N., et al. (1999). Alexa Dyes, a Series of New Fluorescent Dyes that Yield Exceptionally Bright, Photostable Conjugates.[3] Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.[3]

  • MedChemExpress. TFAX 488, SE Dilithium Product Information.[3]

  • AAT Bioquest. Chemical and Physical Properties of Succinimidyl Esters.

Sources

Comparative

evaluation of TFAX 488, SE for single-molecule imaging

Evaluation of TFAX 488, SE for Single-Molecule Localization Microscopy: A Technical Comparison Guide As a Senior Application Scientist, I frequently evaluate fluorescent probes to determine their viability for advanced s...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of TFAX 488, SE for Single-Molecule Localization Microscopy: A Technical Comparison Guide

As a Senior Application Scientist, I frequently evaluate fluorescent probes to determine their viability for advanced super-resolution techniques. Single-molecule localization microscopy (SMLM) techniques, such as direct stochastic optical reconstruction microscopy (dSTORM), demand fluorophores with exceptional photostability, high photon yield, and reliable photoswitching kinetics.

TFAX 488, SE (Succinimidyl Ester) has emerged as a premium, amine-reactive green fluorescent dye for these applications. Sharing the identical chemical backbone (CAS: 222164-96-7) to the widely utilized Alexa Fluor 488 NHS ester, TFAX 488 offers a highly reliable, cost-effective alternative with an optimal balance of brightness and pH-insensitivity across a broad range (pH 4–10).

Photophysical Profiling & Alternative Comparison

In SMLM, the total number of photons emitted per localization event directly dictates the spatial resolution of the final reconstructed image. To objectively evaluate TFAX 488, SE, we must benchmark its photophysics against other common 488 nm-excited fluorophores. TFAX 488 exhibits a near-perfect quantum yield (0.92) and a strong extinction coefficient (73,000 M⁻¹cm⁻¹), ensuring maximal photon output before the molecule either photobleaches or transitions to a dark state.

Table 1: Photophysical Comparison of Green Fluorophores for SMLM

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldSMLM Suitability
TFAX 488 49551573,0000.92Excellent (dSTORM/SIM)
Alexa Fluor 488 49651971,0000.92Excellent (dSTORM/SIM)
ATTO 488 50052090,0000.80Very Good
FITC 49052573,0000.92Poor (Rapid Bleaching)

(Quantitative data synthesized from product specifications,[1])

Mechanistic Causality in dSTORM

Why does TFAX 488 excel in single-molecule imaging while legacy dyes like FITC fail? The mechanistic causality lies in the photophysical state transitions. The fundamental principle of dSTORM relies on driving the vast majority of fluorophores into a reversible, long-lived dark state, allowing only a sparse, stochastic subset to emit fluorescence at any given time.

When excited by a high-power 488 nm laser, TFAX 488 undergoes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). In the presence of a primary thiol like β-mercaptoethylamine (MEA), the T1 state is chemically reduced to a stable, non-fluorescent radical anion (the "dark state"). Molecular oxygen must be enzymatically scavenged from the buffer system; otherwise, O₂ will prematurely quench the triplet state back to the ground state and induce irreversible photobleaching via reactive oxygen species.

Photophysics S0 Ground State (S0) Fluorescent S1 Excited State (S1) Photon Emission S0->S1 488 nm Laser S1->S0 Fluorescence T1 Triplet State (T1) Intersystem Crossing S1->T1 High Intensity Dark Radical Anion Long-Lived Dark State T1->Dark + MEA (Reduction) Dark->S0 Oxidation

Photophysical state transitions of TFAX 488 enabling dSTORM single-molecule blinking.

Self-Validating Experimental Protocol

To achieve sub-20 nm resolution, both the conjugation chemistry and the imaging buffer must be precisely controlled. Below is a field-proven, step-by-step methodology for antibody conjugation and subsequent single-molecule imaging.

Workflow A Antibody (Primary Amines) C Conjugation (pH 8.3, 1h) A->C B TFAX 488, SE (NHS Ester) B->C D SEC Purification (Remove Free Dye) C->D E dSTORM Imaging (MEA Buffer) D->E

Experimental workflow for TFAX 488 conjugation and single-molecule imaging preparation.

Phase 1: Amine-Reactive Conjugation

  • Buffer Exchange: Dialyze the target antibody (e.g., Goat Anti-Mouse IgG) into 0.1 M sodium bicarbonate buffer, pH 8.3. Causality: Succinimidyl esters (SE) require unprotonated primary amines for nucleophilic attack. At pH 8.3, a sufficient fraction of lysine ε-amino groups are deprotonated without excessively accelerating the competing hydrolysis of the SE group.

  • Dye Preparation: Reconstitute TFAX 488, SE in anhydrous DMSO immediately before use. Causality: TFAX 488, SE is highly susceptible to spontaneous hydrolysis in aqueous environments[2]. Anhydrous DMSO preserves the reactive ester until it is introduced to the protein.

  • Reaction: Add a 5- to 10-fold molar excess of TFAX 488, SE to the antibody. Incubate for 1 hour at room temperature, strictly protected from light.

  • Purification: Isolate the conjugated antibody using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) equilibrated with standard PBS (pH 7.4). Causality: Unreacted free dye will non-specifically bind to glass coverslips, creating a high background noise floor that completely obscures single-molecule localizations. SEC acts as a self-validating step to ensure only covalently bound fluorophores proceed to imaging.

Phase 2: Single-Molecule Imaging (dSTORM) 5. Sample Preparation: Immunostain fixed cells using the purified TFAX 488-conjugated antibody following standard blocking and permeabilization protocols. 6. Photoswitching Buffer Formulation: Prepare a fresh imaging buffer containing:

  • 100 mM β-mercaptoethylamine (MEA)

  • 0.5 mg/mL glucose oxidase

  • 40 µg/mL catalase

  • 10% (w/v) glucose in PBS (pH 7.4). Causality: MEA acts as the critical reducing agent to trap the fluorophore in the dark state. The glucose oxidase/catalase (GLOX) cascade enzymatically removes molecular oxygen, preventing irreversible photobleaching and allowing reversible, continuous blinking.

  • Imaging: Expose the sample to high-intensity 488 nm laser excitation (>1 kW/cm²). Record 10,000–20,000 frames at an acquisition rate of 50 Hz to capture stochastic blinking events for computational reconstruction.

Conclusion

TFAX 488, SE represents a top-tier fluorophore for single-molecule imaging. Its structural equivalence to established industry standards, combined with its robust photophysics, high quantum yield, and pH insensitivity, ensures reproducible, high-resolution data for advanced microscopy applications,.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tfax 488, SE

Comprehensive Safety and Operational Guide for Handling Tfax 488, SE As a Senior Application Scientist, I have designed this protocol to ensure both your personal safety and the scientific integrity of your bioconjugatio...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Tfax 488, SE

As a Senior Application Scientist, I have designed this protocol to ensure both your personal safety and the scientific integrity of your bioconjugation workflows. Tfax 488, SE (Succinimidyl Ester) is a premium, amine-reactive green fluorescent dye. While it yields exceptionally bright, photostable conjugates, its highly reactive nature demands strict logistical and safety controls. This guide provides a self-validating system where every operational step is grounded in chemical causality.

Chemical Profile & Hazard Assessment

Before handling any reagent, we must understand its physiochemical properties. Tfax 488, SE is structurally and functionally analogous to Alexa Fluor™ 488 NHS Ester. It is highly reactive toward primary amines but is also susceptible to rapid hydrolysis if exposed to ambient moisture.

Table 1: Quantitative Properties of Tfax 488, SE

PropertyValueOperational Implication
Excitation / Emission Max 495 nm / 515 nmCompatible with standard FITC/GFP filter sets[1].
Extinction Coefficient 73,000 M⁻¹cm⁻¹Extremely bright; requires highly accurate molar dosing to prevent over-labeling[1].
Quantum Yield 0.92Provides an excellent signal-to-noise ratio in downstream assays[1].
Storage Temperature -20°CMust be stored strictly desiccated and protected from light.
Molecular Weight 643.41 g/mol Critical for calculating exact dye-to-protein molar ratios.

Personal Protective Equipment (PPE) & Safety Logistics

Safety is the foundation of reliable science. Handling Tfax 488, SE requires specific PPE, not just because of the dye itself, but primarily due to the organic solvents required for its reconstitution.

  • Hand Protection : Wear double-layered nitrile gloves .

    • Causality: The dye must be dissolved in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO is a highly polar aprotic solvent that rapidly permeates intact skin. If it does, it will carry the dissolved fluorescent dye directly into your bloodstream. If a spill occurs on your outer glove, remove it immediately.

  • Eye Protection : ANSI Z87.1-compliant tightly sealed safety goggles.

    • Causality: The dye is supplied as a fine, lyophilized powder. Aerosolization during tube opening can lead to severe ocular irritation and mucosal absorption[2].

  • Body Protection : A fully buttoned, flame-resistant laboratory coat.

  • Respiratory Protection : Handle the lyophilized powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to avoid breathing dust or vapors[2].

Operational Workflow: Bioconjugation Protocol

To build a self-validating experimental system, every step of this protocol includes built-in quality control logic.

Step 1: Reagent Equilibration (Critical Step)

  • Action : Remove the Tfax 488, SE vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality : Opening a cold vial causes atmospheric moisture to immediately condense on the powder. Water acts as a nucleophile, prematurely hydrolyzing the succinimidyl ester into an unreactive carboxylic acid, permanently destroying your conjugation efficiency.

Step 2: Stock Solution Preparation

  • Action : Dissolve the dye in high-quality, anhydrous DMSO to a concentration of 10 mg/mL. Vortex thoroughly.

  • Causality : Anhydrous conditions preserve the SE reactive group. Use this stock solution immediately. Do not store reconstituted dye for extended periods, as trace water in the solvent will degrade the reagent over time.

Step 3: Protein Preparation

  • Action : Ensure your target protein is in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 1–10 mg/mL.

  • Causality : The SE group reacts exclusively with unprotonated primary amines. A pH of 8.3 ensures the ε-amino groups of lysine residues are sufficiently deprotonated to act as nucleophiles. Buffers containing Tris or glycine must be strictly avoided at this stage, as their free amines will competitively consume the dye[1].

Step 4: Conjugation Reaction

  • Action : Add the dye stock to the protein solution at a 5:1 to 10:1 molar ratio (dye:protein). Mix gently by inversion and incubate for 1 hour at room temperature, strictly protected from light.

Step 5: Reaction Quenching

  • Action : Add 1M Tris-HCl (pH 8.0) to the reaction mixture to achieve a final concentration of 20–50 mM. Incubate for an additional 15 minutes[3].

  • Causality : Tris contains a highly reactive primary amine. Flooding the system with Tris rapidly consumes any remaining unreacted Tfax 488, SE, preventing off-target labeling or aggregation during subsequent purification steps.

Step 6: Purification

  • Action : Isolate the labeled protein conjugate using Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4)[3].

Visualizing the Workflow Logic

The following diagram maps the successful nucleophilic acyl substitution pathway against the competing (and detrimental) hydrolysis pathway.

Tfax488_Workflow N1 Tfax 488, SE (Lyophilized Powder) N2 Reconstitution (Anhydrous DMSO/DMF) N1->N2 Prevent condensation N4 Bioconjugation Reaction (Nucleophilic Acyl Substitution) N2->N4 Active Ester N5 Hydrolysis (Loss of Reactivity) N2->N5 Moisture exposure N3 Target Protein (Amine-free Buffer, pH 8.3) N3->N4 Primary Amines N6 Reaction Quenching (50 mM Tris/Glycine) N4->N6 1 hr Incubation N7 Purification (SEC or Dialysis) N6->N7 Remove free dye

Logical workflow for Tfax 488, SE bioconjugation, highlighting the competing hydrolysis pathway.

Disposal and Spill Management

  • Spill Cleanup : If the lyophilized powder spills, do not sweep it, as this will aerosolize the dye. Cover the spill with absorbent paper, wet it carefully with a 10% ethanol/water solution to dissolve and simultaneously hydrolyze the reactive dye, and wipe it up wearing double gloves.

  • Chemical Disposal : All materials contaminated with Tfax 488, SE and DMSO (including pipette tips and first-wash purification fractions) must be disposed of in a designated hazardous chemical waste container. Never pour fluorescent dye solutions down the sink; fluorophores can interfere with environmental optical sensors and exhibit potential ecotoxicity.

References

  • Ouimet, C. M., et al. "Protein Cross-linking Capillary Electrophoresis (PXCE) for Protein-Protein Interaction Analysis". eScholarship. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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